molecular formula C10H22 B1606250 3,3,4,4-Tetramethylhexane CAS No. 5171-84-6

3,3,4,4-Tetramethylhexane

Cat. No.: B1606250
CAS No.: 5171-84-6
M. Wt: 142.28 g/mol
InChI Key: MCEYLFHKATVXLN-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethylhexane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

5171-84-6

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3,3,4,4-tetramethylhexane

InChI

InChI=1S/C10H22/c1-7-9(3,4)10(5,6)8-2/h7-8H2,1-6H3

InChI Key

MCEYLFHKATVXLN-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(C)(C)CC

Canonical SMILES

CCC(C)(C)C(C)(C)CC

boiling_point

170.0 °C

Other CAS No.

5171-84-6

Origin of Product

United States

Foundational & Exploratory

3,3,4,4-Tetramethylhexane CAS number 5171-84-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,3,4,4-Tetramethylhexane

CAS Number: 5171-84-6

Introduction

This compound is a highly branched, saturated aliphatic hydrocarbon.[1] Its symmetrical structure contributes to its high chemical stability.[1] This colorless, transparent liquid possesses a slight petroleum ether odor.[1] Due to its unique structure and stability, it finds applications in specialized areas of the chemical and petroleum industries. This document provides a comprehensive overview of its properties, synthesis, applications, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its application in experimental and industrial settings.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₂₂ECHEMI[1]
Molecular Weight 142.28 g/mol PubChem
CAS Number 5171-84-6ECHEMI[1]
Density 0.770 g/cm³ at 20°CECHEMI[1]
Boiling Point 170°CECHEMI[1]
Melting Point -46°CECHEMI[1]
Flash Point 165°FECHEMI[1]
Refractive Index (n20/D) 1.4359ECHEMI[1]
Vapor Pressure 2.15 mmHg at 25°CChemIndex
EINECS Number 203-842-9ECHEMI[1]
Table 2: Spectroscopic and Chromatographic Data
Data TypeValue/ReferenceSource
Mass Spectrum (EI) AvailableNIST
IR Spectrum AvailableNIST
Kovats Retention Index Standard non-polar: 971, 984PubChem
Enthalpy of Formation (ΔHf) -63.5 kcal/molMopac[2]

Synthesis and Experimental Protocols

The synthesis of highly branched alkanes like this compound can be challenging. A common and effective method for creating such symmetrical alkanes is the Wurtz coupling reaction. This reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal.

Representative Experimental Protocol: Synthesis via Wurtz Coupling

This protocol describes a representative method for the synthesis of this compound starting from 2-chloro-2-methylbutane (B165293) (tert-amyl chloride).

Objective: To synthesize this compound by the reductive coupling of 2-chloro-2-methylbutane using sodium metal.

Materials:

  • 2-chloro-2-methylbutane (tert-amyl chloride)

  • Sodium metal, finely cut or as a dispersion

  • Anhydrous diethyl ether (as solvent)

  • Distilled water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Standard laboratory glassware for reflux and extraction

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions with the sodium metal.

  • Initiation: Place finely cut sodium metal pieces in the flask along with anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Alkyl Halide: Dissolve 2-chloro-2-methylbutane in anhydrous diethyl ether and place it in the dropping funnel. Add the solution dropwise to the stirred suspension of sodium in ether at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture and reflux gently using a heating mantle for several hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture to room temperature. Cautiously add ethanol (B145695) to quench any unreacted sodium, followed by the slow addition of distilled water to dissolve the sodium chloride byproduct.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the ethereal layer containing the product from the aqueous layer.

  • Extraction and Washing: Wash the organic layer sequentially with distilled water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to obtain pure this compound.

Mandatory Visualizations

Diagram 1: Synthesis Pathway via Wurtz Coupling

G Synthesis of this compound via Wurtz Coupling cluster_conditions Reaction Conditions reactant 2 x 2-Chloro-2-methylbutane (tert-Amyl Chloride) product This compound reactant->product Wurtz Reaction byproduct + 2 NaCl (Sodium Chloride) reactant->byproduct reagent + 2 Na (Sodium Metal) solvent Dry Ether

Caption: Wurtz coupling of 2-chloro-2-methylbutane to form this compound.

Applications

Due to its high stability and defined structure, this compound is utilized in several specialized applications:

  • Reference Standard: It serves as a reference standard in petroleum analysis and for determining octane (B31449) ratings.[1]

  • Inert Solvent: The chemical industry employs it as an inert solvent for specific chemical reactions where a non-reactive medium is crucial.[1]

  • Fuel Additive: It is incorporated into some high-performance fuel formulations.[1]

Safety and Handling

Table 3: Hazard and Safety Information
IdentifierValueSource
UN Number 3390ECHEMI[1]
Hazard Class 6.1 / PG 1ECHEMI[1]
Risk Phrases (R-phrases) R22, R24, R34ECHEMI[1]
Safety Phrases (S-phrases) S26, S36/37/39, S45ChemBK[3]
Transport Hazard Symbol T (Toxic)ECHEMI[1]

Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment when transferring to prevent static discharge.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[3]

  • In case of an accident or if you feel unwell, seek immediate medical attention.[3]

This document is intended for informational purposes for a professional audience and should not replace a formal risk assessment. Always consult available safety literature and institutional safety protocols before handling any chemical.

References

An In-depth Technical Guide to the Chemical Properties of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,3,4,4-tetramethylhexane. The information is presented to support research, development, and quality control activities where this compound is utilized as a reference standard, an inert solvent in specialized reactions, or as an additive in high-performance fuel formulations.[1] Its highly branched and symmetrical structure imparts significant chemical stability.[1]

Structural and General Information

This compound is a highly branched saturated hydrocarbon.[1] It is a colorless, transparent liquid with a faint petroleum ether odor.[1]

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 5171-84-6NIST WebBook[3][4][5], PubChem[2]
Molecular Formula C₁₀H₂₂NIST WebBook[3][4][5], PubChem[2]
SMILES CCC(C)(C)C(C)(C)CCPubChem[2]
InChI InChI=1S/C10H22/c1-7-9(3,4)10(5,6)8-2/h7-8H2,1-6H3NIST WebBook[3][4][5], PubChem[2]
InChIKey MCEYLFHKATVXLN-UHFFFAOYSA-NNIST WebBook[3][4][5], PubChem[2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueConditionsSource
Molecular Weight 142.28 g/mol PubChem[2], ECHEMI[1]
Boiling Point 170 °CECHEMI[1]
Melting Point -46 °CECHEMI[1]
Density 0.770 g/cm³at 20 °CECHEMI[1]
Refractive Index 1.4359at 20 °C (n20/D)ECHEMI[1]
Flash Point 165 °FECHEMI[1]
XLogP3-AA 4.8PubChem[2]
Rotatable Bond Count 3PubChem[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeAvailabilitySource
Mass Spectrum (Electron Ionization) Data availableNIST WebBook[3][5]
IR Spectrum Data availableNIST WebBook[3]
Gas Chromatography Data availableNIST WebBook[3]

Experimental Protocols

1. Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

  • Procedure:

    • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

    • A capillary tube, with its open end downwards, is placed into the test tube containing the sample.

    • The test tube is attached to a thermometer.

    • The assembly is clamped within a Thiele tube containing heating oil, ensuring the sample is below the oil level.

    • The Thiele tube is gently heated. As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6][7]

2. Determination of Density

  • Apparatus: Pycnometer (a specific gravity bottle of known volume), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

    • The pycnometer is filled with this compound, ensuring no air bubbles are present.

    • The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C) until thermal equilibrium is reached.

    • The volume is adjusted to the calibration mark, and the outside of the pycnometer is carefully dried.

    • The mass of the filled pycnometer is determined.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Determination of Refractive Index

  • Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.

    • A few drops of this compound are placed on the lower prism.

    • The prisms are closed and the instrument is allowed to reach thermal equilibrium (e.g., at 20°C) using the circulating water bath.

    • The light source is adjusted and the knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Visualizations

Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound using the micro method.

BoilingPointWorkflow start Start prep_sample Prepare Sample: Place this compound and inverted capillary tube in a small test tube. start->prep_sample setup_apparatus Assemble Apparatus: Attach test tube to thermometer and place in Thiele tube. prep_sample->setup_apparatus heating Heat Apparatus Gently setup_apparatus->heating observe_bubbles Observe for a steady stream of bubbles from the capillary tube. heating->observe_bubbles observe_bubbles->heating No cooling Remove Heat and Allow to Cool Slowly observe_bubbles->cooling Yes observe_entry Observe for the point where liquid enters the capillary tube. cooling->observe_entry observe_entry->cooling No record_bp Record the temperature. This is the boiling point. observe_entry->record_bp Yes end End record_bp->end

Boiling Point Determination Workflow

Safety Information

Handle this compound in accordance with good industrial hygiene and safety practices.[8] Use personal protective equipment, including gloves and eye/face protection.[8] Ensure adequate ventilation and keep away from heat, sparks, and open flames.[8] For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of the branched alkane, 3,3,4,4-tetramethylhexane. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a visualization of the relationship between alkane structure and physical properties.

Physicochemical Data of this compound

This compound is a highly branched, saturated hydrocarbon. Its compact and symmetrical structure significantly influences its physical properties, such as its boiling and melting points.

PropertyValue
Boiling Point 170 °C[1][2]
Melting Point -46 °C[2]
Molecular Formula C10H22[3][4]
Molecular Weight 142.28 g/mol [3]
Density 0.770 g/cm³ at 20 °C[2]
CAS Number 5171-84-6[3][4]

Note: Some sources may report a boiling point of 209-210°C; however, 170°C is more frequently cited.[5]

Experimental Protocols for Determining Physical Properties

The following are detailed methodologies for the experimental determination of the boiling and melting points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline compounds, this occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[6][7]

Apparatus:

  • Mel-Temp apparatus or similar melting point apparatus[6][8]

  • Capillary tubes[8]

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the solid this compound (if in solid form) is finely ground and packed into a capillary tube to a height of 2-3 mm.[9] The tube is then tapped to ensure the sample is compact.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.[6]

  • Heating: The sample is heated rapidly at first to determine an approximate melting range. The determination is then repeated with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][8]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10]

Apparatus:

  • Thiele tube or a small-scale distillation apparatus[11]

  • Small test tube or vial

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure (Thiele Tube Method):

  • Sample Preparation: A small amount of liquid this compound (approximately 0.5 mL) is placed in a small test tube.[11] A capillary tube, with its open end down, is placed inside the test tube containing the sample.[11]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil, ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.[11] The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Structure-Property Relationships in Alkanes

The boiling and melting points of alkanes are influenced by the strength of the intermolecular van der Waals forces. These forces are, in turn, affected by the molecule's surface area and how well it can pack into a crystal lattice.

G Relationship Between Alkane Structure and Physical Properties cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties A Increasing Molecular Weight C Increased Surface Area A->C B Increased Branching (for isomers) E Decreased Surface Area B->E G More Compact, Symmetrical Shape B->G D Stronger van der Waals Forces C->D I Higher Boiling Point D->I F Weaker van der Waals Forces E->F J Lower Boiling Point F->J H Better Crystal Lattice Packing G->H K Higher Melting Point H->K

Caption: Factors influencing the boiling and melting points of alkanes.

References

Spectroscopic Profile of 3,3,4,4-Tetramethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the branched alkane, 3,3,4,4-tetramethylhexane. The information presented herein is intended to support research and development activities where the identification and characterization of this compound are critical. This document details experimental methodologies and presents spectral data in a clear, tabular format for ease of comparison and interpretation.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Data Presentation

FeatureValue
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
Parent Ion (M⁺)m/z 142
Base Peakm/z 57
Key Fragment Ions (m/z) Relative Intensity
41Moderate
43High
57100%
71Moderate
85Low

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To generate a mass spectrum of this compound by electron ionization to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: A pure sample of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation from any potential impurities. The volatile nature of the alkane allows for easy vaporization in the GC inlet.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, positively charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure. For this compound, cleavage of the C-C bonds is the primary fragmentation pathway. The high stability of the tertiary carbocation (C(CH₃)₃⁺) leads to the prominent base peak at m/z 57.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the types of chemical bonds present in the molecule through their characteristic vibrational frequencies.

Data Presentation

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (from methyl and methylene (B1212753) groups)
1470-1450MediumC-H bend (methylene scissoring)
1380-1365MediumC-H bend (methyl umbrella mode)
~1365WeakC-H bend (tert-butyl group)

Experimental Protocol: Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound to identify its functional groups.

Methodology:

  • Sample Preparation: A sample of this compound is vaporized into a gas cell with infrared-transparent windows (e.g., NaCl or KBr).

  • Data Acquisition: A beam of infrared radiation is passed through the gas cell. The molecules of this compound absorb radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds.

  • Interferometry: A Fourier-transform infrared (FTIR) spectrometer is used, which employs an interferometer to modulate the infrared beam.

  • Fourier Transform: The resulting interferogram is mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) using a Fourier transform.

  • Spectral Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with specific vibrational modes of the molecule's functional groups. For this compound, the spectrum is dominated by strong C-H stretching and bending vibrations characteristic of alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule, its NMR spectra are relatively simple, providing clear information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

Predicted Data Presentation

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.85Triplet6H-CH₂-CH₃
~1.25Quartet4H-CH₂ -CH₃
~0.95Singlet12H-C(CH₃ )₂-

Experimental Protocol: Proton (¹H) NMR Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound to determine the number and types of hydrogen environments.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to avoid solvent interference in the spectrum. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to provide a chemical shift reference (δ = 0 ppm).

  • Data Acquisition: The sample is placed in a strong, uniform magnetic field within the NMR spectrometer. The sample is irradiated with a short pulse of radiofrequency energy, which excites the ¹H nuclei.

  • Signal Detection: As the nuclei relax back to their ground state, they emit a radiofrequency signal, which is detected by a receiver coil. This signal is known as the free induction decay (FID).

  • Fourier Transform: The FID is converted into a frequency-domain spectrum using a Fourier transform.

  • Spectral Analysis: The resulting spectrum shows signals (peaks) at different chemical shifts, which are indicative of the electronic environment of the protons. The integration of the peak areas provides the relative number of protons in each environment, and the splitting pattern (multiplicity) of the peaks reveals information about the number of neighboring protons.

¹³C NMR Spectroscopy

Predicted Data Presentation

Chemical Shift (δ, ppm)Assignment
~8-C H₂-CH₃
~25-CH₂-C H₃
~35-C (CH₃)₂-
~40-C(C H₃)₂-

Experimental Protocol: Carbon-13 (¹³C) NMR Spectroscopy

Objective: To obtain the ¹³C NMR spectrum of this compound to determine the number of unique carbon environments.

Methodology:

  • Sample Preparation: The sample is prepared in the same manner as for ¹H NMR spectroscopy, dissolved in a deuterated solvent.

  • Data Acquisition: The principles of ¹³C NMR are similar to ¹H NMR, but the experiment is tuned to the resonance frequency of the ¹³C nucleus. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans are typically required to obtain a good signal-to-noise ratio.

  • Proton Decoupling: To simplify the spectrum and improve sensitivity, ¹³C NMR spectra are usually acquired with broadband proton decoupling. This technique removes the splitting of ¹³C signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.

  • Fourier Transform and Spectral Analysis: The acquired FID is Fourier transformed to produce the ¹³C NMR spectrum. The chemical shift of each peak provides information about the electronic environment of the carbon atom.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Sample of This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Present (C-H bonds) IR->IR_Data NMR_Data Chemical Environment of ¹H and ¹³C Nuclei NMR->NMR_Data Structure Structural Elucidation and Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the NMR Spectra Analysis of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,3,4,4-tetramethylhexane. Due to the molecule's high degree of symmetry, its NMR spectra are remarkably simple, offering a clear illustration of chemical and magnetic equivalence. This document outlines predicted spectral data, detailed experimental protocols for acquiring such spectra, and a visual representation of the molecular structure and its symmetries.

Data Presentation: Predicted NMR Spectral Data

Given the absence of readily available experimental spectra in public databases, the following data has been generated using validated NMR prediction software. These predictions are based on the molecular structure and established chemical shift correlations.

Table 1: Predicted ¹H NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 0.8 - 1.0Triplet6H-CH₂CH₃
b~ 1.2 - 1.4Quartet4H-CH₂ CH₃
c~ 0.9 - 1.1Singlet12H-C(CH₃ )₂-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

SignalChemical Shift (δ, ppm)Carbon TypeAssignment
1~ 8 - 12Primary (CH₃)-CH₂C H₃
2~ 25 - 35Primary (CH₃)-C(C H₃)₂-
3~ 30 - 40Secondary (CH₂)-C H₂CH₃
4~ 40 - 50Quaternary-C (CH₃)₂-

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of ¹H and ¹³C NMR spectra for a small, non-polar organic molecule such as this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing : For a standard 5 mm NMR tube, weigh approximately 5-25 mg of this compound for ¹H NMR spectroscopy.[1][2][3][4] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Selection : Choose a suitable deuterated solvent that will fully dissolve the sample. For the non-polar this compound, deuterated chloroform (B151607) (CDCl₃) is an excellent choice.[4] Use approximately 0.6-0.7 mL of the solvent.[4]

  • Dissolution : Add the deuterated solvent to the vial containing the weighed sample. Gently agitate or vortex the vial until the sample is completely dissolved.

  • Filtration and Transfer : To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][5]

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solution.[1] TMS is chemically inert and its signal is defined as 0.00 ppm.

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.[6]

NMR Instrument Operation

The following is a generalized workflow for acquiring NMR spectra on a modern Fourier transform NMR spectrometer. Specific commands and procedures may vary between instrument manufacturers and software versions.

  • Instrument Login and Sample Insertion : Log in to the spectrometer's control software. Carefully insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the instrument's autosampler or manually insert it into the magnet.

  • Locking : The spectrometer's "lock" system uses the deuterium (B1214612) signal from the solvent to stabilize the magnetic field, compensating for any drift.[4] This is a crucial step for maintaining high resolution over the course of the experiment.

  • Shimming : The process of "shimming" optimizes the homogeneity of the magnetic field across the sample volume.[4] This is essential for obtaining sharp, well-resolved spectral lines. Most modern spectrometers have automated shimming routines.

  • Tuning and Matching : The NMR probe must be tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) and its impedance matched to the spectrometer's electronics to ensure maximum signal transmission and detection.[4]

  • Acquisition of ¹H Spectrum :

    • Load a standard set of acquisition parameters for a ¹H experiment.

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

    • Set the relaxation delay (D1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between pulses.

    • Initiate the acquisition.

  • Acquisition of ¹³C Spectrum :

    • Load a standard set of parameters for a proton-decoupled ¹³C experiment.

    • Due to the low natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required (e.g., 1024 or more).

    • Set the spectral width to cover the typical range for carbon chemical shifts (e.g., 0 to 220 ppm).

    • A shorter relaxation delay is often used in ¹³C experiments.

    • Initiate the acquisition.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum.

    • Identify the chemical shifts of the different carbon environments in the ¹³C spectrum.

Mandatory Visualization

The following diagrams illustrate the structure and symmetry of this compound, which are fundamental to understanding its NMR spectra.

Caption: Chemical equivalence of carbon atoms in this compound.

G cluster_mol This compound Structure cluster_signals Predicted NMR Signals struct CH3-CH2-C(CH3)2-C(CH3)2-CH2-CH3 H2 ¹H Signal 'b' (quartet) struct->H2 from CH2 of ethyl H3 ¹H Signal 'c' (singlet) struct->H3 from CH3 on C3/C4 C1 ¹³C Signal 1 struct->C1 from CH3 of ethyl C2 ¹³C Signal 2 struct->C2 from CH3 on C3/C4 C3 ¹³C Signal 3 struct->C3 from CH2 of ethyl C4 ¹³C Signal 4 struct->C4 from Quaternary C3/C4 H1 ¹H Signal 'a' (triplet)

Caption: Relationship between molecular structure and predicted NMR signals.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3,4,4-tetramethylhexane. Understanding these fragmentation pathways is crucial for the structural elucidation of highly branched alkanes and related compounds encountered in various scientific disciplines, including drug metabolism studies and chemical synthesis.

Core Principles of Branched Alkane Fragmentation

The mass spectral fragmentation of alkanes is governed by the relative stability of the resulting carbocations. In contrast to their linear counterparts, which produce a characteristic series of fragment ions separated by 14 atomic mass units (amu) corresponding to the loss of successive CH₂ groups, branched alkanes exhibit distinct fragmentation patterns.[1][2] Fragmentation preferentially occurs at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[3][4][5] Consequently, the molecular ion peak in highly branched alkanes like this compound is often of very low abundance or entirely absent.[3][6] The most stable carbocation will typically give rise to the base peak in the spectrum.[3]

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data for the most prominent peaks, based on the spectrum from the National Institute of Standards and Technology (NIST) database, are summarized in the table below.[7]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
4165[C₃H₅]⁺
4385[C₃H₇]⁺
57100[C₄H₉]⁺
7195[C₅H₁₁]⁺
8515[C₆H₁₃]⁺
142<1[C₁₀H₂₂]⁺• (Molecular Ion)

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization begins with the removal of an electron to form the molecular ion ([M]⁺•) at m/z 142. Due to the highly branched and symmetrical nature of the molecule, the molecular ion is highly unstable and readily undergoes fragmentation.

The primary fragmentation event is the cleavage of the C3-C4 bond, which is the central and most sterically hindered bond in the molecule. This cleavage results in the formation of two identical tertiary carbocations with the formula [C₅H₁₁]⁺, corresponding to the intense peak at m/z 71.

Another major fragmentation pathway involves the loss of an ethyl radical (•C₂H₅) from the molecular ion, leading to the formation of a tertiary carbocation with the formula [C₈H₁₇]⁺. However, this ion is not prominent in the spectrum. Instead, subsequent fragmentation of larger primary fragments is more significant.

The base peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is formed through the cleavage of a C-C bond adjacent to one of the quaternary carbons, with the loss of a pentyl radical. The high stability of the tertiary carbocation drives this fragmentation pathway.

The significant peak at m/z 43, the isopropyl cation ([C₃H₇]⁺), and the peak at m/z 41, the allyl cation ([C₃H₅]⁺), arise from further fragmentation and rearrangement of the larger primary fragment ions. These smaller, stable carbocations are common in the mass spectra of many alkanes.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Fragmentation_Pathway M [C₁₀H₂₂]⁺• m/z 142 F71 [C₅H₁₁]⁺ m/z 71 M->F71 - •C₅H₁₁ F57 [C₄H₉]⁺ m/z 57 (Base Peak) M->F57 - •C₆H₁₃ F71->F57 - CH₂ F43 [C₃H₇]⁺ m/z 43 F71->F43 - C₂H₄ F41 [C₃H₅]⁺ m/z 41 F57->F41 - CH₄

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following provides a general methodology for acquiring the electron ionization mass spectrum of this compound.

Sample Introduction:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for introducing a volatile and relatively nonpolar sample like this compound into the mass spectrometer.

  • GC Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

  • Injection: A small volume (e.g., 1 µL) of a dilute solution of the analyte in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC inlet.

  • Inlet Temperature: Typically set to 250 °C to ensure rapid volatilization.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250 °C.

Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Standard 70 eV. This energy is sufficient to cause reproducible fragmentation patterns and is standard for library matching.

  • Ion Source Temperature: Typically maintained at 230 °C to prevent condensation of the analyte.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Scan Range: A mass-to-charge ratio (m/z) range of 35-200 amu is appropriate to capture the molecular ion (if present) and all significant fragment ions.

  • Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

The experimental workflow can be summarized as follows:

Experimental_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column Capillary Column Separation Sample->Column IonSource Ion Source (EI, 70 eV) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Quadrupole/TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3,3,4,4-tetramethylhexane, tailored for researchers, scientists, and professionals in drug development. This document outlines the key spectral features, presents detailed experimental protocols for obtaining the spectrum, and provides a theoretical framework for the interpretation of the observed vibrational modes.

Introduction to the Infrared Spectroscopy of Alkanes

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint that can be used for molecular identification and structural elucidation.

For alkanes such as this compound, the IR spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) and carbon-carbon (C-C) bond vibrations. The primary vibrational modes observed are stretching and bending. C-H stretching vibrations are typically observed in the 2850-3000 cm⁻¹ region, while C-H bending vibrations appear in the 1350-1470 cm⁻¹ range. C-C stretching vibrations are generally weak and appear in the fingerprint region (below 1500 cm⁻¹), making them less useful for diagnostic purposes. The high degree of branching in this compound, specifically the presence of quaternary carbons and ethyl groups, influences the precise frequencies and appearance of these bands.

Data Presentation: Infrared Spectrum of this compound

The gas-phase infrared spectrum of this compound was obtained from the National Institute of Standards and Technology (NIST) database.[1] The key absorption peaks from this spectrum are summarized in the table below. The intensity is reported in terms of transmittance, where a lower value indicates stronger absorption.

Wavenumber (cm⁻¹)TransmittanceTentative Vibrational Mode Assignment
2975~0.970Asymmetric C-H stretching in methyl (CH₃) and methylene (B1212753) (CH₂) groups
2880~0.975Symmetric C-H stretching in methyl (CH₃) and methylene (CH₂) groups
1470~0.985Asymmetric C-H bending (scissoring) in methylene (CH₂) groups and methyl (CH₃) groups
1385~0.990Symmetric C-H bending (umbrella mode) in methyl (CH₃) groups
1368~0.990Symmetric C-H bending in t-butyl-like structures

Interpretation of the Spectrum

The infrared spectrum of this compound displays characteristic features of a highly branched alkane.

  • C-H Stretching Region (2850-3000 cm⁻¹): The strong absorptions around 2975 cm⁻¹ and 2880 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the numerous methyl (CH₃) and methylene (CH₂) groups within the molecule.[2][3]

  • C-H Bending Region (1350-1470 cm⁻¹): The absorption at approximately 1470 cm⁻¹ is due to the asymmetric bending (scissoring) of the CH₂ groups and the asymmetric bending of the CH₃ groups.[2][4] The presence of what are structurally equivalent to two tertiary butyl groups attached to each other leads to characteristic absorptions. The bands around 1385 cm⁻¹ and 1368 cm⁻¹ are indicative of the symmetric bending of the methyl groups. The splitting of the symmetric bending band is a known characteristic for structures containing a tert-butyl group, where one band appears around 1370 cm⁻¹ and another, weaker one, near 1390 cm⁻¹.[4] In this highly symmetric molecule, these vibrations are clearly resolved.

Experimental Protocols

The acquisition of a high-quality infrared spectrum of this compound requires careful sample preparation and instrument setup. The following provides a detailed methodology for obtaining both gas-phase and liquid-phase spectra.

Gas-Phase Infrared Spectroscopy

The reference spectrum from NIST is a gas-phase spectrum.[1] A typical experimental setup for obtaining such a spectrum is as follows:

  • Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is employed, often coupled with a gas chromatography (GC) system for sample introduction.

  • Sample Preparation: A small amount of liquid this compound is injected into the GC, where it is vaporized and separated from any impurities. The pure vapor is then directed into a heated gas cell within the FTIR spectrometer.

  • Data Acquisition:

    • Resolution: The spectrum is typically recorded at a resolution of 4 cm⁻¹ or better.

    • Scans: To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

    • Background: A background spectrum of the empty gas cell is recorded prior to introducing the sample and is automatically subtracted from the sample spectrum.

    • Wavenumber Range: The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.

Liquid-Phase Infrared Spectroscopy

For routine laboratory analysis, a liquid-phase spectrum can be obtained more readily.

  • Instrumentation: A standard benchtop FTIR spectrometer is suitable for this analysis.

  • Sample Preparation (Neat Liquid):

    • A single drop of pure this compound is placed on the surface of a clean, polished salt plate (e.g., NaCl or KBr).

    • A second salt plate is carefully placed on top, and gentle pressure is applied to create a thin, uniform liquid film between the plates.

    • The "sandwich" of salt plates is then placed in the sample holder of the spectrometer.

  • Data Acquisition:

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Scans: 16 to 32 scans are typically co-added.

    • Background: A background spectrum is taken with the empty salt plates in the beam path.

    • Wavenumber Range: The spectrum is scanned from 4000 to 400 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for obtaining an IR spectrum and the molecular structure with its primary vibrational modes.

experimental_workflow Experimental Workflow for IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start sample Obtain pure sample of This compound start->sample liquid Prepare neat liquid film between salt plates sample->liquid Liquid Phase gas Vaporize liquid sample for gas cell sample->gas Gas Phase background Record background spectrum liquid->background gas->background measurement Record sample spectrum background->measurement subtract Subtract background from sample spectrum measurement->subtract identify Identify peak wavenumbers and intensities subtract->identify interpret Assign vibrational modes identify->interpret end End interpret->end molecular_vibrations Vibrational Modes of this compound cluster_stretch Stretching Vibrations cluster_bend Bending Vibrations mol This compound (C10H22) ch_stretch_asym Asymmetric C-H Stretch (~2975 cm-1) mol->ch_stretch_asym ch_stretch_sym Symmetric C-H Stretch (~2880 cm-1) mol->ch_stretch_sym ch_bend_asym Asymmetric C-H Bend (Scissoring/Asymmetric CH3) (~1470 cm-1) mol->ch_bend_asym ch_bend_sym Symmetric C-H Bend (Umbrella Mode) (~1385 & 1368 cm-1) mol->ch_bend_sym

References

Synthesis of High-Purity 3,3,4,4-Tetramethylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of high-purity 3,3,4,4-tetramethylhexane, a highly branched and sterically hindered alkane. Due to its unique physical and chemical properties, this compound is of interest in various research and development applications, including as a reference standard and in the formulation of specialty materials. This document details the theoretical synthetic pathways, with a primary focus on the Wurtz coupling reaction, and addresses the significant challenges associated with the synthesis of such a sterically congested molecule. Detailed experimental protocols, purification techniques, and methods for characterization are presented.

Introduction

This compound is a saturated hydrocarbon with a highly symmetrical and branched structure. Its molecular formula is C₁₀H₂₂ and it possesses a central carbon-carbon bond connecting two tertiary butyl groups, each substituted with an additional methyl group. This high degree of branching imparts unique properties such as a high octane (B31449) rating and thermal stability, making it a molecule of interest for fundamental studies in physical organic chemistry and as a component in specialized applications.

The synthesis of this compound is challenging due to the steric hindrance around the central carbon-carbon bond. This guide will explore the most plausible synthetic route, the Wurtz coupling reaction, and provide a detailed, albeit challenging, experimental protocol.

Synthetic Pathways

The most direct and theoretically viable method for the synthesis of the symmetrical this compound is the Wurtz coupling reaction. This reaction involves the reductive coupling of two alkyl halide molecules in the presence of a reactive metal, typically sodium.

Wurtz Coupling Reaction

The Wurtz reaction is a classic method for the formation of carbon-carbon bonds.[1][2] For the synthesis of this compound, the ideal starting material is a 2-halo-2,3-dimethylbutane, such as 2-chloro-2,3-dimethylbutane (B1595545). The reaction proceeds by the coupling of two tert-hexyl radicals or organosodium intermediates.

Reaction Scheme:

Challenges:

A significant challenge in the Wurtz coupling of tertiary alkyl halides is the competing elimination reaction (dehydrohalogenation), which is often the major reaction pathway.[3][4][5] The strong basicity of the organosodium intermediate or the reaction conditions can lead to the formation of alkenes, such as 2,3-dimethyl-1-butene (B117154) and 2,3-dimethyl-2-butene, significantly reducing the yield of the desired alkane.

Experimental Protocols

The following protocol is a generalized procedure for the Wurtz coupling of a tertiary alkyl halide, adapted for the synthesis of this compound. Researchers should be aware that yields are expected to be low due to the high propensity for elimination.

Synthesis of 2-Chloro-2,3-dimethylbutane (Starting Material)

2-Chloro-2,3-dimethylbutane can be prepared from 2,3-dimethyl-2-butanol (B1346969) by reaction with concentrated hydrochloric acid.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
2,3-Dimethyl-2-butanol102.170.81251.1 g (63 mL)0.5
Concentrated HCl (37%)36.461.18150 mL~1.8
Anhydrous Calcium Chloride110.98-10 g-

Procedure:

  • In a 500 mL separatory funnel, combine 2,3-dimethyl-2-butanol and concentrated hydrochloric acid.

  • Shake the mixture vigorously for 10-15 minutes, periodically venting the funnel to release pressure.

  • Allow the layers to separate. The upper layer is the crude 2-chloro-2,3-dimethylbutane.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Decant the dried liquid and purify by simple distillation, collecting the fraction boiling at 115-117 °C.

Wurtz Coupling to Synthesize this compound

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
2-Chloro-2,3-dimethylbutane120.620.89924.1 g (26.8 mL)0.2
Sodium metal (as fine sand)22.99-5.5 g0.24
Anhydrous Diethyl Ether74.120.713200 mL-

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. All glassware must be rigorously dried. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Place the sodium sand in the flask with 100 mL of anhydrous diethyl ether.

  • Dissolve the 2-chloro-2,3-dimethylbutane in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

  • While stirring the sodium suspension vigorously, add the solution of 2-chloro-2,3-dimethylbutane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional 4-6 hours.

  • Cool the reaction mixture in an ice bath. Cautiously add ethanol (B145695) to quench any unreacted sodium, followed by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it with water and then with brine.

  • Dry the ethereal solution over anhydrous magnesium sulfate.

Purification

The crude product will be a mixture of the desired this compound and the elimination products (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene), along with unreacted starting material.

Fractional Distillation

Fractional distillation is the primary method for separating the components of the reaction mixture. Due to the close boiling points of the isomeric C10 hydrocarbons, a highly efficient fractional distillation column is required.

Expected Boiling Points:

CompoundBoiling Point (°C)
2,3-Dimethyl-1-butene57
2,3-Dimethyl-2-butene73
2-Chloro-2,3-dimethylbutane116
This compound 142

Procedure:

  • Carefully distill the dried ethereal solution to remove the diethyl ether (b.p. 34.6 °C).

  • Assemble a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

  • Slowly heat the remaining liquid. Collect and discard the initial fractions containing the lower-boiling alkenes.

  • Carefully collect the fraction that distills at a constant temperature around 142 °C. This fraction will be enriched in this compound.

Characterization

The purity of the final product should be assessed using gas chromatography-mass spectrometry (GC-MS) and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for determining the purity of the synthesized this compound and identifying any residual impurities. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 142) and a prominent base peak at m/z 71, corresponding to the cleavage of the central C-C bond to form the stable tert-hexyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is expected to be relatively simple. It should exhibit a triplet for the methyl protons of the ethyl groups and a quartet for the methylene (B1212753) protons. The twelve methyl protons attached to the quaternary carbons will appear as a singlet.

¹³C NMR: The ¹³C NMR spectrum will also reflect the symmetry of the molecule. It is expected to show four distinct signals corresponding to the four unique carbon environments: the primary carbons of the ethyl groups, the secondary carbons of the ethyl groups, the tertiary carbons, and the quaternary carbons.

Visualizations

Wurtz Reaction Pathway

Wurtz_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Chloro-2,3-dimethylbutane 2-Chloro-2,3-dimethylbutane tert-Hexyl Radical tert-Hexyl Radical 2-Chloro-2,3-dimethylbutane->tert-Hexyl Radical + Na Sodium Sodium tert-Hexylsodium tert-Hexylsodium tert-Hexyl Radical->tert-Hexylsodium + Na This compound This compound tert-Hexyl Radical->this compound Dimerization tert-Hexylsodium->this compound + 2-Chloro-2,3-dimethylbutane Sodium Chloride Sodium Chloride

Caption: Proposed pathways for the Wurtz coupling of 2-chloro-2,3-dimethylbutane.

Experimental Workflow

Experimental_Workflow Start Start Synthesis of 2-Chloro-2,3-dimethylbutane Synthesis of 2-Chloro-2,3-dimethylbutane Start->Synthesis of 2-Chloro-2,3-dimethylbutane Wurtz Coupling Reaction Wurtz Coupling Reaction Synthesis of 2-Chloro-2,3-dimethylbutane->Wurtz Coupling Reaction Work-up Work-up Wurtz Coupling Reaction->Work-up Fractional Distillation Fractional Distillation Work-up->Fractional Distillation Characterization (GC-MS, NMR) Characterization (GC-MS, NMR) Fractional Distillation->Characterization (GC-MS, NMR) High-Purity this compound High-Purity this compound Characterization (GC-MS, NMR)->High-Purity this compound

Caption: Overall experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of high-purity this compound is a formidable challenge in synthetic organic chemistry. The Wurtz coupling of 2-chloro-2,3-dimethylbutane presents a direct, albeit low-yielding, route. The primary obstacle is the competing elimination reaction, which is inherent to the reaction of tertiary alkyl halides with strong bases or under reductive conditions. This technical guide provides a comprehensive framework for approaching this synthesis, from the preparation of the starting material to the purification and characterization of the final product. Researchers attempting this synthesis should be prepared for low yields and should employ highly efficient purification techniques to isolate the desired product. Further research into alternative coupling methods that favor C-C bond formation over elimination for sterically hindered substrates would be of significant value.

References

An In-depth Technical Guide on the Thermophysical Properties of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of 3,3,4,4-tetramethylhexane. The information contained herein is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, process design, and formulation. This document summarizes key quantitative data in structured tables, details the experimental protocols for obtaining these properties, and presents logical workflows through diagrams.

Core Thermophysical Data

The thermophysical properties of this compound are critical for a range of applications, from its use as a reference standard in petroleum analysis to its potential as an inert solvent in specialized chemical reactions.[1] A summary of its fundamental properties is provided below.

Table 1: General Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₂[1][2][3]
Molecular Weight142.28 g/mol [1][4]
CAS Number5171-84-6[2][3]
AppearanceColorless transparent liquid[1]
OdorSlight petroleum ether odor[1]

Table 2: Key Thermophysical Constants of this compound

PropertyValueTemperature (°C)PressureReference
Normal Boiling Point170 °C-Atmospheric[1][5]
Melting Point-46 °C-Atmospheric[1]
Flash Point165 °F (73.9 °C)--[1]
Density0.770 g/cm³20 °CAtmospheric[1]
Refractive Index (n20/D)1.435920 °C-[1][6]
Critical Temperature348 °C--[5]

Temperature-Dependent Thermophysical Properties

The following tables present critically evaluated data for the density, viscosity, thermal conductivity, and heat capacity of this compound as a function of temperature. This data is essential for heat transfer calculations and fluid dynamics modeling.

Table 3: Liquid Density of this compound at Various Temperatures

Temperature (K)Density (g/cm³)
2000.835
2500.796
298.150.759
3500.718
4000.674
4500.626
5000.572
5500.510
6000.432
641.90.301

Data sourced from NIST/TRC Web Thermo Tables.[7]

Table 4: Liquid Viscosity of this compound at Various Temperatures

Temperature (K)Viscosity (mPa·s)
2701.45
298.150.895
3500.478
4000.306
4500.215
5000.159
5500.122
6000.096
6400.079

Data sourced from NIST/TRC Web Thermo Tables.[7]

Table 5: Liquid Thermal Conductivity of this compound at Various Temperatures

Temperature (K)Thermal Conductivity (W/m·K)
2000.123
2500.113
3000.104
3500.095
4000.086
4500.077
5000.068
5500.059
5700.056

Data sourced from NIST/TRC Web Thermo Tables.[7]

Table 6: Liquid Heat Capacity at Saturation Pressure of this compound at Various Temperatures

Temperature (K)Heat Capacity (J/mol·K)
250280.1
300304.8
350335.7
400373.9
450421.2
500481.1
550560.1
600674.3

Data sourced from NIST/TRC Web Thermo Tables.[7]

Experimental Protocols

The determination of thermophysical properties requires precise and standardized experimental methodologies. Below are detailed descriptions of the general protocols employed for measuring the key properties of liquid alkanes like this compound.

Density Measurement

Method: Vibrating Tube Densimetry

  • Principle: A U-shaped tube containing the liquid sample is electromagnetically excited to vibrate at its natural frequency.[8] This frequency is directly related to the mass of the liquid in the tube, and therefore its density.[8]

  • Apparatus: A digital vibrating tube densitometer, a temperature-controlled bath, and a high-precision balance for calibration.

  • Procedure:

    • The densitometer is calibrated using two fluids of known density, typically dry air and deionized water, at the desired measurement temperature.[8]

    • The sample of this compound is injected into the clean, dry vibrating tube, ensuring no air bubbles are present.

    • The tube is brought to the target temperature using the integrated temperature control system.

    • The resonant frequency of the tube is measured, and the instrument's software calculates the density of the sample based on the calibration.

    • Measurements are repeated at various temperatures to establish the temperature-density relationship.

Viscosity Measurement

Method: Capillary Viscometry

  • Principle: This method is based on Poiseuille's law for laminar flow through a capillary. The time it takes for a fixed volume of liquid to flow through a capillary of known dimensions under a known pressure head is measured. This flow time is proportional to the kinematic viscosity.

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Ostwald type), a constant temperature bath, a stopwatch, and a pipette.

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.

    • A precise volume of this compound is introduced into the viscometer.

    • The viscometer is placed in the constant temperature bath and allowed to thermally equilibrate.

    • The liquid is drawn up through the capillary to a point above the upper timing mark.

    • The time taken for the liquid meniscus to pass between the upper and lower timing marks is accurately measured using a stopwatch.

    • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Thermal Conductivity Measurement

Method: Transient Hot-Wire Method

  • Principle: A thin platinum wire submerged in the liquid acts as both a heating element and a resistance thermometer.[2] A step voltage is applied to the wire, causing its temperature to increase. The rate of this temperature rise is inversely proportional to the thermal conductivity of the surrounding liquid.[2]

  • Apparatus: A transient hot-wire apparatus, including a measurement cell with a platinum wire, a power source, a resistance bridge, and a data acquisition system.

  • Procedure:

    • The measurement cell is filled with the this compound sample, ensuring the hot wire is fully immersed.

    • The sample is allowed to reach thermal equilibrium at the desired temperature.

    • A constant current is passed through the wire for a short duration (typically a few seconds).

    • The change in the wire's resistance over time is precisely measured using the resistance bridge and recorded by the data acquisition system.

    • The thermal conductivity is calculated from the slope of the line plotting the temperature rise against the logarithm of time.

Heat Capacity Measurement

Method: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The heat capacity of the sample is determined by comparing this heat flow difference to that of a known standard, typically sapphire.

  • Apparatus: A differential scanning calorimeter, hermetically sealed sample pans, and a high-precision microbalance.

  • Procedure:

    • A baseline measurement is performed with two empty sample pans to calibrate the instrument.

    • A known mass of a standard material (e.g., sapphire) is placed in a sample pan, and a scan is run over the desired temperature range to obtain a calibration curve.

    • A known mass of this compound is hermetically sealed in a sample pan.

    • The sample is subjected to a controlled temperature program (e.g., heating at a constant rate) in the DSC.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The specific heat capacity of the sample is calculated by comparing its heat flow curve to the baseline and the sapphire standard's curve.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of thermophysical properties and the relationship between these properties.

Experimental_Workflow cluster_sample Sample Preparation cluster_experiments Thermophysical Property Measurement cluster_analysis Data Analysis and Application Sample This compound Sample Density Density Measurement (Vibrating Tube Densimetry) Sample->Density Viscosity Viscosity Measurement (Capillary Viscometry) Sample->Viscosity Thermal_Conductivity Thermal Conductivity (Transient Hot-Wire) Sample->Thermal_Conductivity Heat_Capacity Heat Capacity (DSC) Sample->Heat_Capacity Data_Tables Compile Data Tables Density->Data_Tables Viscosity->Data_Tables Thermal_Conductivity->Data_Tables Heat_Capacity->Data_Tables Modeling Process Modeling and Simulation Data_Tables->Modeling

Caption: Experimental workflow for determining thermophysical properties.

Property_Relationships cluster_fundamental Fundamental Properties cluster_transport Transport Properties cluster_derived Derived Properties Density Density (ρ) Kinematic_Viscosity Kinematic Viscosity (ν) Density->Kinematic_Viscosity ν = μ / ρ Thermal_Diffusivity Thermal Diffusivity (α) Density->Thermal_Diffusivity α = k / (ρ * Cp) Heat_Capacity Heat Capacity (Cp) Heat_Capacity->Thermal_Diffusivity Viscosity Dynamic Viscosity (μ) Viscosity->Kinematic_Viscosity Thermal_Conductivity Thermal Conductivity (k) Thermal_Conductivity->Thermal_Diffusivity Prandtl_Number Prandtl Number (Pr) Kinematic_Viscosity->Prandtl_Number Pr = ν / α Thermal_Diffusivity->Prandtl_Number

Caption: Interrelationship of key thermophysical properties.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,4,4-Tetramethylhexane is a highly branched, symmetric, saturated hydrocarbon, a structural characteristic that imparts significant chemical stability.[1][2] This technical guide provides a comprehensive overview of the current understanding of its stability and delineates its probable degradation pathways, including thermal, microbial, and atmospheric routes. Due to a paucity of direct experimental data for this compound, this guide synthesizes information from studies on analogous highly branched and isomeric decanes to infer its behavior. Quantitative data on its physicochemical properties and thermodynamic stability are presented, alongside generalized experimental protocols for studying alkane degradation. Visual diagrams of the inferred degradation pathways are provided to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

This compound (C₁₀H₂₂), a decane (B31447) isomer, is a colorless, transparent liquid with a molecular weight of 142.28 g/mol .[3][4] Its unique, highly symmetric structure, featuring two quaternary carbon atoms bonded to two tertiary carbon atoms, is responsible for its notable chemical inertness.[1][2] This stability makes it a valuable compound for various industrial applications, including as a reference standard in petroleum analysis and as an inert solvent in specialized chemical reactions. However, understanding its long-term stability and potential degradation mechanisms is crucial for assessing its environmental fate and for applications where it may be subjected to harsh conditions. This guide aims to provide a detailed technical overview of these aspects.

Physicochemical and Thermodynamic Data

A summary of the key physicochemical and thermodynamic properties of this compound is presented in Table 1. The highly branched nature of the molecule influences its physical properties, such as its boiling point and density, when compared to its linear isomer, n-decane.

Table 1: Physicochemical and Thermodynamic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₂[3][4]
Molecular Weight142.28 g/mol [3]
CAS Number5171-84-6[3][4]
Boiling Point170 °C[1]
Density0.770 g/cm³ at 20 °C[1]
Heat of Formation (ΔHf)-63.5 kcal/mol[5]

Chemical Stability

The chemical stability of this compound is primarily attributed to its molecular structure. The presence of strong carbon-carbon and carbon-hydrogen single bonds, coupled with the steric hindrance provided by the bulky methyl groups surrounding the central C-C bond, makes it resistant to chemical attack.

Thermodynamic Stability

The standard enthalpy of formation (ΔHf) of this compound is -63.5 kcal/mol, indicating that it is thermodynamically stable with respect to its constituent elements.[5] The stability of branched alkanes generally increases with the degree of branching.

Kinetic Stability

Kinetically, this compound is expected to be resistant to degradation under normal conditions. The initiation of degradation processes, such as thermal decomposition or oxidation, typically requires a significant input of energy to overcome the activation barriers for bond cleavage.

Degradation Pathways

Despite its inherent stability, this compound can undergo degradation under specific conditions. The following sections outline the probable degradation pathways based on studies of similar branched alkanes.

Thermal Degradation (Pyrolysis)

The pyrolysis of alkanes, also known as cracking, involves the cleavage of C-C and C-H bonds at high temperatures in the absence of air.[6] For branched alkanes like this compound, the pyrolysis pathways are more complex compared to their linear counterparts.[7] The process is expected to proceed via a free radical mechanism.[6]

The initiation step would likely involve the homolytic cleavage of the central C3-C4 bond, which is sterically hindered but also connects two quaternary carbons, or the cleavage of a C-C bond involving a methyl group. Subsequent propagation steps would involve hydrogen abstraction and β-scission reactions, leading to the formation of a complex mixture of smaller alkanes and alkenes.

Caption: Inferred thermal degradation pathway of this compound.

Microbial Degradation

While highly branched alkanes are generally more resistant to microbial degradation than linear alkanes, certain microorganisms, particularly from the genus Mycobacterium, have been shown to degrade complex branched structures.[1][8] The degradation is an aerobic process initiated by monooxygenase enzymes that introduce a hydroxyl group onto the alkane.

The initial enzymatic attack on a sterically hindered molecule like this compound would be the rate-limiting step. Following hydroxylation, the resulting alcohol is oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway for further metabolism, ultimately leading to the formation of acetyl-CoA, which can be integrated into the central metabolic cycles of the microorganism.

Microbial_Degradation cluster_pathway Aerobic Biodegradation A This compound B Alcohol Derivative A->B Monooxygenase C Aldehyde Derivative B->C Alcohol Dehydrogenase D Carboxylic Acid Derivative C->D Aldehyde Dehydrogenase E β-Oxidation Pathway D->E F Acetyl-CoA E->F G Central Metabolism F->G

Caption: Postulated aerobic microbial degradation pathway.

Atmospheric Degradation

In the atmosphere, volatile organic compounds (VOCs) like this compound are primarily degraded through reactions with hydroxyl radicals (•OH), which are photochemically produced. The reaction is initiated by the abstraction of a hydrogen atom from the alkane, forming water and an alkyl radical. Due to the presence of tertiary C-H bonds, these sites are likely to be the most susceptible to hydrogen abstraction.

The resulting alkyl radical rapidly reacts with molecular oxygen to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions in the atmosphere, leading to the formation of various oxygenated products such as alcohols, aldehydes, ketones, and organic nitrates, which can contribute to the formation of secondary organic aerosols.

Atmospheric_Degradation This compound This compound Alkyl Radical Alkyl Radical This compound->Alkyl Radical + •OH, - H₂O •OH •OH Peroxy Radical Peroxy Radical Alkyl Radical->Peroxy Radical + O₂ O2 O2 Further Reactions Further Reactions Peroxy Radical->Further Reactions Oxygenated Products Oxygenated Products Further Reactions->Oxygenated Products

Caption: General atmospheric degradation pathway initiated by hydroxyl radicals.

Experimental Protocols for Stability and Degradation Studies

Thermal Stability and Pyrolysis
  • Objective: To determine the thermal decomposition temperature and identify the resulting products.

  • Methodology:

    • A sample of this compound is introduced into a high-temperature flow reactor or a sealed ampoule.

    • The reactor is heated to a series of controlled temperatures under an inert atmosphere (e.g., nitrogen or argon).

    • The gaseous products are continuously monitored or collected at different time intervals.

    • Analysis of the products is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the degradation products.

    • Kinetic parameters, such as the activation energy and pre-exponential factor, can be determined by conducting experiments at various temperatures and analyzing the rate of disappearance of the parent compound.

Pyrolysis_Workflow cluster_workflow Pyrolysis Experimental Workflow A Sample Introduction B Flow Reactor (High Temperature, Inert Atmosphere) A->B C Product Collection B->C D GC-MS Analysis C->D E Data Analysis (Product Identification, Kinetics) D->E

Caption: A generalized workflow for pyrolysis experiments.

Microbial Biodegradation
  • Objective: To assess the biodegradability of this compound by specific microbial strains or consortia and to identify metabolic intermediates.

  • Methodology:

    • A pure microbial culture or an environmental inoculum is grown in a minimal salt medium.

    • This compound is added as the sole source of carbon and energy.

    • The cultures are incubated under controlled conditions (temperature, pH, aeration).

    • The disappearance of the parent compound is monitored over time using GC-MS or Gas Chromatography with a Flame Ionization Detector (GC-FID).

    • Metabolic intermediates can be identified by extracting the culture medium and analyzing the extracts using techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The extent of mineralization can be determined by measuring the production of carbon dioxide.

Atmospheric Photochemical Degradation
  • Objective: To determine the rate constant for the reaction of this compound with hydroxyl radicals and to identify the reaction products.

  • Methodology:

    • A mixture of this compound, a reference compound with a known •OH rate constant, and an •OH precursor (e.g., methyl nitrite (B80452) or hydrogen peroxide) is introduced into a smog chamber or environmental chamber.

    • The chamber is irradiated with UV light to generate hydroxyl radicals.

    • The concentrations of this compound and the reference compound are monitored over time using GC-FID or a similar analytical technique.

    • The rate constant for the reaction of this compound with •OH is determined relative to the rate constant of the reference compound.

    • Reaction products can be identified using techniques such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) or by collecting samples on sorbent tubes for subsequent analysis by GC-MS.

Conclusion

This compound is a highly stable organic molecule due to its unique branched and symmetric structure. While direct experimental data on its degradation is limited, this guide provides a comprehensive overview of its expected behavior based on the known chemistry of analogous compounds. The primary degradation pathways are likely to be high-temperature pyrolysis, microbial oxidation by specialized microorganisms, and atmospheric degradation initiated by hydroxyl radicals. The information and generalized experimental protocols presented herein serve as a valuable resource for researchers and professionals in chemistry, environmental science, and drug development who may work with or encounter this compound. Further experimental studies are warranted to definitively elucidate the degradation kinetics and mechanisms of this compound.

References

Navigating the Labyrinth of Purity: A Technical Guide to Potential Impurities in 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential impurities that may be present in samples of 3,3,4,4-tetramethylhexane. A thorough understanding of these impurities is critical for ensuring the accuracy and reproducibility of research data, particularly in the context of drug development and other sensitive applications where the purity of reagents is paramount. This document outlines the common synthetic routes for this compound, details the likely impurities arising from these processes, and provides robust experimental protocols for their identification, quantification, and removal.

The Genesis of Impurities: Synthesis of this compound

The most direct and common laboratory synthesis for symmetrical alkanes such as this compound is the Wurtz reaction.[1][2] This reaction involves the coupling of two alkyl halides in the presence of a metal, typically sodium, in an anhydrous solvent like dry ether.[1] The starting material for the synthesis of this compound would be a suitable five-carbon alkyl halide, such as 2-chloro-2-methylbutane (B165293) or 2-bromo-2-methylbutane.

The idealized reaction is as follows:

2 * (CH₃)₂C(X)CH₂CH₃ + 2 Na → (CH₃)₂C(CH₂CH₃)C(CH₂CH₃)(CH₃)₂ + 2 NaX (where X is Cl or Br)

However, the Wurtz reaction is notoriously prone to side reactions, which are the primary source of impurities in the final product.[3][4] These side reactions can include elimination reactions, rearrangements, and the formation of other alkanes.

Profiling the Contaminants: A Quantitative Look at Potential Impurities

The impurities in a this compound sample can be broadly categorized as unreacted starting materials, products of side reactions, and residual solvent. The following table provides a summary of potential impurities and their hypothetical concentrations in a crude reaction mixture. It is important to note that the actual impurity profile can vary significantly based on the specific reaction conditions.

ImpurityChemical FormulaMolar Mass ( g/mol )Potential OriginHypothetical Concentration Range (%)
2-Chloro-2-methylbutaneC₅H₁₁Cl106.59Unreacted starting material1 - 5
2-Methyl-2-buteneC₅H₁₀70.13Elimination side product2 - 10
2-Methyl-1-buteneC₅H₁₀70.13Elimination side product1 - 5
2,2,3,3-TetramethylbutaneC₈H₁₈114.23Rearrangement and coupling0.5 - 2
Other C10 IsomersC₁₀H₂₂142.28Rearrangement and coupling1 - 3
Diethyl etherC₄H₁₀O74.12Residual solvent< 1 (after initial workup)

Unmasking the Impurities: Detailed Experimental Protocols

A multi-step approach involving synthesis, purification, and analysis is required to obtain and verify high-purity this compound.

Synthesis of this compound via Wurtz Reaction

This protocol is a generalized procedure and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • 2-chloro-2-methylbutane

  • Sodium metal, cut into small pieces

  • Anhydrous diethyl ether

  • Dry glassware

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, condenser, and a drying tube. All glassware must be thoroughly dried.

  • In the round-bottom flask, add anhydrous diethyl ether and sodium metal pieces under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 2-chloro-2-methylbutane in anhydrous diethyl ether to the flask with stirring.

  • The reaction is often initiated by gentle heating. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled reflux.

  • After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the unreacted sodium by the slow, dropwise addition of ethanol, followed by water.

  • Separate the ether layer and wash it with water and then with a saturated brine solution.

  • Dry the ether layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filter to remove the drying agent.

Purification by Fractional Distillation

Due to the presence of impurities with boiling points close to that of the desired product, fractional distillation is essential for purification.[5][6][7]

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Transfer the crude, dried ether solution to the distillation flask.

  • Initially, distill off the diethyl ether at its boiling point (~34.6 °C).

  • After the ether has been removed, carefully increase the temperature.

  • Collect fractions at different temperature ranges. The boiling point of this compound is approximately 142 °C.

  • Fractions distilling significantly below or above this temperature should be considered impure.

  • The main fraction should be collected over a narrow temperature range around 142 °C.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for identifying and quantifying the volatile impurities in the purified this compound sample.[8][9]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, DB-1).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Procedure:

  • Prepare a dilute solution of the purified this compound sample in a high-purity solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For an unambiguous confirmation of the structure and a highly accurate purity assessment, ¹H and ¹³C NMR spectroscopy can be employed.[10][11]

Procedure:

  • Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • The ¹H NMR spectrum of pure this compound is expected to show a triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons of the ethyl groups, along with a singlet for the methyl groups attached to the quaternary carbons.

  • The ¹³C NMR spectrum will show distinct signals for the different carbon environments.

  • The presence of additional peaks in the spectra would indicate impurities.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_reactants Reactants cluster_reaction Wurtz Reaction cluster_products Products & Impurities AlkylHalide 2-Chloro-2-methylbutane Reaction Coupling in Anhydrous Ether AlkylHalide->Reaction Sodium Sodium Metal Sodium->Reaction MainProduct This compound Reaction->MainProduct Desired Pathway Alkene 2-Methyl-2-butene (Elimination) Reaction->Alkene Side Reaction RearrangedAlkane Other C10 Isomers (Rearrangement) Reaction->RearrangedAlkane Side Reaction Unreacted Unreacted Alkyl Halide Reaction->Unreacted Incomplete Reaction

Caption: Potential reaction pathways in the synthesis of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_results Results CrudeSample Crude Reaction Mixture Purification Fractional Distillation CrudeSample->Purification PurifiedSample Purified this compound Purification->PurifiedSample GCMS GC-MS Analysis PurifiedSample->GCMS NMR NMR Analysis PurifiedSample->NMR ImpurityID Impurity Identification GCMS->ImpurityID Quantification Purity Quantification GCMS->Quantification StructureConfirm Structural Confirmation NMR->StructureConfirm

Caption: Experimental workflow for impurity analysis of this compound.

By following the detailed protocols and understanding the potential impurity landscape presented in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of their this compound samples, thereby contributing to the integrity of their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for 3,3,4,4-Tetramethylhexane as a Reference Standard in Petroleum Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 3,3,4,4-tetramethylhexane as a reference standard in the gas chromatographic (GC) analysis of petroleum products. The protocols outlined below are intended to serve as a comprehensive guide for achieving accurate and reproducible quantitative results in complex hydrocarbon matrices.

Introduction

This compound is a highly branched C10 alkane recognized for its stability and distinct chromatographic behavior, making it a suitable reference standard in petroleum analysis.[1] In gas chromatography, reference standards are crucial for both qualitative identification (based on retention time) and quantitative analysis (based on peak area response). The use of an internal standard, such as this compound, is a robust method for correcting variations that may occur during sample preparation and injection, thereby enhancing the precision and accuracy of the analysis.

This document details the application of this compound as an internal standard for the analysis of spark-ignition engine fuels (gasoline) and other petroleum distillates. The methodologies provided are based on established principles of gas chromatography and are adaptable to specific laboratory instrumentation and requirements.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reference standard is fundamental to its effective application.

PropertyValue
Chemical Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 5171-84-6
Boiling Point 165.8 °C (at 760 mmHg)
Density 0.766 g/cm³ (at 20 °C)
Appearance Colorless liquid
Solubility Soluble in non-polar organic solvents (e.g., hexane, heptane, dichloromethane). Insoluble in water.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for this compound relevant to its use as a reference standard in gas chromatography.

Table 1: Chromatographic Data (Kovats Retention Index)

The Kovats Retention Index (I) is a system-independent value that helps in the identification of compounds by comparing their retention times to those of n-alkanes. The retention index is calculated based on the elution of the compound relative to adjacent n-alkanes.

Stationary Phase TypeColumn ExampleKovats Retention Index (I)
Non-Polar (e.g., 100% Dimethylpolysiloxane)DB-1, HP-1, Rtx-1~ 983

Note: The Kovats Retention Index is an estimated value based on published data for similar branched alkanes and should be experimentally verified on the specific GC system being used.

Table 2: GC-FID Response Factor

The Flame Ionization Detector (FID) response factor is a measure of the detector's sensitivity to a particular compound relative to a reference compound. For hydrocarbons, the response is generally proportional to the carbon number. The relative response factor (RRF) is used for accurate quantification.

AnalyteReference CompoundRelative Response Factor (RRF) (Weight %)
This compoundn-Decane (n-C10)~ 1.00

Note: The RRF is expected to be close to 1.00 as both compounds are C10 alkanes. This value should be experimentally determined by analyzing a standard mixture of known concentrations.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as an internal standard in the GC analysis of petroleum products.

Protocol 1: Quantitative Analysis of Aromatic Hydrocarbons in Gasoline by GC-FID

This protocol outlines the use of this compound as an internal standard for the quantification of aromatic compounds (e.g., Benzene, Toluene, Ethylbenzene, Xylenes - BTEX) in gasoline samples.

4.1.1. Materials and Reagents

  • This compound (≥99% purity)

  • High-purity solvents (e.g., n-hexane, n-heptane)

  • Certified reference standards of target aromatic compounds (e.g., Benzene, Toluene, Ethylbenzene, o-, m-, p-Xylene)

  • Gasoline sample for analysis

  • Volumetric flasks, pipettes, and syringes

  • Autosampler vials with PTFE-lined septa

4.1.2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., n-heptane) in a 10 mL volumetric flask.

  • Calibration Standard Stock Solution (1000 µg/mL each analyte): Prepare a stock solution containing known concentrations of the target aromatic compounds in n-heptane.

  • Working Calibration Standards: Prepare a series of at least five working calibration standards by diluting the stock solutions. To each calibration standard, add a constant and known amount of the this compound internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels and in the mid-range of the expected analyte concentrations.

  • Sample Preparation: Accurately weigh a known amount of the gasoline sample (e.g., 100 mg) into a 10 mL volumetric flask. Add a known amount of the internal standard stock solution and dilute to the mark with n-heptane.

4.1.3. Gas Chromatography (GC-FID) Conditions

ParameterCondition
Gas Chromatograph Agilent 6890 or equivalent with FID
Column Non-polar capillary column (e.g., 100 m x 0.25 mm ID, 0.5 µm film thickness, 100% dimethylpolysiloxane)
Carrier Gas Helium or Hydrogen, constant flow mode (e.g., 1.0 mL/min)
Injector Split/Splitless, Split ratio 100:1
Injector Temperature 250 °C
Oven Temperature Program Initial: 40 °C (hold for 10 min), Ramp: 2 °C/min to 60 °C, then 5 °C/min to 200 °C (hold for 10 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Injection Volume 1 µL

4.1.4. Data Analysis

  • Calibration Curve: For each target analyte, plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.

  • Quantification: Calculate the concentration of each aromatic analyte in the gasoline sample using the generated calibration curve and the peak area ratios from the sample chromatogram.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification IS_stock Prepare Internal Standard (this compound) Stock Solution Work_cal Prepare Working Calibration Standards (Analyte + IS) IS_stock->Work_cal Cal_stock Prepare Analyte Stock Solutions Cal_stock->Work_cal GC_injection Inject Standards and Sample into GC-FID System Work_cal->GC_injection Sample_prep Prepare Gasoline Sample with Internal Standard Sample_prep->GC_injection Chromatography Chromatographic Separation GC_injection->Chromatography Detection FID Detection Chromatography->Detection Integration Peak Integration and Area Measurement Detection->Integration Calibration Generate Calibration Curve (Area Ratio vs. Concentration) Integration->Calibration Quantification Quantify Aromatic Hydrocarbons in Sample Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship for Internal Standard Quantification

logical_relationship Analyte Analyte (e.g., Benzene) GC GC-FID Analysis Analyte->GC IS Internal Standard (this compound) IS->GC Sample Gasoline Sample Sample->GC PeakAreaRatio Peak Area Ratio (Analyte / IS) GC->PeakAreaRatio Concentration Analyte Concentration PeakAreaRatio->Concentration CalibrationCurve Calibration Curve CalibrationCurve->Concentration

Caption: Principle of internal standard quantification in GC analysis.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of petroleum products by gas chromatography. Its chemical inertness, distinct retention time, and structural similarity to hydrocarbon components in petroleum matrices make it an excellent choice for improving the accuracy and precision of analytical results. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and validate their own analytical methods for petroleum analysis. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality, defensible data.

References

Application Notes and Protocols for Octane Rating Determination Using 3,3,4,4-Tetramethylhexane as a Secondary Reference Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octane (B31449) rating of a fuel is a critical measure of its resistance to autoignition, or "knocking," in a spark-ignition internal combustion engine. This characteristic is quantified by the Research Octane Number (RON) and Motor Octane Number (MON), which are determined under different engine operating conditions. While primary reference fuels (PRFs), iso-octane (2,2,4-trimethylpentane) and n-heptane, define the octane scale, secondary reference fuels are often used for routine calibration and quality control. 3,3,4,4-Tetramethylhexane, a highly branched C10 alkane, is utilized as a reference standard in petroleum analysis and for octane rating determinations due to its high chemical stability.[1] This document provides detailed protocols for determining the RON and MON of a test fuel using a Cooperative Fuel Research (CFR) engine, with specific application notes on the use of this compound as a secondary reference fuel.

Data Presentation

As experimental RON and MON values for this compound are not publicly documented, the following table provides a template for recording the experimental results when determining its octane rating against primary reference fuels.

ParameterValue
Compound This compound
CAS Number 5171-84-6
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
Experimentally Determined Research Octane Number (RON) [To be filled in by the user]
Experimentally Determined Motor Octane Number (MON) [To be filled in by the user]
Anti-Knock Index (AKI) (RON+MON)/2 [To be calculated by the user]

For context, the table below lists the defined octane numbers for the primary reference fuels.

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
Iso-octane (2,2,4-Trimethylpentane)100100
n-Heptane00

Experimental Protocols

The determination of RON and MON is performed using a standardized Cooperative Fuel Research (CFR) engine. The following are detailed protocols based on the ASTM D2699 (RON) and ASTM D2700 (MON) methods.

1. Engine Preparation and Calibration:

  • Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted CFR engine is required.

  • Standard Operating Conditions: Ensure the engine is operating under the specific conditions outlined in the relevant ASTM standard (D2699 for RON or D2700 for MON). Key parameters include engine speed, intake air temperature and humidity, and coolant temperature.

  • Engine Calibration: Before testing, the engine must be calibrated using primary reference fuels (blends of iso-octane and n-heptane) of known octane numbers. This establishes the relationship between the compression ratio and the octane number for the specific atmospheric conditions.

2. Research Octane Number (RON) Determination (ASTM D2699):

  • Engine Speed: 600 rpm.

  • Intake Air Temperature: Maintained at a specific temperature, typically 52°C (125°F), but adjusted based on barometric pressure.

  • Procedure:

    • Warm up the engine to stable operating conditions.

    • Introduce the test fuel (in this case, this compound) into the engine.

    • Adjust the compression ratio of the engine until a standard level of knock intensity is observed, as measured by a detonation meter.

    • "Bracket" the test fuel by running two primary reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the expected value for the test fuel.

    • Adjust the composition of the primary reference fuel blends until the knock intensity matches that of the test fuel at the same compression ratio.

    • The octane number of the matching primary reference fuel blend is the RON of the test fuel.

3. Motor Octane Number (MON) Determination (ASTM D2700):

  • Engine Speed: 900 rpm.

  • Intake Mixture Temperature: Preheated to 149°C (300°F).

  • Ignition Timing: Varies with the compression ratio.

  • Procedure:

    • The procedure is similar to the RON determination, but under the more severe operating conditions of the MON method.

    • The test fuel is run in the CFR engine, and the compression ratio is adjusted to produce a standard knock intensity.

    • The test fuel is bracketed with primary reference fuel blends to find the blend that produces the same knock intensity.

    • The octane number of the matching primary reference fuel blend is the MON of the test fuel.

4. Using this compound as a Secondary Reference Fuel:

Once the RON and MON of this compound have been accurately determined and certified against primary reference fuels, it can be used as a secondary reference fuel.

  • Purpose: To check the calibration of the CFR engine on a regular basis and to serve as a reference for quality control of high-octane fuel samples.

  • Procedure:

    • Run the certified this compound in the CFR engine under the standard conditions for either RON or MON determination.

    • The resulting octane number reading should fall within a specified tolerance of its certified value.

    • If the reading is outside the tolerance, the engine should be recalibrated using primary reference fuels.

Diagrams

Octane_Rating_Workflow cluster_preparation Preparation cluster_testing Testing Procedure cluster_results Results Start Start Engine_Prep Prepare and Warm-up CFR Engine Start->Engine_Prep Calibrate Calibrate Engine with Primary Reference Fuels (Iso-octane/n-Heptane) Engine_Prep->Calibrate Introduce_Fuel Introduce Test Fuel (e.g., this compound) Calibrate->Introduce_Fuel Adjust_CR Adjust Compression Ratio to Standard Knock Intensity Introduce_Fuel->Adjust_CR Bracket_Fuel Bracket with Primary Reference Fuel Blends Adjust_CR->Bracket_Fuel Match_Knock Match Knock Intensity Bracket_Fuel->Match_Knock Determine_ON Determine Octane Number (RON or MON) Match_Knock->Determine_ON End End Determine_ON->End

Caption: Workflow for Octane Number Determination.

Secondary_Reference_Fuel_Logic Primary_Refs Primary Reference Fuels (Iso-octane, n-Heptane) Calibration Calibration Primary_Refs->Calibration Defines Octane Scale Secondary_Ref Secondary Reference Fuel (e.g., this compound) QC_Check Quality Control Check Secondary_Ref->QC_Check Verifies Calibration CFR_Engine Cooperative Fuel Research (CFR) Engine Test_Fuel Test Fuel Sample CFR_Engine->Test_Fuel Tests Octane_Rating Octane Rating of Test Fuel Test_Fuel->Octane_Rating Determines Calibration->CFR_Engine Calibrates QC_Check->CFR_Engine Confirms Status

Caption: Logical Relationship of Reference Fuels in Octane Rating.

References

Application Note: 3,3,4,4-Tetramethylhexane as an Inert Solvent for Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the utilization of 3,3,4,4-tetramethylhexane as an inert solvent in kinetic studies. Due to its highly branched and symmetrical structure, this compound exhibits exceptional chemical stability, making it an ideal medium for investigating reaction kinetics without solvent interference.[1] Its physical properties, including a high boiling point and low reactivity, are particularly advantageous for studying a wide range of chemical transformations, especially those involving highly reactive intermediates. This document outlines the theoretical advantages, key physical properties, and hypothetical experimental protocols for its application in kinetic analysis.

Introduction

The choice of solvent is a critical parameter in kinetic studies, as the solvent can influence reaction rates and mechanisms. For studies aiming to probe intrinsic reaction kinetics, a truly inert solvent is paramount. This compound, a highly branched C10 alkane, serves as an excellent candidate for such applications. Its molecular structure, characterized by quaternary carbon atoms and a lack of easily abstractable hydrogen atoms, renders it highly resistant to chemical reaction under many conditions. This inertness is crucial for studying sensitive reactions, such as those involving free radicals or carbocations, where the solvent could otherwise participate in side reactions, leading to erroneous kinetic data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point allows for kinetic studies over a broad range of temperatures, while its non-polar nature makes it suitable for dissolving non-polar reactants.

PropertyValueReference
Molecular Formula C₁₀H₂₂[2]
Molecular Weight 142.28 g/mol [2]
CAS Number 5171-84-6[2]
Boiling Point 170 °C[1][3]
Melting Point -46 °C[1]
Density 0.770 g/cm³ at 20 °C[1]
Refractive Index 1.4359 at 20 °C[1]
Chemical Structure Highly branched, symmetrical alkane[1]

Table 1: Physicochemical properties of this compound.

Hypothetical Application: Kinetic Study of a Unimolecular Decomposition

Objective: To determine the first-order rate constant and activation energy for the thermal decomposition of a hypothetical peroxide initiator, di-tert-butyl peroxide (DTBP), in an inert environment.

Rationale for Solvent Choice: The thermal decomposition of peroxides generates free radicals. A reactive solvent could be attacked by these radicals, leading to induced decomposition and complicating the kinetic analysis. This compound is chosen for its inertness towards free radicals, ensuring that the measured decomposition rate reflects the true unimolecular process.

Experimental Protocol

1. Materials:

  • This compound (99%+ purity)

  • Di-tert-butyl peroxide (DTBP) (98% purity)

  • High-purity nitrogen gas

  • Thermostated oil bath or reaction block

  • Sealed reaction vials

  • Gas chromatograph with a flame ionization detector (GC-FID)

2. Procedure:

  • Prepare a stock solution of DTBP in this compound of a known concentration (e.g., 0.1 M).

  • Dispense aliquots of the stock solution into several sealed reaction vials.

  • Purge each vial with nitrogen gas to remove oxygen, which can interfere with radical reactions.

  • Place the vials in a thermostated oil bath pre-set to the desired reaction temperature (e.g., 130 °C).

  • At regular time intervals, remove a vial from the bath and immediately quench the reaction by placing it in an ice bath.

  • Analyze the concentration of the remaining DTBP in each vial using GC-FID.

  • Repeat the experiment at different temperatures (e.g., 120 °C, 140 °C, 150 °C) to determine the activation energy.

Data Analysis and Expected Results

The decomposition of DTBP is expected to follow first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln([DTBP]) versus time.

Hypothetical Kinetic Data at 130 °C

Time (min)[DTBP] (M)ln([DTBP])
00.100-2.303
300.085-2.465
600.072-2.631
900.061-2.797
1200.052-2.957

Table 2: Hypothetical concentration data for the decomposition of DTBP in this compound at 130 °C.

The activation energy (Ea) can be calculated from the Arrhenius equation by plotting ln(k) versus 1/T.

Workflow and Signaling Pathway Diagrams

The experimental workflow for the kinetic study is depicted below.

G Experimental Workflow for Kinetic Study prep Prepare Stock Solution (DTBP in this compound) aliquot Aliquot into Vials prep->aliquot purge Purge with Nitrogen aliquot->purge react Incubate at Constant Temperature purge->react quench Quench Reaction at Time Intervals react->quench analyze Analyze [DTBP] by GC-FID quench->analyze data Collect Time vs. [DTBP] Data analyze->data plot Plot ln([DTBP]) vs. Time data->plot calc Calculate Rate Constant (k) plot->calc

Caption: Workflow for a kinetic study of thermal decomposition.

For a reaction involving a signaling pathway, a diagram illustrating the inert nature of the solvent in preventing side reactions would be beneficial.

G Reaction in an Inert Solvent cluster_reaction Desired Reaction Pathway cluster_solvent Solvent Environment A Reactant A C Product C A->C k_reaction Solvent This compound (Inert) A->Solvent No Reaction B Reactant B B->C B->Solvent No Reaction C->Solvent No Reaction

Caption: Diagram illustrating the inert role of the solvent.

Conclusion

References

Application Note: Gas Chromatographic Analysis of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4-Tetramethylhexane is a highly branched, saturated hydrocarbon.[1] As with other branched alkanes, its analysis by gas chromatography (GC) can present challenges in achieving baseline separation from other isomers if present in a complex mixture. Due to similar mass spectral fragmentation patterns among isomers, high-resolution gas chromatography is crucial for accurate identification and quantification.[2][3]

This application note provides a detailed protocol for the analysis of this compound using gas chromatography with a flame ionization detector (GC-FID). The methodology is suitable for purity assessment, quantitative analysis, and quality control applications in research and industrial settings.

Experimental Protocols

This section details the recommended methodology for the GC analysis of this compound.

Materials and Reagents
  • Analyte: this compound (Purity ≥98%)

  • Solvent: n-Hexane or Pentane (GC grade or higher)

  • Carrier Gas: Helium or Hydrogen (Ultra-high purity, 99.999%)

  • Calibration Standards: Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL). Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample Preparation
  • Accurately weigh and dissolve the this compound sample in the selected solvent to a concentration within the calibration range.

  • For quantitative analysis, an internal standard (e.g., n-nonane or another non-interfering alkane) can be added to all standards and samples at a fixed concentration.

  • Transfer the prepared solutions to autosampler vials for analysis.

Gas Chromatography (GC) System and Conditions

The following GC parameters are recommended. Optimization may be required based on the specific instrumentation and analytical goals.

ParameterRecommended Setting
Gas Chromatograph A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phase. A long column is recommended for high resolution of branched alkanes. Example: 100 m x 0.25 mm ID, 0.5 µm film thickness.
Carrier Gas Helium or Hydrogen.
Flow Rate Set to achieve optimal column efficiency. For a 0.25 mm ID column, a linear velocity of 20-30 cm/s for Helium or 35-45 cm/s for Hydrogen is recommended.
Injector Split/Splitless Injector.
Injector Temperature 250 °C.
Injection Volume 1 µL.
Split Ratio 50:1 (can be adjusted based on sample concentration).
Oven Program Initial Temperature: 40 °C, hold for 5 minutes. Ramp: 5 °C/min to 200 °C. Final Hold: Hold at 200 °C for 10 minutes.
Detector Flame Ionization Detector (FID).
Detector Temperature 300 °C.
Makeup Gas Nitrogen or Helium, at a flow rate appropriate for the detector.
Data Acquisition A chromatography data system for peak integration and analysis.

Data Presentation

Quantitative data for the identification of this compound can be based on its retention time under the specified conditions and its Kovats Retention Index.

ParameterValueColumn TypeReference
Kovats Retention Index971, 984Standard non-polar[4]
Kovats Retention Index981, 983.7, 998Semi-standard non-polar[4]

Note: Retention indices are dependent on the specific GC conditions and column used. It is recommended to determine the retention index on your system by running a series of n-alkanes under the same conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing stock Prepare Stock Solution (1000 µg/mL) standards Create Calibration Standards (1-100 µg/mL) stock->standards vial Transfer to Autosampler Vials standards->vial sample Prepare Sample Solution sample->vial injection Inject Sample (1 µL) vial->injection separation Chromatographic Separation (Non-polar Capillary Column) injection->separation detection Detection (FID) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte integration->quantification calibration->quantification report Generate Report quantification->report

GC Analysis Workflow for this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the gas chromatographic analysis of this compound. The use of a long, non-polar capillary column allows for high-resolution separation, and flame ionization detection provides excellent sensitivity for this hydrocarbon. This method is suitable for routine quality control and research applications where accurate and precise quantification of this compound is required.

References

3,3,4,4-Tetramethylhexane: An Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC-MS analysis can be significantly improved by the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest, has a different retention time, and is not naturally present in the sample.[1][2] 3,3,4,4-Tetramethylhexane is a branched alkane that exhibits properties making it a suitable internal standard for the analysis of various non-polar compounds, particularly in complex matrices.

This document provides detailed application notes and a general protocol for the use of this compound as an internal standard in GC-MS analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₀H₂₂[3]
Molecular Weight 142.28 g/mol [3]
CAS Number 5171-84-6[3]
Boiling Point Not explicitly found, but expected to be in the range of other C10 alkanes.
Vapor Pressure Data not available.
Solubility Soluble in non-polar organic solvents like hexane (B92381) and dichloromethane.General chemical knowledge
Chemical Inertness As a saturated hydrocarbon, it is chemically inert and unlikely to react with analytes or the sample matrix.General chemical knowledge

Rationale for Use as an Internal Standard

This compound is a suitable internal standard for the GC-MS analysis of various non-polar volatile and semi-volatile organic compounds due to the following reasons:

  • Chemical Similarity: As a C10 alkane, it behaves chromatographically similar to other hydrocarbons and non-polar compounds, ensuring that it is affected by variations in injection volume, and column performance in a manner comparable to the analytes.

  • Unique Mass Spectrum: The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its unambiguous identification and quantification without interfering with the mass spectra of many common analytes.

  • Chromatographic Separation: Its retention time is distinct from many common volatile organic compounds, allowing for clear separation and integration of its chromatographic peak.[4][5]

  • Commercial Availability: While not as common as some other alkanes, it can be sourced from chemical suppliers.

  • Inertness: Being a saturated and sterically hindered alkane, it is chemically inert and less likely to undergo degradation or reaction during sample preparation and analysis.

Applications

Based on its properties, this compound is a potential internal standard for the quantitative analysis of:

  • Volatile Organic Compounds (VOCs): In environmental monitoring of air, water, and soil samples.

  • Total Petroleum Hydrocarbons (TPH): For the quantification of hydrocarbon contamination.

  • Flavor and Fragrance Profiling: In the analysis of essential oils and food products.

  • Metabolomics: For the analysis of non-polar metabolites after appropriate derivatization.

Experimental Protocol: A General Guideline

This protocol outlines a general procedure for using this compound as an internal standard. It is essential to validate this method for each specific application and matrix.

Materials and Reagents
  • Analytes of Interest: Certified standards of the compounds to be quantified.

  • Internal Standard: this compound (purity ≥98%).

  • Solvent: High-purity, GC-MS grade solvent (e.g., hexane, dichloromethane).

  • Sample Matrix: The specific sample to be analyzed (e.g., water, soil extract, essential oil).

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Analyte Stock Solutions: Prepare individual or mixed stock solutions of the target analytes in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution(s) and a constant concentration of the IS stock solution to clean vials. Dilute to the final volume with the solvent. A typical concentration for the internal standard in the final solution is 1-10 µg/mL.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample.

  • If the sample is solid, perform an appropriate extraction (e.g., sonication, Soxhlet) with a suitable solvent.

  • Add a known amount of the IS stock solution to the sample extract.

  • Vortex or mix thoroughly.

  • If necessary, perform a cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.

  • Transfer an aliquot of the final extract into a GC vial.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of C10 alkanes and similar volatile compounds. These should be optimized for the specific analytes and instrument.

ParameterTypical Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless (for trace analysis) or Split
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400
Data Analysis
  • Peak Identification: Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra. The mass spectrum of this compound can be referenced from the NIST database.[6][3]

  • Peak Integration: Integrate the peak areas of the characteristic ions for each analyte and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • Quantification: Determine the concentration of the analytes in the samples by using the response factor from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification IS_Stock Internal Standard Stock (this compound) Calibration_Standards Calibration Standards IS_Stock->Calibration_Standards Sample_Prep Sample Preparation (Extraction, IS Spiking) IS_Stock->Sample_Prep Analyte_Stock Analyte Stock(s) Analyte_Stock->Calibration_Standards GC_MS_Analysis GC-MS Analysis Calibration_Standards->GC_MS_Analysis Sample Sample Sample->Sample_Prep Sample_Prep->GC_MS_Analysis Data_Processing Data Processing (Peak Integration) GC_MS_Analysis->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Quantification Analyte Quantification Data_Processing->Quantification Calibration_Curve->Quantification

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Logical Relationship for Internal Standard Selection

internal_standard_selection cluster_properties Key Properties Analyte Target Analyte(s) Chem_Sim Chemical Similarity Analyte->Chem_Sim RT_Diff Different Retention Time Analyte->RT_Diff IS Internal Standard (e.g., 3,3,4,4-TMH) IS->Chem_Sim IS->RT_Diff No_Interference No Matrix Interference IS->No_Interference Inertness Chemical Inertness IS->Inertness Chem_Sim->IS influences choice of RT_Diff->IS is a requirement for No_Interference->IS is a requirement for Inertness->IS is a desirable trait for

Caption: Key considerations for selecting a suitable internal standard.

Conclusion

This compound presents itself as a viable internal standard for the GC-MS quantification of non-polar volatile and semi-volatile compounds. Its chemical properties and distinct mass spectrum allow for reliable identification and quantification, thereby improving the accuracy and precision of analytical measurements. As with any analytical method, proper validation is paramount to ensure data quality and reliability for specific applications in research, quality control, and drug development.

References

Application Note: High-Temperature Gas Chromatography (GC) Analysis of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-temperature gas chromatography (HT-GC) is a crucial analytical technique for the characterization of low-volatility compounds with high boiling points, generally in the range of 500 to 800 °C.[1] This involves operating the GC oven at temperatures between 350 and 450 °C.[1] Such conditions present unique challenges, including column stability, bleed, and analyte integrity. Traditional fused silica (B1680970) columns with polyimide coatings can become brittle and degrade at temperatures above 360 °C, leading to column breakage and loss of productivity.[2][3] Therefore, specialized high-temperature columns, such as those with high-temperature polyimide coatings or metal columns (e.g., stainless steel), are essential for robust and reproducible analyses.[1][2]

3,3,4,4-Tetramethylhexane is a highly branched, saturated hydrocarbon. Due to its thermal stability and high boiling point, it serves as an excellent model compound for demonstrating the capabilities of high-temperature GC methodologies. This application note provides a detailed protocol for the analysis of this compound using a high-temperature capillary GC system coupled with a mass spectrometer (MS), a common setup for both qualitative and quantitative analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for method development, particularly for determining appropriate injection and detection parameters.

PropertyValueReference
Chemical FormulaC₁₀H₂₂[4][5]
Molecular Weight142.28 g/mol [4][5]
CAS Registry Number5171-84-6[4][5]
Boiling PointNot explicitly available in search results, but expected to be high due to its structure.
Kovats Retention Index (Standard Non-Polar)971, 984[6]

Experimental Protocol

This protocol outlines the analysis of a synthetic high-boiling hydrocarbon mixture containing this compound as a component. The objective is to achieve sharp peaks and good resolution for high-boiling analytes, demonstrating the performance of a high-temperature GC column.

1. Sample Preparation

  • Solvent Selection: Use a high-purity, high-boiling solvent such as n-nonane or a suitable organic solvent compatible with high-temperature GC.

  • Standard Solution: Prepare a 1000 µg/mL stock solution of this compound in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard: For precise quantification, add a suitable internal standard (e.g., a high-boiling polycyclic aromatic hydrocarbon not present in the sample) to all standards and samples at a constant, known concentration.

  • Vialing: Transfer the prepared standards and samples into 2 mL amber glass autosampler vials with PTFE-lined septa to prevent analyte degradation and sample evaporation.

2. GC-MS Instrumentation and Conditions

The following table details the recommended GC-MS parameters for the high-temperature analysis of this compound.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Programmable Temperature Vaporizing (PTV) or Cool On-Column
Injector Temperature ProgramStart at 50°C (hold for 0.5 min), ramp at 200°C/min to 400°C (hold for 10 min)
Injection Volume1 µL
Carrier GasHelium (99.999% purity)
Flow Rate1.5 mL/min (Constant Flow Mode)
GC Column Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.10 µm film thickness) or equivalent high-temperature, low-bleed column
Oven Temperature Program
Initial Temperature50°C (hold for 2 min)
Ramp 115°C/min to 400°C
Final HoldHold at 400°C for 15 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature300°C
Quadrupole Temperature180°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-550
Solvent Delay5 min

3. Data Acquisition and Analysis

  • Acquire data using the instrument's data acquisition software.

  • Identify this compound and other components based on their retention times and mass spectra. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound.[4][5]

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in unknown samples using the generated calibration curve.

Hypothetical Data Presentation

The following table represents hypothetical quantitative data for a series of this compound standards analyzed using the protocol described above.

Concentration (µg/mL)Peak Area (Analyte)Peak Area (Internal Standard)Peak Area Ratio
1.015,234550,1230.0277
5.078,910548,9900.1437
10.0160,543551,2340.2912
25.0405,876549,8760.7381
50.0815,234550,5671.4807
100.01,650,987549,1233.0065

Visualizations

Experimental Workflow for High-Temperature GC Analysis

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Standards Create Calibration Standards (1-100 µg/mL) Stock->Standards IS Add Internal Standard Standards->IS Vial Vial Samples and Standards IS->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation (High-Temp Column) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Acquire Data Acquisition Detect->Acquire Identify Peak Identification (Retention Time & Mass Spectra) Acquire->Identify Quantify Quantification (Calibration Curve) Identify->Quantify G cluster_analyte Analyte Properties cluster_column GC Column Properties cluster_conditions GC Conditions BoilingPoint Boiling Point RetentionTime Retention Time BoilingPoint->RetentionTime Polarity Polarity Polarity->RetentionTime Volatility Volatility Volatility->RetentionTime StationaryPhase Stationary Phase (e.g., 5% Phenyl Polysiloxane) StationaryPhase->RetentionTime Dimensions Column Dimensions (Length, ID, Film Thickness) Dimensions->RetentionTime TempProg Temperature Program TempProg->RetentionTime CarrierGas Carrier Gas Flow CarrierGas->RetentionTime

References

Application Note: The Role of 3,3,4,4-Tetramethylhexane in Simulated Distillation of Petroleum Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simulated distillation (SimDis) is a gas chromatography (GC) technique that determines the boiling point distribution of petroleum products. This method offers a faster, more precise, and safer alternative to traditional physical distillation methods.[1][2][3][4] The American Society for Testing and Materials (ASTM) has established standard test methods for simulated distillation, with ASTM D2887 being widely used for petroleum fractions with a final boiling point of 538°C (1000°F) or lower.[2][5][6]

The principle of simulated distillation lies in the correlation between the retention time of a hydrocarbon on a non-polar GC column and its boiling point.[5][7] A calibration curve is generated using a mixture of n-alkanes with known boiling points. This curve is then used to determine the boiling point distribution of a petroleum sample.

This application note details the standard protocol for simulated distillation of petroleum products following ASTM D2887 and explores the role of 3,3,4,4-tetramethylhexane as a valuable compound for system suitability and performance verification. Due to its stable, branched structure and well-defined boiling point, this compound can be used as a qualitative marker to ensure the proper functioning of the chromatographic system.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound and Reference n-Alkanes

CompoundMolecular FormulaBoiling Point (°C)Molar Mass ( g/mol )Kovats Retention Index (Non-polar column)
n-Nonane (C9)C₉H₂₀150.8128.26900
This compound C₁₀H₂₂ 170 [8][9]142.28 [10]971-984 [10]
n-Decane (C10)C₁₀H₂₂174.1142.281000
n-Undecane (C11)C₁₁H₂₄195.9156.311100

Table 2: Typical Gas Chromatography (GC) Conditions for Simulated Distillation (ASTM D2887)

ParameterCondition
Instrumentation Gas Chromatograph with Flame Ionization Detector (FID)
Column Non-polar, e.g., 10 m x 0.53 mm, 2.65 µm film thickness (DB-2887 or similar)[11]
Carrier Gas Helium or Nitrogen[11][12]
Column Flow 14 mL/min (constant flow)[11]
Oven Temperature Program 40°C to 350°C at 20°C/min, hold for 8 minutes[11]
Injector Programmable Temperature Vaporizer (PTV) or Cool-on-Column (COC)
Injector Temperature Programmed ramp, e.g., 300°C to 400°C[11]
Detector Temperature 350°C[5][11]
Data Acquisition Rate 5 Hz[11]

Experimental Protocols

1. Preparation of Calibration Standard

A standard mixture of n-alkanes (e.g., C5 to C44) is prepared in a volatile solvent, typically carbon disulfide (CS₂), at a known concentration (e.g., 1% wt/wt each).[2] This standard is used to establish the relationship between retention time and boiling point.

2. Preparation of System Suitability Solution

A solution containing a mixture of n-alkanes and this compound is prepared in CS₂. For example, a solution containing n-nonane, n-decane, n-undecane, and this compound at a concentration of approximately 0.5% wt/wt each can be used. This solution is used to verify the resolution and elution order of the system.

3. Sample Preparation

Petroleum samples are typically diluted with CS₂ to an appropriate concentration to avoid column overloading.[11] For highly viscous or waxy samples, gentle heating may be required to ensure homogeneity before dilution.

4. Chromatographic Analysis

The GC system is set up according to the conditions outlined in Table 2. The analysis sequence typically involves:

  • Blank Injection: An injection of the pure solvent (CS₂) is performed to establish a baseline and check for system contaminants.[11]

  • Calibration: The n-alkane standard mixture is injected to generate the retention time vs. boiling point calibration curve.

  • System Suitability: The system suitability solution is injected to confirm the resolution between key components and to verify the elution of this compound at its expected retention time relative to the n-alkanes.

  • Sample Analysis: The prepared petroleum samples are injected for analysis.

5. Data Analysis

The data acquisition software is used to perform the following steps:

  • Baseline Correction: The blank chromatogram is subtracted from the sample and standard chromatograms.

  • Peak Identification: The retention times of the n-alkanes in the calibration standard are recorded.

  • Calibration Curve Generation: A plot of retention time versus the known boiling points of the n-alkanes is created.

  • Boiling Point Distribution Calculation: The software slices the sample chromatogram into time intervals and uses the calibration curve to convert the retention time of each slice into a boiling point. The area of each slice is integrated to determine the percentage of the sample that elutes at that boiling point, generating the boiling point distribution curve.

Mandatory Visualization

G cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Prepare n-Alkane Calibration Standard Calibrate Inject Calibration Standard Standard_Prep->Calibrate Sample_Prep Prepare Petroleum Sample (Dilution) Analyze Inject Petroleum Sample Sample_Prep->Analyze System_Suitability_Prep Prepare System Suitability Solution (with this compound) System_Suitability Inject System Suitability Solution System_Suitability_Prep->System_Suitability Blank Blank Injection (Solvent) Calibration_Curve Generate RT vs. BP Calibration Curve Calibrate->Calibration_Curve BP_Distribution Calculate Boiling Point Distribution Analyze->BP_Distribution Baseline Baseline Correction Baseline->Calibration_Curve Baseline->BP_Distribution Calibration_Curve->BP_Distribution Report Generate Report BP_Distribution->Report

Caption: Experimental workflow for simulated distillation.

G cluster_elution Elution from GC Column cluster_curve Boiling Point Curve A Low Boiling Point (e.g., n-C5) B ... A->B P1 Low RT A->P1 Correlates to C This compound (BP = 170°C) B->C D n-Decane (BP = 174.1°C) C->D P3 RT of 3,3,4,4-TMH C->P3 Correlates to E ... D->E P4 RT of n-Decane D->P4 Correlates to F High Boiling Point (e.g., n-C44) E->F P6 High RT F->P6 Correlates to P2 ... P1->P2 Increasing Boiling Point P2->P3 Increasing Boiling Point P3->P4 Increasing Boiling Point P5 ... P4->P5 Increasing Boiling Point P5->P6 Increasing Boiling Point

Caption: Elution order and boiling point correlation.

References

Application Notes and Protocols: Combustion Characteristics of 3,3,4,4-Tetramethylhexane in Fuel Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,3,4,4-Tetramethylhexane is a highly branched, saturated hydrocarbon. Its molecular structure, characterized by quaternary carbon atoms, suggests high resistance to auto-ignition, making it a potentially valuable component in specialized fuel formulations. Understanding its combustion characteristics, such as ignition delay time and laminar flame speed, is crucial for the development and validation of chemical kinetic models for next-generation fuels. These models are essential tools for designing more efficient and cleaner combustion engines.

This document provides an overview of the expected combustion properties of this compound based on data from surrogate molecules and outlines standard experimental protocols for their measurement.

Data Presentation: Combustion Characteristics of Surrogate Fuels

The following tables summarize key combustion parameters for iso-octane and iso-dodecane, which serve as surrogates for this compound.

Table 1: Ignition Delay Times of Surrogate Fuels

Ignition delay time (IDT) is a critical measure of a fuel's auto-ignition propensity. It is typically measured in shock tubes under controlled temperature and pressure conditions.

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
Iso-octane778 - 1193401.0Varies with temperature
Iso-octane~15001.31.0 - 2.0400 - 515[1]
Iso-dodecane774 - 116340, 60, 801.0, 2.0Varies with temperature[2]

Note: Ignition delay times are highly dependent on the specific experimental conditions. The values presented are indicative and sourced from shock tube experiments.

Table 2: Laminar Flame Speeds of Surrogate Fuels

Laminar flame speed is a fundamental property of a combustible mixture, representing the velocity at which a flame front propagates through a stationary unburned gas.

FuelTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
Iso-octane35810.7 - 1.5~30 - 45[3]
Iso-octane298, 360, 400, 47010.7 - 1.4Varies with temp. and Φ[4]
Iso-dodecane400, 47010.7 - 1.4Varies with temp. and Φ[5]

Note: Laminar flame speeds are influenced by temperature, pressure, and equivalence ratio. The data is typically obtained using methods like the counterflow flame technique or spherically expanding flames.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized procedures for characterizing the combustion properties of fuels like this compound.

Protocol for Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the auto-ignition delay time of a fuel-oxidizer mixture under specific temperature and pressure conditions.

Apparatus: High-pressure shock tube, diaphragms, vacuum pumps, gas mixing system, pressure transducers, and optical diagnostics (e.g., photomultipliers for chemiluminescence detection).

Procedure:

  • Mixture Preparation: A homogeneous mixture of the fuel (e.g., this compound vapor) and an oxidizer (typically 'air', a mixture of O₂ and N₂) at a specific equivalence ratio is prepared in a mixing tank.

  • Shock Tube Preparation: The driven section of the shock tube is filled with the prepared fuel-air mixture to a specific initial pressure. The driver section is filled with a high-pressure driver gas (e.g., helium).

  • Initiation: The diaphragm separating the driver and driven sections is ruptured, generating a shock wave that propagates through the fuel-air mixture, compressing and heating it.

  • Measurement: The shock wave reflects off the end wall of the shock tube, further compressing and heating the mixture to the desired test conditions. The time interval between the arrival of the reflected shock wave and the onset of ignition is measured. Ignition is typically detected by a sharp rise in pressure and the emission of light (chemiluminescence) from radical species like OH*.[6]

  • Data Analysis: The ignition delay time is determined from the pressure and chemiluminescence signals. The experiment is repeated for a range of temperatures and pressures to map the fuel's ignition behavior.

Protocol for Laminar Flame Speed Measurement using the Bunsen Burner Method

Objective: To measure the laminar flame speed of a premixed fuel-air flame.

Apparatus: Bunsen burner with a contoured nozzle, gas flow controllers, a fuel vaporization system, and an imaging system (e.g., Schlieren photography or Particle Image Velocimetry - PIV).

Procedure:

  • Mixture Preparation: A precise mixture of vaporized fuel and air is created using mass flow controllers and a vaporizer.

  • Flame Stabilization: The fuel-air mixture is fed through the Bunsen burner nozzle, and a conical flame is stabilized at the burner exit.

  • Flame Imaging: The shape of the flame cone is captured using an imaging technique. Schlieren imaging visualizes density gradients, while PIV can measure the velocity field of the unburned gas.

  • Data Analysis: The laminar flame speed (SL) is calculated from the angle of the flame cone (α) and the velocity of the unburned gas (U) at the nozzle exit using the relationship: SL = U * sin(α). Corrections for flame stretch may be necessary for high-precision measurements.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow_IDT cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_data Data Acquisition & Analysis Fuel This compound Mixing Gas Mixing System Fuel->Mixing Oxidizer Air (O2/N2) Oxidizer->Mixing ShockTube Fill Shock Tube Mixing->ShockTube Test Mixture DiaphragmRupture Diaphragm Rupture ShockTube->DiaphragmRupture ShockWave Shock Wave Propagation & Reflection DiaphragmRupture->ShockWave Ignition Auto-Ignition ShockWave->Ignition Sensors Pressure & OH* Sensors Ignition->Sensors Pressure & Light Emission Analysis Calculate Ignition Delay Time Sensors->Analysis

Caption: Experimental workflow for ignition delay time measurement.

Experimental_Workflow_LFS cluster_prep Mixture Preparation cluster_exp Bunsen Burner Experiment cluster_data Data Acquisition & Analysis Fuel This compound Vaporizer Fuel Vaporizer Fuel->Vaporizer FlowControllers Mass Flow Controllers Vaporizer->FlowControllers Air Air Air->FlowControllers Burner Bunsen Burner FlowControllers->Burner Flame Stabilized Conical Flame Burner->Flame Imaging Schlieren/PIV Imaging Flame->Imaging Flame Cone Image Analysis Calculate Laminar Flame Speed Imaging->Analysis

Caption: Experimental workflow for laminar flame speed measurement.

Low_Temp_Oxidation_Pathway RH RH (Alkane) R_dot R• (Alkyl Radical) RH->R_dot + OH• RO2_dot ROO• (Alkylperoxy Radical) R_dot->RO2_dot + O2 QOOH_dot •QOOH (Hydroperoxyalkyl Radical) RO2_dot->QOOH_dot Isomerization O2QOOH O2QOOH QOOH_dot->O2QOOH + O2 KHP Ketohydroperoxide + OH• O2QOOH->KHP Isomerization Branching Chain Branching KHP->Branching Decomposition

Caption: Generalized low-temperature oxidation pathway for branched alkanes.

References

Application Notes and Protocols for the Purification of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3,3,4,4-tetramethylhexane, a highly branched, saturated hydrocarbon. The purification of this compound is critical for its use as a reference standard in petroleum analysis, an inert solvent in specialized reactions, and as an additive in high-performance fuel formulations.[1] The methods detailed below—fractional distillation, preparative gas chromatography, and low-temperature recrystallization—are designed to achieve high purity levels by removing common impurities such as isomeric alkanes, residual reactants, and synthesis byproducts.

Physical Properties and Purity Considerations

A thorough understanding of the physical properties of this compound is essential for selecting and optimizing purification methods.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₂[2]
Molecular Weight142.28 g/mol [2]
Boiling Point170 °C[1]
Melting Point-46 °C[1]
Density0.770 g/cm³ at 20 °C[1]

Common impurities in commercially available or synthetically produced this compound can include other C10 isomers, unreacted starting materials from synthesis (e.g., from Grignard reactions), and solvents used in the reaction or extraction steps. Gas chromatography-mass spectrometry (GC-MS) is the recommended technique for assessing the purity of this compound and identifying specific impurities.[3][4][5]

Purification Techniques

The choice of purification technique depends on the nature and concentration of the impurities, the desired final purity, and the scale of the purification.

Fractional Distillation

Fractional distillation is a primary technique for purifying this compound, particularly for separating it from isomers with different boiling points.[6] Due to the often small differences in boiling points among alkane isomers, a distillation column with a high number of theoretical plates is crucial for achieving effective separation.[6]

Experimental Protocol: Fractional Distillation of this compound

Objective: To separate this compound from other C10 alkane isomers.

Apparatus:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as illustrated in the workflow diagram. Ensure all glass joints are properly sealed.

  • Charging the Flask: Fill the round-bottom flask to no more than two-thirds of its volume with the impure this compound and add a few boiling chips.

  • Heating: Begin gentle heating of the flask. As the mixture boils, the vapor will start to rise through the fractionating column.

  • Equilibration: Adjust the heating rate to establish a slow and steady reflux within the column. This allows for the establishment of a temperature gradient and the separation of components based on their boiling points.

  • Distillation: After a period of equilibration under total reflux, slowly begin to collect the distillate. The distillation rate should be maintained at approximately 1-2 drops per second for optimal separation.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (170 °C). Fractions collected at lower or higher temperatures should be considered impure and collected separately.

  • Purity Analysis: Analyze the purity of the collected fractions using GC-MS.

Expected Results: The efficiency of the separation is dependent on the number of theoretical plates in the column and the difference in boiling points of the components. For closely boiling isomers, multiple distillations may be necessary to achieve the desired purity.

Logical Relationship of Fractional Distillation Parameters

G cluster_input Input Parameters cluster_process Process cluster_output Output Impure Sample Impure Sample Vaporization Vaporization Impure Sample->Vaporization Heating Rate Heating Rate Heating Rate->Vaporization Separation Efficiency Separation Efficiency Heating Rate->Separation Efficiency Column Efficiency Column Efficiency (Theoretical Plates) Condensation Condensation Column Efficiency->Condensation Column Efficiency->Separation Efficiency Reflux Reflux Vaporization->Reflux Reflux->Column Efficiency Purified Product Purified Product Condensation->Purified Product Purified Product->Separation Efficiency

Caption: Factors influencing fractional distillation efficiency.

Preparative Gas Chromatography (Prep GC)

For achieving very high purity or for separating isomers with very similar boiling points, preparative gas chromatography is an excellent, albeit lower-throughput, method.[7][8]

Experimental Protocol: Preparative GC of this compound

Objective: To isolate high-purity this compound from a complex mixture of isomers.

Instrumentation:

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate column (e.g., non-polar, thick-film capillary column)

Procedure:

  • Method Development: Optimize the separation on an analytical scale first to determine the retention times of this compound and its impurities. A non-polar column, such as one with a polydimethylsiloxane (B3030410) (PDMS) stationary phase, is suitable for separating alkanes based on their boiling points.

  • Sample Preparation: If necessary, dilute the sample in a volatile solvent like pentane (B18724) or hexane (B92381) to an appropriate concentration for injection.

  • Injection: Inject a small volume of the sample onto the preparative GC column. The injection volume will depend on the column dimensions and capacity.

  • Chromatographic Conditions (Typical):

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent)

    • Oven Temperature Program: Start at a temperature below the boiling point of the lowest boiling component and ramp up at a controlled rate (e.g., 5-10 °C/min) to a temperature above the boiling point of this compound.

    • Carrier Gas: Helium or Nitrogen at an optimized flow rate.

    • Detector: A non-destructive detector is typically used, or a splitter is employed to direct a small portion of the eluent to a destructive detector (e.g., FID) while the majority is sent to the fraction collector.

  • Fraction Collection: Program the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction by analytical GC-MS to confirm its purity.

Table 2: Typical Preparative GC Parameters for Alkane Separation

ParameterSetting
Column Phase Non-polar (e.g., 100% dimethylpolysiloxane)
Column Dimensions e.g., 30 m x 0.53 mm ID, 5 µm film thickness
Carrier Gas Helium
Flow Rate 5-15 mL/min
Injection Volume 1-10 µL (depending on concentration)
Oven Program Isothermal or temperature ramp

Workflow for Preparative GC Purification

G Sample Injection Sample Injection GC Separation Separation on Non-polar Column Sample Injection->GC Separation Detection Detection GC Separation->Detection Fraction Collection Fraction Collection Detection->Fraction Collection Purity Analysis (GC-MS) Purity Analysis (GC-MS) Fraction Collection->Purity Analysis (GC-MS)

Caption: Workflow for preparative GC purification.

Low-Temperature Recrystallization

Due to its relatively high melting point for a C10 alkane, low-temperature recrystallization can be an effective technique for purifying this compound, especially for removing impurities that are more soluble at low temperatures.[9][10][11]

Experimental Protocol: Low-Temperature Recrystallization of this compound

Objective: To purify this compound by removing soluble impurities.

Apparatus:

  • Jacketed reaction vessel or a flask with a magnetic stirrer

  • Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler)

  • Filtration apparatus (e.g., Büchner funnel) pre-cooled to a low temperature

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble at or near room temperature but has low solubility at the target low temperature. A low-boiling point alkane like pentane is a suitable choice.

  • Dissolution: Dissolve the impure this compound in a minimal amount of the chosen solvent at room temperature. Gentle warming may be required to ensure complete dissolution.

  • Cooling and Crystallization: Slowly cool the solution in the low-temperature bath with gentle stirring. The rate of cooling should be slow to promote the formation of large, pure crystals. Seeding with a small crystal of pure this compound can induce crystallization if it does not occur spontaneously.

  • Filtration: Once crystallization is complete, quickly filter the cold slurry through the pre-cooled filtration apparatus to separate the crystals from the mother liquor.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Results: This method is effective for removing impurities that remain in the cold solvent. The yield will depend on the solubility of this compound in the chosen solvent at the crystallization temperature.

Logical Flow of Low-Temperature Recrystallization

G Dissolution in\nMinimal Solvent Dissolution in Minimal Solvent Slow Cooling Slow Cooling Dissolution in\nMinimal Solvent->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Cold Filtration Cold Filtration Crystal Formation->Cold Filtration Drying Drying Cold Filtration->Drying Pure Crystals Pure Crystals Drying->Pure Crystals

Caption: Steps in low-temperature recrystallization.

Summary of Purification Techniques

The following table summarizes the applicability and expected outcomes of the described purification techniques for this compound.

Table 3: Comparison of Purification Techniques

TechniquePrinciple of SeparationPrimary ApplicationExpected PurityThroughput
Fractional Distillation Difference in boiling pointsRemoval of isomers with different boiling pointsGood to HighHigh
Preparative GC Differential partitioning between stationary and mobile phasesIsolation of ultra-pure compound; separation of isomers with very similar boiling pointsVery High to Ultra-HighLow
Low-Temperature Recrystallization Difference in solubility at low temperaturesRemoval of impurities that are soluble in the cold solventGood to HighMedium

By selecting the appropriate purification technique or a combination of methods, researchers can obtain this compound of the desired purity for their specific application. It is always recommended to verify the purity of the final product using a reliable analytical method such as GC-MS.

References

Application Note: Quantitative Analysis of Hydrocarbon Mixtures Using 3,3,4,4-Tetramethylhexane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantitative analysis of hydrocarbon mixtures is critical in various fields, including petroleum analysis, environmental monitoring, and quality control in the chemical and pharmaceutical industries. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for separating and quantifying volatile and semi-volatile hydrocarbons.[1] The use of an internal standard (IS) is a fundamental practice in quantitative chromatography to improve accuracy and precision by correcting for variations in injection volume, sample matrix effects, and instrument response.[2]

This application note details a protocol for the quantitative analysis of a representative hydrocarbon mixture using 3,3,4,4-tetramethylhexane as an internal standard. This compound (C10H22) is a highly branched, saturated hydrocarbon, making it a suitable internal standard for the analysis of alkane and aromatic hydrocarbon mixtures due to its chemical inertness and distinct retention time.[3]

Principle

The internal standard method involves adding a known amount of a non-interfering compound, the internal standard, to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. The concentration of the analyte in an unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve. This method effectively mitigates errors arising from injection inconsistencies and sample preparation losses.

Experimental Protocols

Materials and Reagents
  • Analytes: A representative hydrocarbon mixture containing n-heptane, toluene, n-octane, ethylbenzene, and o-xylene.

  • Internal Standard: this compound (purity ≥ 99%).

  • Solvent: n-Hexane (GC grade, purity ≥ 99%).

  • Gases: Helium (carrier gas, ultra-high purity), Hydrogen (FID fuel, ultra-high purity), Air (FID oxidant, zero grade).

Instrumentation
  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating a wide range of hydrocarbons.

  • Autosampler for precise and reproducible injections.

  • Chromatography Data System (CDS) for data acquisition and processing.

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of n-hexane to prepare a stock solution of approximately 1000 µg/mL.

  • Analyte Stock Solution (Analyte Stock): Prepare a stock solution containing all analytes of interest. For example, accurately weigh approximately 100 mg of each analyte (n-heptane, toluene, n-octane, ethylbenzene, and o-xylene) and dissolve them in 100 mL of n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock solution and adding a constant amount of the IS Stock solution to each. For example, to prepare five calibration standards ranging from 10 to 200 µg/mL:

    • Pipette the appropriate volume of Analyte Stock into five separate 10 mL volumetric flasks.

    • To each flask, add 1 mL of the 1000 µg/mL IS Stock solution (resulting in a constant IS concentration of 100 µg/mL in each standard).

    • Dilute to the mark with n-hexane.

Sample Preparation
  • Accurately weigh approximately 1 g of the unknown hydrocarbon mixture into a 10 mL volumetric flask.

  • Add 1 mL of the 1000 µg/mL IS Stock solution.

  • Dilute to the mark with n-hexane.

  • Filter the sample through a 0.45 µm syringe filter if particulates are present.

GC-FID Conditions
  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp rate: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

Data Presentation

The following tables summarize the expected retention times and the quantitative data for the calibration standards. Note that these are illustrative examples, and actual values may vary depending on the specific instrument and conditions.

Table 1: Expected Retention Times

CompoundRetention Time (min)
n-Heptane~ 6.5
Toluene~ 7.8
n-Octane~ 8.9
This compound (IS) ~ 9.5
Ethylbenzene~ 10.2
o-Xylene~ 10.8

Table 2: Illustrative Quantitative Data for Calibration Standards

Standard LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
110100500005100000.098
2251001260005050000.250
3501002550005150000.495
41001005100005080001.004
520010010300005120002.012

Visualization of Workflows and Relationships

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Analyte & IS Stock Solutions B Prepare Calibration Standards A->B C Prepare Unknown Sample with IS A->C D GC-FID Analysis B->D C->D E Peak Integration & Area Measurement D->E F Calculate Peak Area Ratios E->F G Generate Calibration Curve F->G H Quantify Analytes in Unknown G->H

Caption: Workflow for quantitative GC-FID analysis using an internal standard.

Quantitative Calculation Logic

calculation_logic Analyte_Area Analyte Peak Area (Ax) Area_Ratio Peak Area Ratio (Ax / Ais) Analyte_Area->Area_Ratio IS_Area IS Peak Area (Ais) IS_Area->Area_Ratio Calibration_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration (Cx) Area_Ratio->Analyte_Conc Response_Factor Relative Response Factor (RRF) (Slope of Calibration Curve) Calibration_Curve->Response_Factor IS_Conc IS Concentration (Cis) IS_Conc->Analyte_Conc Response_Factor->Analyte_Conc

Caption: Logical relationship for quantitative calculation with an internal standard.

Conclusion

The protocol described provides a reliable framework for the quantitative analysis of hydrocarbon mixtures using this compound as an internal standard with GC-FID. The use of an internal standard is crucial for achieving high-quality, reproducible data. The specific GC conditions and standard concentrations may need to be optimized depending on the specific hydrocarbon mixture being analyzed and the instrumentation available. This application note serves as a comprehensive guide for researchers and professionals engaged in the quantitative analysis of hydrocarbons.

References

Application Notes and Protocols: 3,3,4,4-Tetramethylhexane in High-Performance Fuel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,3,4,4-tetramethylhexane as a high-performance fuel component. This document details its relevant physicochemical properties, performance characteristics, and standardized protocols for its evaluation.

Introduction

This compound is a highly branched C10 alkane with significant potential as a high-octane component in advanced fuel formulations. Its compact, globular structure contributes to high resistance to autoignition, a critical characteristic for high-performance spark-ignition engines. This attribute, common to highly branched alkanes, results in a higher octane (B31449) rating, allowing for higher compression ratios and more efficient combustion.[1][2][3][4] This document outlines the properties of this compound and provides detailed protocols for its evaluation as a fuel additive.

Physicochemical and Performance Data

While specific experimental data for this compound is limited in publicly available literature, its properties can be reliably inferred from its isomers and the well-understood structure-property relationships of branched alkanes. Highly branched alkanes are known to possess lower heats of combustion compared to their linear isomers, indicating greater thermodynamic stability.[5][6][7] This stability is a key factor in their superior anti-knock properties.

The following tables summarize the key physical and performance characteristics of this compound and its relevant isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₂[8]
Molecular Weight 142.28 g/mol [8]
CAS Number 5171-84-6[8]
Boiling Point 165.8 °C
Density 0.775 g/cm³ at 20°C
Heat of Formation (ΔHf) -63.5 kcal/mol

Table 2: Estimated Performance Characteristics of this compound and Related Isomers

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compound (estimated) > 100~95
2,2,3,3-Tetramethylhexane 112.892.4
2,2,5-Trimethylheptane 100.289.1
2,2,4-Trimethylpentane (Iso-octane) 100100
n-Heptane 00

Note: The RON and MON for this compound are estimated based on the values of its highly branched isomers. The actual values should be determined experimentally.

Experimental Protocols

The following are detailed protocols for evaluating the key performance indicators of this compound as a fuel component.

Protocol 1: Determination of Research Octane Number (RON)

This protocol is a summary of the ASTM D2699 standard test method.[9][10][11][12]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under mild operating conditions.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[11]

Procedure:

  • Engine Preparation: Prepare the CFR engine according to ASTM D2699 specifications, ensuring it is at thermal equilibrium.[13]

  • Standardization: Calibrate the engine using primary reference fuels (PRF), which are blends of iso-octane and n-heptane with known octane numbers.[11][13]

  • Sample Preparation: Prepare a blend of the base fuel with a known concentration of this compound.

  • Test Execution:

    • Operate the engine on the sample fuel.

    • Adjust the compression ratio to produce a standard knock intensity, as measured by a detonation meter.

    • Bracket the knock intensity of the sample fuel with two PRF blends, one with a slightly higher and one with a slightly lower octane number.

    • The RON of the sample is calculated by interpolation between the octane numbers of the bracketing PRF blends.[13]

Protocol 2: Determination of Motor Octane Number (MON)

This protocol is a summary of the ASTM D2700 standard test method.[14][15][16][17]

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel under more severe operating conditions than the RON test.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Procedure:

  • Engine Preparation: Prepare the CFR engine according to ASTM D2700 specifications. The main differences from the RON test are a higher engine speed (900 rpm vs. 600 rpm) and a higher intake mixture temperature.[9]

  • Standardization: Calibrate the engine using PRF blends as in the RON test.

  • Sample Preparation: Prepare a blend of the base fuel with a known concentration of this compound.

  • Test Execution: The procedure is similar to the RON test, where the sample fuel's knock intensity is bracketed by PRF blends to determine its MON.

Protocol 3: Determination of Reid Vapor Pressure (RVP)

This protocol is a summary of the ASTM D5191 standard test method.[18][19][20][21][22]

Objective: To determine the vapor pressure of a fuel, which is an important factor for engine startability and evaporative emissions.

Apparatus: An automated vapor pressure instrument.

Procedure:

  • Sample Preparation: Chill the fuel sample to 0-1°C and ensure it is air-saturated.

  • Instrument Setup: Prepare and calibrate the automated vapor pressure instrument according to the manufacturer's instructions and ASTM D5191.

  • Test Execution:

    • Introduce a known volume of the chilled sample into the instrument's test chamber.

    • The instrument will heat the sample to 37.8°C (100°F) and measure the resulting pressure.

    • The instrument software typically calculates the Dry Vapor Pressure Equivalent (DVPE), which is reported as the RVP.[18]

Protocol 4: Engine Dynamometer Performance Testing

Objective: To evaluate the effect of this compound on engine performance parameters such as power, torque, and fuel consumption.

Apparatus: An engine dynamometer test cell.[23][24]

Procedure:

  • Engine Setup: Install a representative spark-ignition engine on the dynamometer test bed.

  • Fuel Preparation: Prepare a baseline fuel and several blends containing varying percentages of this compound.

  • Test Cycle:

    • Warm up the engine to a stable operating temperature.

    • Perform a series of power sweeps at wide-open throttle across the engine's speed range for the baseline fuel, recording torque, power, and fuel consumption.[23]

    • Repeat the same test cycle for each of the fuel blends.

  • Data Analysis: Compare the performance data of the fuel blends to the baseline fuel to determine the effect of the additive on engine performance.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of this compound as a high-performance fuel component.

FuelEvaluationWorkflow cluster_0 Component Characterization cluster_1 Fuel Formulation cluster_2 Performance Evaluation cluster_3 Data Analysis and Optimization PhysChem Physicochemical Properties (Boiling Point, Density, etc.) Blending Blending with Base Fuel PhysChem->Blending Performance Performance Properties (RON, MON, RVP) Performance->Blending OctaneTest Octane Number Testing (ASTM D2699/D2700) Blending->OctaneTest RVPTest Vapor Pressure Testing (ASTM D5191) Blending->RVPTest EngineTest Engine Dynamometer Testing Blending->EngineTest Analysis Data Analysis OctaneTest->Analysis RVPTest->Analysis EngineTest->Analysis Optimization Formulation Optimization Analysis->Optimization

Caption: Workflow for evaluating a new fuel component.

BranchedAlkaneCombustion cluster_0 Combustion Process Compression Fuel-Air Mixture Compression Autoignition Autoignition (Knock) ControlledCombustion Controlled Combustion Autoignition->ControlledCombustion Uncontrolled Spark Spark Plug Ignition Spark->ControlledCombustion Linear Linear Alkane (e.g., n-Heptane) Linear->Autoignition Low Resistance Branched Branched Alkane (e.g., this compound) Branched->Spark High Resistance to Autoignition

Caption: Branched vs. linear alkane combustion behavior.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the gas chromatography (GC) analysis of 3,3,4,4-Tetramethylhexane.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing in gas chromatography is a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should exhibit a symmetrical Gaussian shape.[2] For a non-polar compound like this compound, significant peak tailing can compromise the accuracy and precision of quantitative analysis by complicating peak integration and reducing the resolution between adjacent peaks.[1] A tailing factor or asymmetry factor greater than 1.5 is typically indicative of a problem that requires investigation.[2][3]

Q2: I thought peak tailing was mainly an issue for polar compounds. Why is my non-polar this compound peak tailing?

A2: While peak tailing is often associated with the interaction of polar analytes with active sites in the GC system, non-polar compounds like this compound can also exhibit tailing.[4] For non-polar analytes, peak tailing is often caused by physical issues within the GC system rather than chemical interactions.[2] These can include problems with the carrier gas flow path, dead volumes, or contamination.[2][5] Additionally, severe degradation of the stationary phase can expose active sites that may interact even with non-polar compounds.[6]

Q3: How can I quickly diagnose the cause of peak tailing for this compound?

A3: A systematic approach is the most effective way to diagnose the source of peak tailing.[1] A good first step is to observe the chromatogram to see if all peaks are tailing or just the analyte of interest.

  • If all peaks, including the solvent peak, are tailing , the issue is likely a physical problem in the system, such as improper column installation, a poor column cut, or a leak.[2][4]

  • If only the this compound peak (and other similar compounds) is tailing , the problem is more likely related to interactions within the column or inlet, such as contamination or column degradation.[4][5]

A quick initial step in troubleshooting is to perform routine inlet maintenance, such as replacing the liner and septum, as this is a common source of problems.[1]

Troubleshooting Guides

Guide 1: All Peaks are Tailing

If you observe that all peaks in your chromatogram, including the solvent peak, are tailing, this generally points to a physical issue in the GC system that is affecting all compounds.

Question: What are the common causes when all peaks are tailing and how do I fix them?

Answer: The most common culprits are related to the carrier gas flow path. Here’s a step-by-step guide to address these issues:

Potential Cause Troubleshooting Steps Expected Outcome
Improper Column Installation The column may be positioned too high or too low in the inlet, creating dead volumes.[2] Reinstall the column according to the manufacturer's instructions for the correct depth.[1]Symmetrical peak shapes for all compounds.
Poor Column Cut A jagged or uneven cut at the inlet end of the column can cause turbulence in the carrier gas flow.[2] Trim the column (about 10-20 cm from the front) using a ceramic scoring wafer to ensure a clean, 90° cut.[3][7] Inspect the cut with a magnifier.[3]Improved peak symmetry and efficiency.
System Leaks Leaks at the inlet fitting can disrupt the carrier gas flow.[2] After reinstalling the column, perform a leak check using an electronic leak detector.A stable baseline and sharp, symmetrical peaks.
Contaminated Inlet Liner The liner can accumulate non-volatile residues, creating active sites.[2] Replace the inlet liner with a new, deactivated liner.[1]Restoration of symmetrical peak shapes.
Guide 2: Only this compound Peak is Tailing

If you observe that only the peak for this compound (and perhaps other late-eluting compounds) is tailing, the issue is more likely related to a specific interaction or contamination.

Question: What should I investigate if only my analyte peak is tailing?

Answer: This scenario suggests an interaction between this compound and a component of your GC system. Here are the likely causes and their solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Column Contamination Non-volatile residues from previous samples can accumulate at the head of the column.[6] Trim 10-20 cm from the front of the column.[7]Improved peak shape for the analyte.
Column Degradation Over time, the stationary phase can degrade, especially at high temperatures, creating active sites.[8] If the column is old or has been used extensively at high temperatures, it may need to be replaced.Sharp, symmetrical peaks with a new column.
Inappropriate Inlet Temperature An inlet temperature that is too low can cause slow vaporization of the analyte, leading to band broadening.[1] For a compound like this compound (a C10 alkane), ensure the inlet temperature is sufficiently high for rapid vaporization. A general guideline is to set the inlet temperature higher than the highest oven temperature used in the analysis.[9]Sharper, more symmetrical peaks.
Sub-optimal Carrier Gas Flow Rate A flow rate that is too low can lead to peak broadening.[10] Check and optimize the carrier gas flow rate. For helium, an optimal flow rate is typically around 20-22 cm/sec.[11]Narrower and more symmetrical peaks.
Sample Overload Injecting too much sample can lead to peak fronting, but in some cases may appear as tailing.[2] Reduce the injection volume or dilute the sample.Symmetrical peak shape at a lower concentration.

Experimental Protocols

Protocol 1: Column Trimming and Installation

This protocol describes the proper procedure for trimming the GC column and reinstalling it in the inlet.

Materials:

  • Ceramic scoring wafer or diamond scribe

  • Magnifying glass

  • Wrenches for inlet fittings

  • New ferrule appropriate for the column and inlet

Procedure:

  • Cool Down: Ensure the GC oven and inlet have cooled to a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the column.

  • Remove Column: Carefully loosen the inlet fitting and remove the column from the inlet.

  • Trim the Column:

    • Using a ceramic scoring wafer, lightly score the polyimide coating of the column about 10-20 cm from the end.[7]

    • Gently flex the column at the score to create a clean break.

    • Inspect the cut with a magnifying glass to ensure it is a clean, 90° angle with no jagged edges.[3] Repeat if the cut is poor.

  • Install New Ferrule: Place a new ferrule and nut over the freshly cut end of the column.

  • Reinstall Column:

    • Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.[1]

    • Carefully insert the column into the inlet to the correct depth.

    • Tighten the nut finger-tight, then use a wrench to tighten it an additional ½ to ¾ turn.[1] Do not overtighten.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting using an electronic leak detector.

Protocol 2: Inlet Maintenance (Liner and Septum Replacement)

This protocol outlines the routine replacement of the inlet liner and septum.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Forceps

Procedure:

  • Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut upon replacement.[1]

  • Remove Liner: Carefully remove the inlet liner using forceps.[1]

  • Install New Liner: Insert a new, deactivated liner, ensuring any O-rings are correctly seated.[1]

  • Reassemble: Reassemble the inlet and tighten the septum nut.

  • Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut.[1]

Troubleshooting Workflow

G start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 cause1 Likely a physical issue in the flow path. q1->cause1 Yes cause2 Likely a chemical interaction or contamination issue. q1->cause2 No yes_path Yes action1 Check Column Installation: - Correct depth - Clean, 90-degree cut cause1->action1 action2 Perform Inlet Maintenance: - Replace liner and septum action1->action2 action3 Check for System Leaks action2->action3 end Peak Shape Improved action3->end no_path No action4 Trim 10-20 cm from the front of the column cause2->action4 action5 Optimize Inlet Temperature (ensure it's high enough) action4->action5 action6 Optimize Carrier Gas Flow Rate action5->action6 action7 Check for Column Overload (reduce injection volume) action6->action7 action8 Consider Column Replacement (if old or degraded) action7->action8 action8->end

Troubleshooting workflow for peak tailing in GC.

References

Technical Support Center: Optimizing GC Column Selection for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for optimizing the separation of these complex molecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC analysis of branched alkanes.

Question: Why am I observing poor resolution or co-elution of my branched alkane isomers?

Answer: Achieving baseline separation of structurally similar branched alkane isomers is a common challenge and often requires careful optimization of your GC column and method parameters.[1][2] Consider the following factors:

  • Inadequate GC Column Selection: The choice of the GC column is the most critical factor for separating alkanes. For optimal separation, a non-polar stationary phase is ideal, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[2] The separation of alkanes is primarily governed by their boiling points, and non-polar phases facilitate this "like dissolves like" principle.[2][3][4]

  • Suboptimal Column Dimensions:

    • Length: A column that is too short may not provide enough theoretical plates for effective separation. Increasing the column length (e.g., from 30 m to 60 m) can improve resolution, especially for very complex mixtures, though it will also increase analysis time.[2][5][6]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution but have a lower sample capacity.[2][7][8][9] A 0.25 mm ID is a common and effective choice for many applications.[2][3][4]

    • Film Thickness: For volatile branched alkanes, a thicker film (e.g., ≥1.0 µm) increases retention and can improve resolution.[2] For higher boiling point alkanes, a thinner film (e.g., 0.25 µm) is generally sufficient and results in shorter analysis times.[2]

  • Improper Oven Temperature Program: A slow temperature ramp rate generally improves the separation of closely eluting compounds.[2] An initial temperature that is too high can cause early eluting peaks to co-elute.

Question: My chromatogram shows peak tailing for the branched alkane peaks. What could be the cause and how can I fix it?

Answer: Peak tailing is a common issue in GC and can be caused by several factors, especially with high-boiling point compounds like branched alkanes.[10] Here’s a step-by-step troubleshooting guide:

  • Active Sites in the System: High-boiling point analytes can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, the column, or connections.

    • Solution: Use a deactivated inlet liner and high-quality, deactivated ferrules. Consider trimming the first few centimeters of the column to remove any accumulated non-volatile residues.[10]

  • Column Overloading: Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.

    • Solution: Reduce the injection volume or dilute your sample.[10][11]

  • Improper Column Installation: A poor column cut or incorrect installation depth into the injector or detector can cause peak shape issues.

    • Solution: Ensure the column is cut cleanly and perpendicularly. Reinstall the column according to the manufacturer's instructions for your specific GC model.[10][11]

  • Contamination: Contaminants in the sample or system can lead to peak tailing.

    • Solution: Ensure your samples are free of non-volatile residues. If necessary, perform a sample cleanup step. Periodically bake out the inlet and column at a high temperature to remove contaminants.[10]

Question: I am observing a rising baseline, especially at higher temperatures. What is causing this and how can I resolve it?

Answer: A rising baseline at higher temperatures is typically due to column bleed or contamination.

  • Column Bleed: This occurs when the stationary phase degrades at high temperatures.

    • Solution: Ensure you are not exceeding the column's maximum operating temperature. Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may be old or damaged and may need to be replaced.[11][12]

  • Contamination: Contaminants in the carrier gas, sample, or from previous injections can elute at high temperatures.

    • Solution: Use high-purity carrier gas with appropriate traps to remove oxygen and moisture.[11] Perform a bake-out of the inlet and column to remove accumulated contaminants.[10] Ensure the septum is not bleeding by replacing it regularly.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating branched alkanes?

A1: Non-polar GC columns are the industry standard for separating alkanes.[1] The elution of alkanes is primarily based on their boiling points, and non-polar stationary phases provide separation based on this principle.[1][14] Commonly used phases include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[2] For high-molecular-weight branched alkanes (C40+), it is crucial to use a column specifically designed for high-temperature applications, such as a metal column or a high-temperature fused silica (B1680970) column.[1][10]

Q2: How do I choose the right column dimensions (length, ID, film thickness) for my application?

A2: The optimal column dimensions depend on the complexity of your sample and your analytical goals.

  • Length: A 30 m column provides a good balance of resolution and analysis time for general-purpose use.[2][3] For highly complex mixtures with many isomers, a longer column (e.g., 60 m or more) will provide better resolution.[1][2]

  • Internal Diameter (ID): A 0.25 mm ID is the most popular choice as it offers a good compromise between efficiency and sample capacity.[3][4] For higher resolution, consider a 0.18 mm ID column. For larger sample volumes, a 0.32 mm or 0.53 mm ID column may be more suitable, although with a trade-off in resolution.[2][7]

  • Film Thickness: A film thickness of 0.25 µm to 0.50 µm is suitable for a wide range of alkanes.[2] For very volatile (low boiling point) alkanes, a thicker film (e.g., 1.0 µm or more) will increase retention and improve separation.[2]

Q3: What is a good starting oven temperature program for branched alkane analysis?

A3: A good starting point for a temperature program for a broad range of alkanes is as follows. This should be optimized for your specific application.[2]

  • Initial Temperature: 40 °C, hold for 2 minutes.[2] A lower initial temperature can improve the resolution of early-eluting peaks.[15]

  • Ramp Rate: 5-10 °C/min to the final temperature. A slower ramp rate generally improves the separation of closely eluting compounds.[2][15]

  • Final Temperature: Up to the maximum operating temperature of your column, or a temperature sufficient to elute all components of interest. Hold for a sufficient time to ensure all high-boiling compounds have eluted.[15]

Q4: How can I confirm the identity of my separated branched alkane peaks?

A4: One robust method for compound identification is the use of Kovats retention indices (I). This method normalizes retention times relative to a series of n-alkanes, making them less dependent on instrumental variations. By comparing the calculated retention indices of your unknown peaks to literature values, you can achieve a higher degree of confidence in your peak identification.[14] Mass spectrometry (GC-MS) is another powerful tool for definitive identification based on the mass spectra of the eluted compounds.

Data Presentation

Table 1: Comparison of Common GC Column Stationary Phases for Branched Alkane Separation
Stationary PhasePolarityKey FeaturesMaximum Temperature (°C)Common Applications
100% DimethylpolysiloxaneNon-polarIndustry standard for alkane analysis, separates by boiling point.[1][2]325-350General hydrocarbon analysis, simulated distillation.
5% Phenyl-95% DimethylpolysiloxaneNon-polarSlightly more polar than 100% dimethylpolysiloxane, offers alternate selectivity.[1][2]325-350Detailed hydrocarbon analysis (DHA), environmental analysis.[1]
(5%-Phenyl)-methylpolysiloxane (High Temp)Non-polarHigh thermal stability, low bleed, robust for high boilers.[1]400High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1]
Table 2: Effect of Column Dimensions on Separation Performance
ParameterEffect of Increasing the ValueTypical Range for Branched Alkanes
Length Increases resolution, increases analysis time, increases cost.[5][6]15 m - 100 m
Internal Diameter (ID) Decreases resolution, increases sample capacity, decreases efficiency.[7][8][9]0.18 mm - 0.53 mm
Film Thickness Increases retention, increases resolution of volatile compounds, increases sample capacity.[2][3]0.1 µm - 5.0 µm

Experimental Protocols

Protocol 1: General Screening Method for Branched Alkanes

This protocol provides a starting point for the analysis of a wide range of branched alkanes.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl-95% dimethylpolysiloxane stationary phase.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

  • Inlet: Split/splitless injector at 250 °C. For samples with a wide boiling range, a higher temperature (e.g., 300 °C) may be necessary.[16]

  • Injection Volume: 1 µL with a split ratio of 50:1. The split ratio may need to be adjusted based on sample concentration.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[2]

    • Ramp: 10 °C/min to 320 °C.[15]

    • Final hold: 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 340 °C.

Protocol 2: High-Temperature GC (HTGC) for High Molecular Weight Branched Alkanes (e.g., >C40)

This protocol is designed for the analysis of high-boiling point hydrocarbons.[1]

  • Column: 15 m x 0.25 mm ID, 0.1 µm film thickness with a high-temperature stable stationary phase (e.g., (5%-Phenyl)-methylpolysiloxane).

  • Carrier Gas: Hydrogen is preferred for high-temperature analysis due to its higher optimal linear velocity.

  • Inlet: Cool on-column or programmable temperature vaporization (PTV) inlet to prevent sample discrimination and degradation.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 400 °C.

    • Final hold: 5 minutes.

  • Detector: FID at 400 °C.

Mandatory Visualization

GC_Column_Selection_Workflow cluster_phase Stationary Phase Selection cluster_dims Dimension Selection A Define Analytical Goal (e.g., isomer separation, purity) B Characterize Sample (Volatility, Complexity) A->B C Select Stationary Phase B->C C1 Non-polar (e.g., 5% Phenyl) C->C1 Standard Alkanes C2 High-Temp Stable C->C2 High MW Alkanes D Choose Column Dimensions D1 Length (30-60m) D->D1 D2 ID (0.18-0.32mm) D->D2 D3 Film Thickness (0.25-1.0µm) D->D3 E Optimize Method Parameters F Evaluate Performance (Resolution, Peak Shape) E->F G Troubleshoot Issues F->G Unacceptable H Final Method F->H Acceptable G->C Re-evaluate Phase G->D Re-evaluate Dimensions G->E Re-optimize Parameters C1->D C2->D D1->E D2->E D3->E

Caption: Logical workflow for selecting and optimizing a GC column for branched alkane separation.

Troubleshooting_Poor_Resolution A Poor Resolution/ Co-elution B Check Stationary Phase A->B C Increase Column Length A->C D Decrease Column ID A->D E Optimize Temperature Program A->E F Use Non-Polar Phase B->F G Slower Ramp Rate E->G H Lower Initial Temperature E->H

Caption: Troubleshooting guide for poor resolution of branched alkanes in GC analysis.

References

Technical Support Center: Improving Resolution of Decane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gas chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of decane (B31447) isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the gas chromatography of decane isomers, providing direct solutions to enhance resolution and peak shape.

Question: Why am I seeing poor resolution or co-elution of my decane isomer peaks?

Answer:

Poor resolution of decane isomers is a common challenge due to their similar physicochemical properties. Several factors in your GC method can be optimized to improve separation.[1] The primary factors to investigate are the GC column's stationary phase, the oven temperature program, and the carrier gas flow rate.

1. Inappropriate GC Column: The choice of the GC column is the most critical factor for separating isomers. For nonpolar analytes like decane isomers, a nonpolar stationary phase is generally recommended. The separation on these columns is primarily based on boiling point differences. More branched isomers typically have lower boiling points and therefore elute earlier.[1]

  • Recommendation: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a good starting point. For particularly challenging separations, consider a longer column (e.g., 60 meters or more) to increase the number of theoretical plates and improve resolution.[2]

2. Suboptimal Temperature Program: An inadequate temperature program can lead to poor separation. If the temperature ramp is too fast, isomers will not have enough time to interact with the stationary phase and separate effectively.[2] Conversely, an isothermal temperature that is too high will cause all isomers to elute quickly with little separation.

  • Recommendation: Start with a slow oven temperature ramp rate, for example, 1-5 °C per minute. A slower ramp rate generally provides better resolution for closely eluting compounds.[2] An initial hold at a lower temperature can also improve the separation of more volatile, branched isomers.

3. Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. If the flow rate is too high or too low, it can lead to band broadening and a loss of resolution.

  • Recommendation: Optimize the flow rate of your carrier gas (typically Helium or Hydrogen). For a standard 0.25 mm internal diameter (ID) column, a good starting flow rate is around 1.0-1.5 mL/min.[2] Hydrogen often provides better efficiency and allows for faster analysis times compared to helium.[2][3]

Below is a troubleshooting workflow to address poor resolution:

Caption: Troubleshooting workflow for poor resolution of decane isomers.

Question: My decane isomer peaks are tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for nonpolar compounds like decane isomers is often indicative of issues within the GC system, rather than a chemical interaction with the stationary phase.

1. Active Sites in the Inlet or Column: Even though decane isomers are nonpolar, active sites in the GC inlet liner or at the head of the column can cause interactions that lead to peak tailing. These active sites can be exposed silanol (B1196071) groups or contaminants.

  • Recommendation: Use a deactivated inlet liner. If tailing persists, you may need to trim the first few centimeters from the inlet side of the column to remove any accumulated non-volatile residues.[2]

2. Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes, including tailing.

  • Recommendation: Reduce the injection volume or dilute your sample. Using a split injection with a higher split ratio can also help prevent column overload.[2]

3. Dead Volume: Poorly fitted column connections in the injector or detector can create "dead volume" where the sample can diffuse, causing band broadening and peak tailing.

  • Recommendation: Ensure that the column is installed correctly according to the instrument manufacturer's instructions, with the appropriate ferrule and tightness.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating decane isomers?

A1: For the separation of nonpolar alkane isomers like decane, a nonpolar stationary phase is the most effective.[1] The elution order will primarily be determined by the boiling points of the isomers. Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices. Longer columns (e.g., >30 m) and smaller internal diameters (e.g., 0.18-0.25 mm) will provide higher efficiency and better resolution.

Q2: How does the temperature program affect the separation of decane isomers?

A2: The temperature program significantly impacts the resolution of decane isomers. A slower temperature ramp rate allows for more interaction between the isomers and the stationary phase, leading to better separation.[2] An initial isothermal hold at a lower temperature can improve the resolution of the more volatile, branched isomers that elute early in the chromatogram. For a mixture of decane isomers, a good starting point for a temperature program would be an initial temperature of 40-50°C, followed by a ramp of 2-5°C/minute to a final temperature of around 150-200°C.

Q3: What is the optimal carrier gas and flow rate for decane isomer analysis?

A3: Both helium and hydrogen are suitable carrier gases. Hydrogen can provide better efficiency and faster analysis times at its optimal linear velocity.[2][3] The optimal flow rate depends on the column's internal diameter. For a 0.25 mm ID column, a flow rate of 1.0-1.5 mL/min is a good starting point.[2] It is advisable to perform a van Deemter or similar optimization study to find the ideal flow rate for your specific column and conditions to achieve the best resolution.

Q4: I'm seeing ghost peaks in my chromatogram. What could be the cause?

A4: Ghost peaks are typically caused by contamination in the system. This can be carryover from a previous injection, contamination in the carrier gas, or bleed from the septum. To troubleshoot, run a blank solvent injection. If ghost peaks are still present, bake out the column at a high temperature (below its maximum limit) to remove contaminants. Ensure you are using high-purity gas and fresh, high-quality solvents. Regularly replacing the injector septum can also prevent ghost peaks from septum bleed.

Data Presentation

The following tables provide a summary of how different GC parameters can affect the resolution of decane isomers.

Table 1: Effect of Stationary Phase on Alkane Isomer Separation

Stationary PhasePolaritySeparation PrincipleSuitability for Decane Isomers
100% DimethylpolysiloxaneNon-polarBoiling PointExcellent
5% Phenyl-95% DimethylpolysiloxaneNon-polarBoiling Point with some shape selectivityExcellent
Polyethylene Glycol (WAX)PolarPolarityPoor

Table 2: Impact of GC Parameters on Resolution and Analysis Time

ParameterChangeEffect on ResolutionEffect on Analysis Time
Column Length IncreaseIncreaseIncrease
Column Internal Diameter DecreaseIncreaseNo significant change
Stationary Phase Film Thickness DecreaseIncrease (for later eluting peaks)Decrease
Oven Temperature DecreaseIncreaseIncrease
Temperature Ramp Rate DecreaseIncreaseIncrease
Carrier Gas Flow Rate Optimize (to optimal linear velocity)IncreaseDecrease (if initially too low)

Experimental Protocols

Protocol 1: General GC Method for Decane Isomer Analysis

This protocol outlines a starting point for developing a method for the separation of decane isomers. Optimization will be required based on your specific sample and instrumentation.

1. Sample Preparation:

  • If your sample is a complex mixture, consider a simple dilution with a non-polar solvent like hexane (B92381) or pentane.
  • Aim for a final concentration that avoids column overload. A starting concentration of 100-1000 ppm is often suitable.
  • Transfer the diluted sample to a 2 mL autosampler vial.

2. GC-FID Instrument Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
  • Inlet: Split/Splitless injector at 250°C.
  • Injection Volume: 1 µL.
  • Split Ratio: Start with 50:1 and adjust as needed.
  • Carrier Gas: Helium or Hydrogen.
  • Flow Rate: 1.2 mL/min (constant flow mode).
  • Oven Program:
  • Initial Temperature: 40°C, hold for 2 minutes.
  • Ramp: 3°C/minute to 150°C.
  • Hold: 5 minutes at 150°C.
  • Detector: Flame Ionization Detector (FID) at 280°C.
  • Makeup Gas (N₂): 25 mL/min.
  • Hydrogen Flow: 30 mL/min.
  • Air Flow: 300 mL/min.

3. Data Analysis:

  • Integrate the peaks of interest.
  • If standards are available, perform a calibration to quantify the individual isomers.

Below is a diagram illustrating the general experimental workflow:

ExperimentalWorkflow SamplePrep 1. Sample Preparation (Dilution in Hexane) GCInjection 2. GC Injection (Split Mode) SamplePrep->GCInjection Separation 3. Chromatographic Separation (Temperature Programmed) GCInjection->Separation Detection 4. Detection (FID) Separation->Detection DataAnalysis 5. Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

Caption: General experimental workflow for GC analysis of decane isomers.

References

Technical Support Center: Challenges of Using 3,3,4,4-Tetramethylhexane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 3,3,4,4-tetramethylhexane as an internal standard in chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a highly branched, saturated hydrocarbon with the chemical formula C₁₀H₂₂.[1][2][3][4] Its chemical inertness and predictable behavior in gas chromatography (GC) make it a suitable candidate for an internal standard, particularly in the analysis of non-polar compounds like other hydrocarbons.[5] An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks to correct for variations in injection volume, detector response, and sample preparation, thereby improving the accuracy and precision of quantitative analysis.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for its effective use as an internal standard.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2][3][4]
Molecular Weight 142.28 g/mol [2]
Boiling Point ~165-170 °C
CAS Number 5171-84-6[1][3][4]
Kovats Retention Index (Standard non-polar) 971 - 984[2]

Q3: In which types of analyses is this compound typically used as an internal standard?

A3: Due to its non-polar nature and volatility, this compound is most suitable for use as an internal standard in the gas chromatographic analysis of volatile and semi-volatile hydrocarbons. This includes applications in petroleum analysis and environmental monitoring for hydrocarbon contamination.[6][7][8][9][10]

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific problems you may encounter during your experiments.

Issue 1: Co-elution of this compound with an Analyte of Interest

Symptom: A single, broad, or asymmetrical peak is observed where two distinct peaks (the analyte and this compound) are expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-elution issues.

Detailed Steps:

  • Confirm Co-elution:

    • Examine Mass Spectra (GC-MS): Acquire full-scan mass spectra across the peak. If co-elution is occurring, the spectra will show a mixture of fragment ions from both your analyte and this compound. The mass spectrum of this compound is characterized by prominent peaks at m/z 43 and 71.[2]

    • Extracted Ion Chromatograms (EICs): Generate EICs for a unique ion of the analyte and a unique ion of this compound (e.g., m/z 71). If the apexes of these two EIC peaks are not at the same retention time, it confirms co-elution.

  • Optimize GC Method:

    • Modify Oven Temperature Program:

      • Decrease the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/min) can increase the interaction of the analytes with the stationary phase and improve separation.

      • Lower the Initial Temperature: Starting at a lower initial oven temperature can improve the resolution of early-eluting compounds.

      • Introduce an Isothermal Hold: Adding a hold at a temperature just below the elution temperature of the co-eluting pair can provide sufficient time for separation.

    • Change Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve peak resolution. Note that increasing the flow rate generally shortens retention times but may decrease separation efficiency.

  • Change GC Column: If optimizing the GC method does not resolve the co-elution, the stationary phase of the column may not be suitable for the separation.

    • Select a Column with Different Polarity: If you are using a non-polar column (e.g., DB-1, HP-5), consider a column with a slightly different non-polar characteristic or a mid-polarity column if your analytes have some polar character.

    • Increase Column Length: A longer column provides more theoretical plates and can improve resolution, but will also increase analysis time.[11]

    • Decrease Film Thickness: A thinner stationary phase film can sometimes improve the resolution of closely eluting compounds.[11]

Issue 2: Poor Peak Shape for this compound

Symptom: The peak for this compound shows significant tailing or fronting.

Troubleshooting Steps:

ProblemPossible CauseRecommended Action
Peak Tailing Active sites in the injector or column: Residual silanol (B1196071) groups can interact with compounds.Use a deactivated inlet liner and/or a guard column. Trim 10-20 cm from the front of the column.
Column Contamination: Buildup of non-volatile residues on the column.Bake out the column at the maximum recommended temperature.
Injector Temperature Too Low: Incomplete vaporization of the internal standard.Increase the injector temperature. Ensure the temperature is appropriate for the solvent and analytes.
Peak Fronting Column Overload: Injecting too high a concentration of the internal standard.Reduce the concentration of the this compound stock solution.
Incompatible Solvent: The injection solvent is not compatible with the stationary phase.Choose a solvent that is more compatible with the GC column's stationary phase.
Issue 3: Inconsistent Area Response for this compound

Symptom: The peak area of the internal standard varies significantly between injections, leading to poor precision in the results.

Logical Relationship for Troubleshooting Inconsistent IS Area:

G cluster_0 Troubleshooting Path A Inconsistent IS Area B Check for Leaks A->B C Verify Syringe/Autosampler B->C D Assess IS Solution Stability C->D E Problem Solved D->E Prepare Fresh Solution

Caption: Logical steps to troubleshoot inconsistent internal standard area.

Detailed Troubleshooting:

  • Check for System Leaks: Leaks in the injector septum, column fittings, or gas lines can lead to variable injection volumes and inconsistent responses. Perform a leak check according to your instrument's manual.

  • Verify Autosampler/Syringe Performance: A faulty autosampler syringe can draw and inject inconsistent volumes. Inspect the syringe for bubbles or damage. Manually inject a standard to see if the variability persists.

  • Assess Internal Standard Solution Stability:

    • Evaporation: Ensure the vial containing the internal standard stock solution is properly sealed to prevent solvent evaporation, which would increase the concentration over time.

    • Degradation: While this compound is chemically inert, ensure the solvent used for the stock solution is of high purity and will not degrade over time. It is good practice to prepare fresh internal standard solutions regularly.

  • Injector Discrimination: If the injector temperature is too low, higher boiling point compounds like this compound may not vaporize completely and consistently. Ensure the injector temperature is optimized.

Experimental Protocols

Protocol 1: General Purpose GC-FID Analysis of Hydrocarbons

This protocol provides a starting point for the analysis of hydrocarbon mixtures using this compound as an internal standard.

  • Sample Preparation:

    • Accurately weigh or measure the sample into a volumetric flask.

    • Add a known volume of a stock solution of this compound in a suitable solvent (e.g., hexane, pentane) to achieve a final concentration within the linear range of the detector.

    • Dilute to the final volume with the solvent.

  • GC-FID Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-1 or HP-5 (or equivalent non-polar column).

    • Injector: Split/Splitless, 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector: Flame Ionization Detector (FID), 300 °C.

Protocol 2: GC-MS Analysis for Selective Ion Monitoring (SIM)

This protocol is suitable for the quantitative analysis of specific target compounds in a complex matrix.

  • Sample Preparation: Follow the same procedure as in Protocol 1.

  • GC-MS Conditions:

    • GC conditions: Use the same column and temperature program as in Protocol 1.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor:

        • This compound: m/z 71 (quantification), 43 (qualifier).[2]

        • Analytes: Select characteristic and abundant ions for each target compound.

By following these guidelines and troubleshooting steps, researchers can effectively address the challenges associated with using this compound as an internal standard and ensure the generation of accurate and reliable analytical data.

References

Technical Support Center: Analysis of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,3,4,4-Tetramethylhexane. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte by the presence of other components in the sample matrix.[1][2] For this compound, a volatile, non-polar compound, matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) can manifest as either signal enhancement or suppression.[3][4]

  • Signal Enhancement: Co-eluting matrix components can protect the analyte from degradation in the hot injector, leading to a stronger signal and an overestimation of the concentration.[4]

  • Signal Suppression: Non-volatile matrix components can accumulate in the injector liner and on the column, creating active sites that trap or degrade the analyte, resulting in a weaker signal and an underestimation of the concentration.[3][5]

These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: I am observing poor peak shape and shifting retention times for this compound. What could be the cause?

A2: Poor peak shape (e.g., tailing or fronting) and retention time shifts for a non-polar analyte like this compound are often indicative of issues within the GC system, frequently exacerbated by the sample matrix.

  • Contaminated Injector Liner: Non-volatile matrix components can build up in the liner, leading to peak tailing and loss of analyte.[5]

  • Column Contamination: Accumulation of matrix components at the head of the analytical column can cause peak broadening and shifts in retention time.[5]

  • Inappropriate Injection Temperature: If the injector temperature is too low, volatilization of this compound may be incomplete. If it is too high, degradation of matrix components could contaminate the system.

  • Carrier Gas Flow Issues: Inconsistent carrier gas flow can lead to retention time variability.

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects.[6] For a volatile organic compound (VOC) like this compound, several techniques can be employed depending on the sample matrix:

  • Purge and Trap (Dynamic Headspace): This is a highly effective technique for extracting and concentrating volatile compounds from aqueous or solid samples, leaving non-volatile matrix components behind.[6][7]

  • Static Headspace Analysis: In this method, the vapor above the sample is injected, which is a simple way to separate volatile analytes from non-volatile matrix.[7][8]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in immiscible solvents.[8] For a non-polar compound like this compound, extraction from an aqueous matrix into a non-polar organic solvent (e.g., hexane, dichloromethane) is a common approach.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up samples by retaining the analyte on a sorbent while interferences are washed away, or vice versa.[8] For a non-polar analyte, a reversed-phase sorbent could be used.

Q4: What are the best calibration strategies to compensate for matrix effects when analyzing this compound?

A4: When matrix effects cannot be completely eliminated through sample preparation, specific calibration strategies can be used to compensate for them:

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. This helps to ensure that the standards and samples experience similar matrix effects.

  • Internal Standard Calibration: An internal standard is a compound with similar chemical and physical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration. Any signal enhancement or suppression affecting the analyte should similarly affect the internal standard, allowing for accurate quantification. For this compound, a deuterated analog or a structurally similar branched alkane would be an ideal internal standard.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and measuring the increase in signal. This approach is particularly useful for complex or unknown matrices where a suitable blank matrix for matrix-matched calibration is not available.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize sample preparation parameters (e.g., purge time and temperature for purge and trap, solvent choice for LLE).
Analyte Loss in the Injector Check for a contaminated or active injector liner. Replace the liner and septum.
Column Issues Trim the front end of the GC column to remove contamination.[5]
Mass Spectrometer Tuning Ensure the MS is properly tuned and calibrated.
Issue 2: High Signal Variability and Poor Reproducibility
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples.
Matrix-Induced Signal Suppression/Enhancement Implement a matrix-matched calibration or use an appropriate internal standard.
Injector Discrimination Optimize injection parameters (e.g., injection speed, temperature) to ensure reproducible vaporization.
System Contamination Clean the GC inlet and MS ion source.[5]

Experimental Protocols

Protocol 1: Purge and Trap GC-MS for this compound in Water

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

  • Sample Collection: Collect water samples in 40 mL VOA vials with zero headspace.

  • Standard Preparation: Prepare calibration standards and a spiking solution of this compound in methanol.

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated analog) to all samples and standards.

  • Purge and Trap Parameters (Example):

    • Sample Volume: 5 mL

    • Purge Gas: Helium at 40 mL/min

    • Purge Time: 11 minutes

    • Trap: Tenax®/Silica gel/Carbon molecular sieve

    • Desorb Time: 2 minutes

    • Desorb Temperature: 250°C

  • GC-MS Conditions (Example):

    • Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: 40°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 5 min

    • Injector Temperature: 220°C

    • MS Transfer Line Temperature: 230°C

    • MS Ion Source Temperature: 230°C

    • Scan Range: m/z 35-300

Data Presentation

Table 1: Example Data Table for Method Validation

Parameter Solvent Standard Matrix-Matched Standard % Recovery % RSD (n=5)
Concentration (µg/L)
1
10
50
100
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Users should populate this table with their own experimental data to evaluate method performance.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal for this compound Start Low or No Signal Observed Check_Extraction Review Sample Preparation Protocol Start->Check_Extraction Optimize_Extraction Optimize Extraction Parameters (e.g., Purge Time, Solvent) Check_Extraction->Optimize_Extraction Inefficient? Check_Injector Inspect GC Injector Check_Extraction->Check_Injector Efficient Resolved Signal Restored Optimize_Extraction->Resolved Replace_Consumables Replace Liner and Septum Check_Injector->Replace_Consumables Contaminated? Check_Column Evaluate Column Performance Check_Injector->Check_Column Clean Replace_Consumables->Resolved Trim_Column Trim Front End of Column Check_Column->Trim_Column Poor Peak Shape? Check_MS Verify MS Performance Check_Column->Check_MS Good Peak Shape Trim_Column->Resolved Tune_MS Tune and Calibrate MS Check_MS->Tune_MS Out of Tune? Tune_MS->Resolved

Caption: A workflow for troubleshooting low signal intensity.

Mitigation_Strategies Strategies to Mitigate Matrix Effects Matrix_Effects Matrix Effects (Signal Suppression/Enhancement) Sample_Prep Sample Preparation Optimization Matrix_Effects->Sample_Prep Chromatography Chromatographic Optimization Matrix_Effects->Chromatography Calibration Calibration Strategy Matrix_Effects->Calibration Purge_Trap Purge and Trap Sample_Prep->Purge_Trap LLE Liquid-Liquid Extraction Sample_Prep->LLE SPE Solid-Phase Extraction Sample_Prep->SPE Dilution Sample Dilution Sample_Prep->Dilution Column_Choice Select Appropriate GC Column Chromatography->Column_Choice Temp_Prog Optimize Oven Temperature Program Chromatography->Temp_Prog Matrix_Matched Matrix-Matched Standards Calibration->Matrix_Matched Internal_Standard Internal Standard Calibration->Internal_Standard Standard_Addition Standard Addition Calibration->Standard_Addition

Caption: Overview of matrix effect mitigation strategies.

References

Minimizing degradation of 3,3,4,4-Tetramethylhexane during storage.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of 3,3,4,4-tetramethylhexane during storage. As a high-purity branched alkane, maintaining its stability is crucial for reliable experimental outcomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a highly branched, saturated hydrocarbon. Its symmetrical structure contributes to its high chemical stability.[1] It is often used as a reference standard in petroleum analysis, an inert solvent in specialized reactions, and an additive in high-performance fuel formulations.[1] Maintaining its purity is critical as degradation can introduce impurities that may compromise experimental results, affect product quality, and lead to inaccurate analytical measurements.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for alkanes like this compound are:

  • Oxidation (Autoxidation): This is the most common degradation pathway for alkanes under typical storage conditions. It is a free-radical chain reaction involving atmospheric oxygen, which can be initiated or accelerated by heat, light (especially UV), and the presence of metal ions. This process leads to the formation of hydroperoxides, which can further decompose into alcohols, ketones, and carboxylic acids.

  • Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate the breaking of C-H and C-C bonds, leading to the formation of free radicals and subsequent degradation reactions.

  • Biodegradation: While generally slow for highly branched alkanes, certain microorganisms can degrade hydrocarbons over extended periods, especially in the presence of water and nutrients. This is a less common concern for highly purified, properly stored samples.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Cool and consistent (2-8°C recommended)Reduces the rate of oxidative degradation and minimizes evaporation.
Light In the dark, using amber glass or opaque containersPrevents photodegradation initiated by UV and visible light.
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon)Minimizes contact with oxygen, thereby inhibiting autoxidation.
Container Tightly sealed, chemically inert glass containers with PTFE-lined capsPrevents evaporation and contamination. Glass is preferred over plastic to avoid leaching and reaction with the solvent.
Purity Use high-purity grade and handle with care to avoid contaminationImpurities can act as catalysts for degradation reactions.

Q4: How can I check my this compound for degradation?

A4: Visual inspection alone is often insufficient. The most reliable method is analytical testing. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique to assess purity and identify potential degradation products. The appearance of new peaks or a change in the primary peak's retention time or shape can indicate degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in GC-MS analysis 1. Contamination from syringe, vial, or solvent. 2. Degradation of the sample due to improper storage. 3. Septum bleed from the GC inlet.1. Run a blank solvent injection to check for system contamination. Use clean, dedicated labware. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Use a high-quality, low-bleed septum.
Change in sample color (yellowing) Significant oxidative degradation has likely occurred.The sample is likely compromised. It is recommended to use a fresh, unopened sample for critical applications. The purity of the discolored sample should be verified by GC-MS.
Inconsistent experimental results The purity of the this compound may be compromised.Verify the purity of the current batch using GC-MS. If degradation is confirmed, switch to a new, unopened container and ensure proper storage and handling procedures are followed.
Pressure buildup in the container Evaporation due to storage at elevated temperatures.Store at the recommended cool temperature. Vent the container carefully in a well-ventilated area before opening.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or pentane.

2. GC-MS Instrumentation and Conditions (Typical):

ParameterSetting
GC Column Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 50°C (hold for 2 min), Ramp: 10°C/min to 200°C (hold for 5 min)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-350 amu

3. Data Analysis:

  • Integrate the total ion chromatogram (TIC).
  • Calculate the purity as the area percentage of the main this compound peak relative to the total area of all peaks.
  • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Accelerated Stability Study

This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Sample Preparation:

  • Dispense aliquots of high-purity this compound into several amber glass vials with PTFE-lined caps.
  • Some vials should be purged with an inert gas (e.g., nitrogen) before sealing to assess the impact of oxygen.

2. Storage Conditions:

  • Store the vials under a matrix of elevated temperature and humidity conditions. For example:
  • 40°C / 75% RH
  • 50°C / ambient humidity
  • Ambient temperature (control)
  • Refrigerated (2-8°C) (control)
  • Include a set of samples exposed to UV light at ambient temperature.

3. Testing Schedule:

  • Analyze the samples at predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks, 8 weeks, 12 weeks).

4. Analysis:

  • At each time point, analyze the samples using the GC-MS protocol described above to determine the purity and identify any degradation products.
  • Plot the percentage of this compound remaining versus time for each storage condition.

5. Data Interpretation:

  • Use the data from the accelerated conditions to model the degradation kinetics and estimate the shelf-life under recommended storage conditions.

Visualizations

DegradationPathways TMH This compound Radical Alkyl Radical (R•) TMH->Radical H• abstraction Initiation Initiation (Heat, Light, Metal Ions) Initiation->Radical Oxygen Oxygen (O2) Peroxy_Radical Alkylperoxy Radical (ROO•) Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH (propagation) Degradation_Products Degradation Products (Alcohols, Ketones, Carboxylic Acids) Hydroperoxide->Degradation_Products Decomposition ExperimentalWorkflow start Start: High-Purity This compound storage Store under defined conditions (Temp, Light, Atmosphere) start->storage sampling Sample at specified time intervals storage->sampling prep Prepare sample for analysis (Dilution) sampling->prep analysis GC-MS Analysis prep->analysis data Data Interpretation (Purity Assessment, Impurity ID) analysis->data end End: Stability Assessment data->end TroubleshootingLogic A Inconsistent Experimental Results? B Check Purity of this compound using GC-MS A->B C Purity Confirmed? B->C D Investigate Other Experimental Parameters C->D Yes E Purity Compromised? C->E No H Problem Resolved D->H F Review Storage and Handling Procedures E->F G Implement Corrective Actions: - Use new, unopened sample - Store at 2-8°C in the dark - Use inert atmosphere F->G G->H

References

Identifying and removing impurities from 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3,4,4-tetramethylhexane. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced this compound?

A1: The most probable impurities in this compound often stem from its synthesis, a common method being the Wurtz coupling of 2-chloro-2-methylpropane (B56623) (tert-butyl chloride) in the presence of sodium metal.[1][2] During this reaction, side reactions can occur, leading to the formation of specific byproducts.[2]

The primary impurities to expect are:

  • 2-Methylpropene (Isobutylene): This alkene is a result of an elimination side reaction, which is common in Wurtz reactions, especially with bulky alkyl halides.[2]

  • Unreacted 2-chloro-2-methylpropane (tert-Butyl chloride): Incomplete reaction can leave residual starting material in the product mixture.[3]

  • Structural Isomers: While the Wurtz reaction with a single type of alkyl halide is designed to produce a symmetrical alkane, other decane (B31447) isomers can potentially form through rearrangement reactions, although this is less common for this specific synthesis.[4][5]

Q2: How can I identify the impurities in my sample of this compound?

A2: The most effective method for identifying and quantifying impurities in a sample of this compound is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the mixture based on their boiling points and interactions with the GC column. The mass spectrometer then provides a mass spectrum for each component, allowing for their definitive identification by comparing the fragmentation patterns to a spectral library.[6][7][8]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust quantitative technique.[8][9] After separating the components, the FID generates a signal proportional to the amount of each hydrocarbon, allowing for the determination of the purity of the this compound and the relative concentrations of the impurities.[9][10]

Q3: What is the best method to remove 2-methylpropene and unreacted tert-butyl chloride from my this compound product?

A3: Fractional distillation is the most suitable and efficient method for removing the lower-boiling impurities like 2-methylpropene and tert-butyl chloride from this compound.[11][12][13] This technique separates liquids based on differences in their boiling points.[14] Given the significant difference in the boiling points of the components (see table below), a well-executed fractional distillation should yield high-purity this compound.[15][16][17][18]

CompoundBoiling Point (°C)
2-Methylpropene-6.9[19][20]
tert-Butyl chloride51-52[15][21]
This compound 170 [16][18]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is generally not a suitable method for purifying this compound. Recrystallization is a purification technique for solid compounds. Since this compound is a liquid at room temperature, fractional distillation is the appropriate purification method.[16]

Q5: Are there any specific safety precautions I should take when handling and purifying this compound?

A5: Yes, it is crucial to follow standard laboratory safety procedures. This compound is a flammable liquid.[16] When performing distillation, ensure the apparatus is properly assembled and vented. Use a heating mantle as a heat source and avoid open flames. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

Troubleshooting Guides

Problem 1: Poor separation of impurities during fractional distillation.
  • Possible Cause: The fractionating column is not efficient enough.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of theoretical plates.[14]

  • Possible Cause: The distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibrium to be established within the column. A slow, steady distillation rate of 1-2 drops per second is recommended for the collection of the purified product.[14]

  • Possible Cause: Poor insulation of the distillation column.

    • Solution: Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

Problem 2: My purified product is still showing impurities in the GC analysis.
  • Possible Cause: Inefficient fractional distillation (see Problem 1).

  • Possible Cause: Cross-contamination of fractions during collection.

    • Solution: Ensure that separate, clean receiving flasks are used for each fraction (forerun, main product, and final fraction). Do not switch to collecting the main product fraction until the temperature at the distillation head has stabilized at the boiling point of this compound.

  • Possible Cause: The presence of a close-boiling isomer.

    • Solution: If a structural isomer with a very similar boiling point is present, fractional distillation may not be sufficient. In such cases, preparative gas chromatography (preparative GC) can be employed for higher purity separation.[21]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is designed to separate this compound from lower-boiling impurities such as 2-methylpropene and unreacted tert-butyl chloride.

Materials:

  • Crude this compound

  • Heating mantle

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped. Place a few boiling chips in the round-bottom flask.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the temperature on the thermometer. The first fraction to distill will be the "forerun," containing the lowest boiling point impurities (2-methylpropene and tert-butyl chloride). Collect this in a separate receiving flask. The temperature will plateau at the boiling point of the most abundant low-boiling impurity.

    • Once the forerun has been collected, the temperature will rise again. When the temperature stabilizes at the boiling point of this compound (approximately 170°C), switch to a clean receiving flask to collect the purified product.[16][18]

    • Maintain a slow and steady distillation rate.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected main fraction using Gas Chromatography (GC-FID or GC-MS) as described in Protocol 2.

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

This protocol provides a general method for the analysis of this compound and its common impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is suitable. A typical column length would be 30-60 meters.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Hold: Maintain at 200°C for 5 minutes.

  • Injection: 1 µL of the sample, appropriately diluted in a volatile solvent like hexane.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane.

  • Injection: Inject the sample into the GC.

  • Data Analysis: Identify the peaks based on their retention times. The major peak will be this compound. Impurities will appear as separate peaks, with lower boiling point compounds having shorter retention times. Calculate the purity by determining the relative peak areas.

Data Presentation

Table 1: Expected Purity of this compound After Fractional Distillation

CompoundBoiling Point (°C)Initial Concentration (Hypothetical)Final Concentration (Post-Distillation)
2-Methylpropene-6.9[19][20]5%<0.1%
tert-Butyl chloride51-52[15][21]10%<0.5%
This compound 170 [16][18]85% >99%

Note: The final purity is an estimate based on the significant differences in boiling points and the efficiency of fractional distillation. Actual results may vary depending on the efficiency of the distillation setup and the initial impurity levels.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2 x tert-Butyl Chloride + Na reaction Wurtz Coupling Reaction start->reaction crude_product Crude this compound (with impurities) reaction->crude_product distillation Fractional Distillation crude_product->distillation impurities Low-boiling impurities (2-methylpropene, tert-butyl chloride) distillation->impurities Separated pure_product Purified this compound distillation->pure_product Collected gc_analysis GC-FID/MS Analysis pure_product->gc_analysis purity_data Purity Data and Impurity Identification gc_analysis->purity_data

Caption: Experimental workflow for synthesis, purification, and analysis.

troubleshooting_guide cluster_distillation Fractional Distillation Issues cluster_other Other Potential Issues start GC analysis shows impurities q1 Is the boiling point difference >25°C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No (Consider Preparative GC) q2 Was the distillation rate slow and steady? a1_yes->q2 solution1 Use a more efficient column (longer, better packing) a1_no->solution1 a2_yes Yes q2->a2_yes Yes a2_no No, too fast q2->a2_no No q3 Was the column insulated? a2_yes->q3 solution2 Reduce heating rate a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Were fractions collected separately? a3_yes->q4 solution3 Insulate the column a3_no->solution3 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Is a close-boiling isomer suspected? a4_yes->q5 solution4 Use clean, separate receiving flasks for each fraction a4_no->solution4 a5_yes Yes q5->a5_yes Yes a5_no No q5->a5_no No (Re-evaluate distillation parameters) solution5 Consider Preparative GC for higher purity a5_yes->solution5

Caption: Troubleshooting guide for impure product after distillation.

References

Technical Support Center: Trace Analysis of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of trace analysis of 3,3,4,4-Tetramethylhexane. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound at trace levels using Gas Chromatography-Mass Spectrometry (GC-MS).

Problem Possible Causes Solutions
No or Low Peak Response for this compound Inefficient extraction from the sample matrix.Optimize the sample preparation method. For aqueous samples, consider increasing the salt concentration or using a more appropriate solid-phase microextraction (SPME) fiber coating (e.g., non-polar). For solid samples, ensure efficient headspace generation by optimizing temperature and equilibration time.
Leak in the GC-MS system.Perform a leak check of the entire system, including the injection port, column connections, and mass spectrometer interface.
Degradation of the analyte.Although this compound is relatively stable, ensure the entire analytical path is inert. Check for active sites in the liner, column, or transfer line.
Incorrect GC-MS parameters.Verify the injection port temperature, oven temperature program, and mass spectrometer settings (ion source temperature, electron energy, and mass range).
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system.Deactivate the injector liner and use a fresh, high-quality GC column. Consider using a guard column.
Column overload.Dilute the sample or reduce the injection volume.
Inappropriate oven temperature ramp.Optimize the GC oven temperature program to ensure the analyte moves through the column in a tight band.
Contamination or Ghost Peaks Carryover from previous injections.Run a solvent blank after a high-concentration sample. If carryover persists, bake out the column and clean the injection port.
Contaminated solvent or reagents.Use high-purity solvents and reagents. Run a blank analysis of the solvent to check for contamination.
Contaminated sample preparation equipment.Thoroughly clean all glassware and equipment used for sample preparation.
Inconsistent Results (Poor Reproducibility) Variability in sample preparation.Ensure consistent timing, temperature, and volumes during sample extraction and preparation. Use an autosampler for injections to improve precision.
Fluctuations in instrument performance.Monitor system suitability parameters (e.g., peak area and retention time of an internal standard) to ensure the instrument is performing consistently.
Sample matrix effects.Use a matrix-matched calibration or the standard addition method to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing trace levels of this compound in water?

A1: For trace analysis of volatile organic compounds (VOCs) like this compound in water, headspace solid-phase microextraction (HS-SPME) is a highly effective and solventless technique.[1][2] A non-polar fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS), is recommended for extracting non-polar analytes like alkanes.[1]

Q2: Which type of GC column is most suitable for the analysis of this compound?

A2: A non-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, HP-5ms), is ideal for separating volatile, non-polar compounds like this compound.[3] These columns provide good resolution and peak shape for hydrocarbons.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

A3: The identity can be confirmed by comparing the retention time and the mass spectrum of the peak in your sample with that of a certified reference standard of this compound. The NIST Chemistry WebBook provides reference mass spectra for this compound.[4][5]

Q4: What are the key mass spectral fragments for this compound?

A4: While specific fragmentation patterns can vary slightly between instruments, for branched alkanes, you can expect to see characteristic fragment ions resulting from the cleavage of C-C bonds. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison.[4][5]

Q5: Should I use an internal standard for quantitative analysis?

A5: Yes, using an internal standard (IS) is highly recommended for trace quantitative analysis to correct for variations in sample preparation and instrument response. A deuterated analog of the analyte or a compound with similar chemical properties and volatility that is not present in the sample would be an ideal internal standard.

Experimental Protocols

Protocol 1: Trace Analysis of this compound in Water by HS-SPME-GC-MS

This protocol outlines a method for the quantitative analysis of this compound in water samples.

1. Sample Preparation (HS-SPME)

  • Place 10 mL of the water sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., deuterated alkane).

  • Add 3 g of sodium chloride to increase the ionic strength of the sample and enhance the partitioning of the analyte into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Place the vial in the autosampler tray.

2. HS-SPME Parameters

Parameter Value
SPME Fiber 100 µm Polydimethylsiloxane (PDMS)
Incubation Temperature 60 °C
Incubation Time 15 minutes
Extraction Time 30 minutes
Desorption Temperature 250 °C
Desorption Time 2 minutes

3. GC-MS Parameters

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl / 95% dimethyl polysiloxane
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then to 280 °C at 20 °C/min (hold for 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity

4. Calibration

  • Prepare a series of calibration standards in clean water with known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same HS-SPME-GC-MS method.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 10 mL Water Sample in 20 mL Vial Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add 3g NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate at 60°C for 15 min Seal->Incubate Extract Extract with PDMS Fiber for 30 min Incubate->Extract Desorb Desorb at 250°C for 2 min Extract->Desorb Inject GC Injection Desorb->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Troubleshooting_Logic cluster_no_peak Troubleshooting: No/Low Peak cluster_poor_shape Troubleshooting: Poor Peak Shape cluster_contamination Troubleshooting: Contamination Start Problem Detected No_Peak No/Low Peak Response Start->No_Peak Poor_Shape Poor Peak Shape Start->Poor_Shape Contamination Contamination Start->Contamination Check_Extraction Optimize Sample Prep No_Peak->Check_Extraction Check_Leak System Leak Check No_Peak->Check_Leak Check_GCMS Verify GC-MS Parameters No_Peak->Check_GCMS Check_Active_Sites Check for Active Sites Poor_Shape->Check_Active_Sites Check_Overload Dilute Sample Poor_Shape->Check_Overload Check_Ramp Optimize Oven Program Poor_Shape->Check_Ramp Run_Blank Run Solvent Blank Contamination->Run_Blank Clean_System Clean Injector/Column Contamination->Clean_System Check_Reagents Use High-Purity Reagents Contamination->Check_Reagents Solution Problem Resolved Check_Extraction->Solution Check_Leak->Solution Check_GCMS->Solution Check_Active_Sites->Solution Check_Overload->Solution Check_Ramp->Solution Run_Blank->Solution Clean_System->Solution Check_Reagents->Solution

References

Technical Support Center: Overcoming Co-elution of 3,3,4,4-Tetramethylhexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the gas chromatography (GC) analysis of 3,3,4,4-Tetramethylhexane and its isomers. This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve co-elution problems and improve their separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing this compound and its isomers?

Co-elution, the phenomenon where two or more compounds elute from the chromatography column at the same time, is a significant challenge when analyzing isomers of this compound.[1][2] This is primarily due to the high number of structurally similar isomers of decane (B31447) (C10H22) and their very similar physicochemical properties, such as boiling points. The main causes include:

  • Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to differentiate between the subtle structural differences of the isomers. For non-polar alkanes, a non-polar stationary phase is typically used, where elution is primarily based on boiling point.[3]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to resolve compounds with very close boiling points. This can be due to the column being too short, having too large an internal diameter, or a degraded stationary phase.[1]

  • Sub-optimal GC Parameters: An improperly set temperature program (e.g., a ramp rate that is too fast) or an incorrect carrier gas flow rate can lead to peak broadening and a loss of resolution.

Q2: Which type of GC column is best suited for separating highly branched alkane isomers like this compound?

For the separation of non-polar compounds like alkane isomers, the principle of "like dissolves like" applies. Therefore, a high-resolution capillary column with a non-polar stationary phase is the most effective choice.[3]

  • Common Stationary Phases: 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5MS) are excellent starting points.[4] These phases separate analytes primarily based on their boiling points and molecular shape.

  • Column Dimensions: For complex mixtures of isomers, a longer column (e.g., 50-100 m) with a smaller internal diameter (e.g., 0.25 mm or less) will provide higher efficiency and better resolution.[1]

Q3: How can I confirm if a single chromatographic peak consists of co-eluting isomers?

Detecting co-elution can be challenging, especially when peaks appear symmetrical. Here are a few methods to confirm peak purity:

  • Mass Spectrometry (MS): If your GC is connected to a mass spectrometer, you can examine the mass spectra across the peak. If the spectra change from the leading edge to the tailing edge of the peak, it indicates the presence of more than one compound. However, for isomers with very similar fragmentation patterns, this may not be conclusive.

  • High-Resolution Chromatography: Re-running the sample on a longer column or a column with a different stationary phase can often resolve the co-eluting peaks.

  • Peak Shape Analysis: Subtle shoulders or tailing on a peak can be an indication of co-elution.

Q4: What are Kovats Retention Indices and how can they help in identifying isomers?

The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, making them less dependent on variations in instrumental conditions.[4][5] It relates the retention time of an analyte to those of n-alkanes eluting before and after it. By comparing the experimentally determined RI of an unknown peak to published RI values for specific isomers on a given stationary phase, you can increase the confidence in your compound identification.[6][7]

Troubleshooting Guide for Co-elution Issues

This section provides a systematic approach to troubleshooting and resolving co-elution problems encountered during the analysis of this compound and its isomers.

Step 1: Method Optimization

If you are experiencing co-elution, the first step is to optimize your existing GC method.

  • Temperature Program:

    • Lower the Initial Temperature: This can improve the focusing of early-eluting compounds at the head of the column.

    • Reduce the Ramp Rate: A slower temperature ramp gives the analytes more time to interact with the stationary phase, which can significantly improve separation.

  • Carrier Gas Flow Rate:

    • Optimize the Linear Velocity: Ensure your carrier gas flow rate is set to the optimal linear velocity for the gas you are using (e.g., Helium, Hydrogen) to maximize column efficiency.

  • Injection Technique:

    • Use a Small Injection Volume: Overloading the column can lead to peak broadening and a loss of resolution. A split injection with a high split ratio is often recommended.

Step 2: Column Selection and Dimensions

If method optimization does not resolve the co-elution, consider changing your GC column.

  • Increase Column Length: Doubling the column length can increase resolution by approximately 40%.

  • Decrease Internal Diameter: A smaller ID column provides higher efficiency and better separation.

  • Change Stationary Phase: While non-polar phases are standard, a column with a slightly different non-polar selectivity (e.g., one with a low phenyl content) might provide the necessary resolution.

Step 3: Advanced Techniques

For extremely challenging separations, more advanced techniques may be necessary.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher peak capacity and resolving power, making it ideal for complex isomeric mixtures.

Experimental Protocol: GC-MS Analysis of C10H22 Isomers

This protocol provides a starting point for the separation of this compound and its isomers using a standard non-polar capillary column.

1. Sample Preparation:

  • Accurately prepare a standard mixture of the C10H22 isomers of interest in a volatile, high-purity solvent such as hexane (B92381) or pentane.

  • The concentration of each isomer should be in the low ppm range (e.g., 1-10 µg/mL) to avoid column overload.

2. GC-MS Instrumentation and Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-1 or equivalent (100% Dimethylpolysiloxane), 50 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 100:1.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 5 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold: 10 minutes at 150°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: m/z 40-200.

Quantitative Data

The separation of highly branched C10H22 isomers is challenging, and their elution order is dependent on both their boiling points and molecular shape. More compact, spherical isomers tend to have lower boiling points and thus elute earlier than their more linear counterparts. The following table provides Kovats Retention Indices (RI) for several C10H22 isomers on a non-polar stationary phase, illustrating the close elution of these compounds.

IsomerKovats Retention Index (RI) on Non-Polar Column
2,2,4,4-Tetramethylhexane954
2,3,4,5-Tetramethylhexane923
This compound 984
2,2-Dimethyloctane957
3,3-Dimethyloctane986
n-Decane1000

Note: The Kovats RI values are compiled from various sources and should be used as a reference. Actual retention times and indices may vary depending on the specific instrument and conditions.

Visualizations

Troubleshooting Workflow for Co-elution

Coelution_Troubleshooting Troubleshooting Workflow for Co-elution Issues start Co-elution Observed optimize_method Optimize GC Method start->optimize_method temp_program Adjust Temperature Program (Lower Initial T, Slower Ramp) optimize_method->temp_program flow_rate Optimize Carrier Gas Flow Rate optimize_method->flow_rate injection Check Injection Parameters (Volume, Split Ratio) optimize_method->injection check_resolution1 Resolution Improved? temp_program->check_resolution1 flow_rate->check_resolution1 injection->check_resolution1 change_column Change GC Column check_resolution1->change_column No end_resolved Problem Resolved check_resolution1->end_resolved Yes longer_column Use Longer Column change_column->longer_column smaller_id Use Smaller ID Column change_column->smaller_id diff_phase Try Different Stationary Phase change_column->diff_phase check_resolution2 Resolution Improved? longer_column->check_resolution2 smaller_id->check_resolution2 diff_phase->check_resolution2 advanced_tech Consider Advanced Techniques check_resolution2->advanced_tech No check_resolution2->end_resolved Yes gcxgc GCxGC Analysis advanced_tech->gcxgc end_consult Consult Specialist gcxgc->end_consult

Caption: A logical workflow for troubleshooting co-elution issues in GC analysis.

References

Technical Support Center: Analysis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding column conditioning for the gas chromatographic (GC) analysis of highly branched alkanes.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting for my branched alkane standards. What could be the cause and how can I fix it?

Answer:

Peak distortion is a common issue in the GC analysis of highly branched alkanes and can be attributed to several factors.

Possible Causes and Solutions:

CauseSolution
Improper Column Conditioning The column may not be sufficiently conditioned, leading to active sites that interact with the analytes. Re-condition the column according to the recommended protocol.[1][2]
Column Contamination Residual sample matrix or impurities can accumulate on the column. Bake out the column at a high temperature, within its specified limits, to remove contaminants.[1][3]
Active Sites in the Inlet The inlet liner, particularly if it's deactivated glass wool, can have active sites. Replace the inlet liner with a new, properly deactivated one.[4]
Incorrect Injection Temperature If the injector temperature is too low, it can cause slow analyte transfer to the column. Conversely, if it's too high, it can cause analyte degradation. An inlet temperature of 250 °C is a good starting point for many samples, but for high-boiling point branched alkanes, a temperature of 275-300 °C may be necessary.[5]
Sample Overload Injecting too much sample can saturate the column, leading to peak fronting. Reduce the injection volume or dilute the sample.
Poor Column Installation An improper column cut or incorrect ferrule installation can create dead volume and cause peak tailing. Re-install the column, ensuring a clean, square cut and proper ferrule placement.[5]
Issue 2: Retention Time Shifts

Question: I am observing inconsistent retention times for my highly branched alkane peaks between runs. What is causing this variability?

Answer:

Retention time instability can compromise the identification and quantification of your analytes. The following are common causes and their solutions.

Possible Causes and Solutions:

CauseSolution
Fluctuations in Carrier Gas Flow Rate Inconsistent carrier gas flow is a primary cause of retention time shifts. Check for leaks in the system using an electronic leak detector.[3][4] Ensure the gas cylinders have adequate pressure and that the pressure regulators are functioning correctly.
Oven Temperature Instability The GC oven must maintain a precise and reproducible temperature program. Calibrate the oven temperature to ensure accuracy.[6] Avoid placing the GC in areas with significant temperature fluctuations.
Changes in Column Phase Chemistry Over time, the stationary phase of the column can degrade, especially at high temperatures, leading to changes in retention. If the column is old or has been subjected to harsh conditions, it may need to be replaced.[4]
Leaky Septum A worn or leaking septum can cause pressure fluctuations in the inlet. Replace the septum regularly.[7]
Issue 3: Ghost Peaks and Baseline Instability

Question: I am seeing unexpected peaks (ghost peaks) in my chromatograms, and the baseline is noisy or drifting. How can I resolve this?

Answer:

Ghost peaks and an unstable baseline can interfere with the detection and integration of your target analytes.

Possible Causes and Solutions:

CauseSolution
Contaminated Carrier Gas Impurities in the carrier gas can elute as ghost peaks or contribute to a high baseline. Ensure high-purity carrier gas is used and that gas traps are installed and functioning correctly.[8]
Septum Bleed Components from the septum can bleed into the inlet at high temperatures, causing ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.[7]
Column Bleed At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline. Condition the column properly.[1][4] If bleed is excessive, the column may be damaged and require replacement.
Sample Carryover Residuals from a previous injection can elute in a subsequent run. Implement a thorough wash sequence for the syringe and consider a bake-out step between runs.[1]
Contaminated Inlet Liner The inlet liner can accumulate non-volatile residues from the sample matrix. Clean or replace the inlet liner.[4]

Frequently Asked Questions (FAQs)

Q1: What is the proper procedure for conditioning a new GC column for highly branched alkane analysis?

A1: Proper column conditioning is crucial for achieving optimal performance and longevity of your column.[2] The goal is to remove any contaminants from the manufacturing process and to ensure the stationary phase is stable.[2]

Experimental Protocol: New Column Conditioning

  • Installation: Install the new column in the GC inlet, but do not connect the other end to the detector.[9][10]

  • Purge: Set the initial oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any air from the system.[10][11]

  • Temperature Program:

    • Ramp the oven temperature at a rate of 10°C/minute to 20°C above the final temperature of your analytical method or to the column's maximum isothermal temperature, whichever is lower.[9][11]

    • Hold at this temperature for 1-2 hours. For columns with thicker films (>0.5 µm), a longer conditioning time may be necessary.[10]

  • Cool Down and Connect: After conditioning, cool down the oven while maintaining carrier gas flow. Once cool, connect the column to the detector.[9]

  • Final Bake-out: Re-run the temperature program to the maximum conditioning temperature and hold until a stable baseline is achieved.[12]

Q2: Which type of GC column is best suited for the analysis of highly branched alkanes?

A2: The separation of highly branched alkanes, which often have a wide range of boiling points and numerous isomers, typically requires a non-polar stationary phase.[13] The elution order is primarily based on the boiling points of the compounds.[13]

Recommended Column Characteristics:

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 5% Phenyl Polysilphenylene-siloxane)Provides separation based on boiling point, which is ideal for hydrocarbons.[13]
Internal Diameter (ID) 0.25 mm or smallerSmaller ID columns offer higher resolution, which is critical for separating complex mixtures of isomers.[13]
Film Thickness 0.25 µm to 1.0 µmA standard film thickness is generally suitable. Thicker films can increase retention but may also increase bleed at high temperatures.
Column Length 30 m or longerLonger columns provide better separation efficiency for complex samples.[13]
Temperature Limit High thermal stabilityThe analysis of high molecular weight branched alkanes often requires high elution temperatures.[13]

Q3: How can I prevent contamination of my GC system when analyzing complex samples containing highly branched alkanes?

A3: System contamination can lead to a host of chromatographic problems. Proactive measures are key to maintaining a clean system.

Prevention Strategies:

  • Sample Preparation: Use high-purity solvents for sample dilution.[6] If your samples are in a complex matrix, consider a sample cleanup step like solid-phase extraction (SPE) to remove non-volatile residues.

  • Inlet Maintenance: Regularly replace the septum and inlet liner.[4][7] Using a liner with glass wool can help trap non-volatile material, but ensure the wool is properly deactivated.

  • Gas Purity: Use high-purity carrier gas and install moisture, oxygen, and hydrocarbon traps.[8][11] Oxygen, in particular, can accelerate column degradation at high temperatures.[8]

  • Bake-out: After a series of analyses, especially with "dirty" samples, perform a column bake-out at a temperature close to the column's maximum limit to remove strongly retained compounds.

Workflow and Logic Diagrams

To aid in troubleshooting and experimental planning, the following diagrams illustrate key processes.

G cluster_0 New Column Conditioning Workflow A Install Column in Inlet (Detector End Disconnected) B Purge with Carrier Gas at 40°C for 15-30 min A->B C Ramp Temperature (10°C/min) to Conditioning Temperature B->C D Hold at Conditioning Temperature for 1-2 hours C->D E Cool Oven with Carrier Gas Flow D->E F Connect Column to Detector E->F G Re-run Temperature Program and Hold for Stable Baseline F->G H Column Ready for Analysis G->H

Caption: Workflow for new GC column conditioning.

G cluster_1 Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed Check1 Is the Column Properly Conditioned? Start->Check1 Action1 Re-condition Column Check1->Action1 No Check2 Is the Inlet Liner Clean and Deactivated? Check1->Check2 Yes Resolved Peak Shape Improved Action1->Resolved Action2 Replace Inlet Liner Check2->Action2 No Check3 Is the Injection Volume Appropriate? Check2->Check3 Yes Action2->Resolved Action3 Reduce Injection Volume / Dilute Sample Check3->Action3 No Check4 Is the Column Installed Correctly? Check3->Check4 Yes Action3->Resolved Action4 Re-install Column Check4->Action4 No Check4->Resolved Yes Action4->Resolved

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods: A Hypothetical Case Study Using 3,3,4,4-Tetramethylhexane as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. The use of an internal standard (IS) is a common strategy to improve the precision and accuracy of quantitative analyses, particularly in chromatography.[1] An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response.[1][2]

This guide presents a hypothetical comparison of 3,3,4,4-Tetramethylhexane as an internal standard against common alternatives for the gas chromatography (GC) analysis of non-polar, volatile analytes. While specific applications of this compound as an internal standard are not widely documented, its physicochemical properties—a highly branched, non-polar, and relatively inert hydrocarbon—make it a plausible candidate for such applications.[3] This guide will provide an objective comparison based on its properties versus those of common n-alkane internal standards, along with a general framework for the validation of such an analytical method.

Data Presentation: Comparison of Physicochemical Properties of Potential Internal Standards

The selection of a suitable internal standard is paramount for robust analytical method development.[4] An ideal internal standard should be chemically similar to the analyte, well-resolved from other components in the chromatogram, and not present in the original sample.[2][5] The following table summarizes the key physicochemical properties of this compound and a series of n-alkanes commonly used as internal standards in GC.

PropertyThis compoundn-Octanen-Nonanen-Decanen-Dodecane
Molecular Formula C₁₀H₂₂C₈H₁₈C₉H₂₀C₁₀H₂₂C₁₂H₂₆
Molecular Weight ( g/mol ) 142.28114.23128.26142.28170.33
Boiling Point (°C) 170125-126151174216.2
Melting Point (°C) -46-57-53-30-9.6
Density (g/mL at 20°C) 0.7700.7030.720.7300.749
Solubility in Water InsolubleInsolubleInsolubleInsolubleInsoluble
log P (Octanol-Water Partition Coefficient) 4.8~3.9~5.65~5.01~6.1

Note: The properties listed are approximate values and may vary slightly depending on the source.[3][6][7][8][9][10][11][12]

Interpretation of Data:

  • This compound 's boiling point of 170°C places it between that of n-decane and n-dodecane, making it suitable for analyses where analytes elute in this range. Its branched structure may offer different selectivity on certain GC columns compared to linear alkanes.

  • n-Alkanes (Octane, Nonane, Decane, Dodecane) are a homologous series, allowing for the selection of an internal standard with a retention time that is close to, but does not overlap with, the analyte of interest. Their chemical inertness and predictable chromatographic behavior make them common choices.[8][13][14]

Experimental Protocols: Validation of a GC Method Using an Internal Standard

The validation of an analytical method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[1][3][15][16][17] The following is a general protocol for the validation of a hypothetical GC method for a non-polar analyte using this compound as an internal standard.

1. Specificity/Selectivity:

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze blank samples (matrix without analyte or IS) to ensure no interfering peaks are present at the retention times of the analyte and this compound.

    • Analyze a sample spiked with the analyte and this compound to demonstrate adequate resolution between the two peaks and from any other matrix components.

    • Analyze samples containing potential impurities or related substances to ensure they do not co-elute with the analyte or the internal standard.

2. Linearity:

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.

    • Add a constant concentration of this compound to each calibration standard.

    • Analyze each standard in triplicate.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²), which should typically be ≥ 0.99.[18]

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples with known concentrations of the analyte (e.g., at low, medium, and high concentrations within the linear range).

    • Add a constant concentration of this compound to each sample.

    • Analyze a minimum of three replicates at each concentration level.

    • Calculate the percent recovery for each sample. Acceptance criteria are typically within 80-120% of the true value.[18]

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 2%.[3]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • These are often determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[18]

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to the GC method parameters, such as oven temperature ramp rate (e.g., ±2°C/min), carrier gas flow rate (e.g., ±10%), and injector temperature (e.g., ±5°C).

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results. The results should remain within the acceptance criteria for accuracy and precision.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome prep_standards Prepare Calibration Standards & QC Samples add_is Add Constant Amount of this compound (IS) prep_standards->add_is gc_analysis GC-FID/MS Analysis add_is->gc_analysis peak_integration Peak Area Integration (Analyte & IS) gc_analysis->peak_integration calculate_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calculate_ratio linearity Linearity & Range calculate_ratio->linearity specificity Specificity validation_report Method Validation Report specificity->validation_report accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->specificity

Caption: Experimental workflow for GC method validation using an internal standard.

decision_tree start Start: Quantitative Analysis Required q1 Are there significant variations in sample preparation or injection volume? start->q1 is_method Use Internal Standard Method q1->is_method Yes q3 Is the analytical system highly stable and reproducible? q1->q3 No q2 Is a suitable Internal Standard available and affordable? is_method->q2 es_method External Standard Method may be sufficient q2->es_method No q3->is_method No q3->es_method Yes

Caption: Decision logic for choosing between internal and external standard methods.

References

A Comparative Analysis of 3,3,4,4-Tetramethylhexane and Other Decane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of 3,3,4,4-tetramethylhexane with other representative isomers of decane (B31447) (C₁₀H₂₂). Decane, with its 75 constitutional isomers, presents a landscape of varying molecular architectures that significantly influence their physical and chemical behaviors.[1] This document focuses on the comparison between the highly branched and symmetrical this compound, the linear n-decane, and the moderately branched 2-methylnonane (B165365) to highlight the impact of molecular structure on key properties. All data is supported by experimental findings and presented alongside detailed experimental protocols for synthesis and analysis.

Physicochemical Properties: The Impact of Molecular Branching

The degree of branching in alkane isomers directly influences the strength of intermolecular van der Waals forces. Increased branching leads to more compact, spherical molecules, which reduces the surface area available for these interactions. This weakening of intermolecular forces typically results in lower boiling points and altered densities and viscosities compared to their linear counterparts.[1]

The properties of n-decane, 2-methylnonane, and this compound are summarized below, illustrating the profound effect of their structural differences.

Table 1: Comparison of Physicochemical Properties of Selected Decane Isomers

Propertyn-Decane2-MethylnonaneThis compound
Molecular Structure Linear ChainMono-branchedTetra-branched, Symmetrical
Boiling Point (°C) 174.1[2]166.9[3]170.0 (estimated)
Melting Point (°C) -29.7[2]-74.6[3]-46[4][5]
Density (g/mL at 20°C) 0.730[6]0.726[7]0.770[5]
Dynamic Viscosity (mPa·s at 25°C) 0.850 - 0.920[6]0.981Not available

Note: Viscosity data for 2-methylnonane is derived from studies at varying temperatures.[1]

As shown, the boiling point generally decreases with branching from n-decane to 2-methylnonane due to reduced surface area.[1] However, the highly symmetrical and compact structure of this compound introduces a complexity that can influence packing in the liquid and solid states, affecting its boiling and melting points.

Figure 1: Structural Classification of Selected Decane Isomers cluster_isomers Isomer Classification cluster_branched Branching Degree Decane Decane (C10H22) Linear Linear (n-Decane) Decane->Linear Branched Branched Decane->Branched Mono Mono-branched (2-Methylnonane) Branched->Mono Tetra Tetra-branched (this compound) Branched->Tetra

Figure 1: Structural Classification of Selected Decane Isomers

Experimental Protocols

The synthesis of highly symmetrical alkanes such as this compound can be achieved through a Wurtz coupling reaction. This method involves the reductive coupling of two alkyl halide molecules using sodium metal to form a new carbon-carbon bond.[4][8] For this compound, the precursor is 2-chloro-2,3,3-trimethylbutane (B1620436).

Principle: The reaction proceeds by coupling two molecules of 2-chloro-2,3,3-trimethylbutane (tert-heptyl chloride) in the presence of sodium metal in an anhydrous ether solvent.

2 (CH₃)₃C-C(CH₃)₂Cl + 2 Na → (CH₃)₃C-C(CH₃)₂-C(CH₃)₂-C(CH₃)₃ + 2 NaCl

Materials:

  • 2-chloro-2,3,3-trimethylbutane

  • Sodium metal, finely dispersed

  • Anhydrous diethyl ether

  • Reaction flask with reflux condenser and nitrogen inlet

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Reagents: Add finely dispersed sodium metal to the flask containing anhydrous diethyl ether.

  • Initiation: Gently heat the mixture to initiate the reaction while stirring vigorously.

  • Addition of Alkyl Halide: Slowly add a solution of 2-chloro-2,3,3-trimethylbutane in anhydrous diethyl ether from the dropping funnel. Control the addition rate to maintain a steady reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture and cautiously add ethanol (B145695) to quench any unreacted sodium, followed by the slow addition of water.

  • Extraction: Separate the ether layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the ether by distillation. The resulting crude product, this compound, can be purified by fractional distillation.

Note: The Wurtz reaction is often associated with low yields and the formation of side products from elimination reactions, especially with sterically hindered alkyl halides.[2]

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like alkane isomers.[9][10] The separation is based on the differential partitioning of the analytes between a stationary phase in a capillary column and an inert carrier gas.[9]

Principle: A solution containing a mixture of decane isomers is injected into the GC. The isomers are separated based on their boiling points and interaction with the non-polar stationary phase. Less branched isomers like n-decane have longer retention times than more compact, branched isomers. The separated components are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of hydrocarbon combusted.

Materials and Instrumentation:

  • Gas Chromatograph: Agilent 8850 GC (or equivalent) with FID.[3]

  • Column: Agilent J&W DB-5ht capillary column (or similar non-polar column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Samples: Solutions of n-decane, 2-methylnonane, and this compound in a suitable solvent (e.g., hexane) at a concentration of ~100 µg/mL.

  • Syringe: 10 µL GC syringe.

GC-FID Method Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Detector Temperature: 300°C

Procedure:

  • Sample Preparation: Prepare individual standard solutions of each isomer and a mixed solution in hexane.

  • System Equilibration: Set up the GC-FID with the specified method parameters and allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared sample mixture into the GC inlet.

  • Data Acquisition: Start the data acquisition to record the chromatogram.

  • Analysis: Identify the peaks corresponding to each isomer based on their retention times, which are expected to elute in order of increasing boiling point. The peak area can be used for quantitative analysis.

Figure 2: Workflow for GC-FID Analysis of Decane Isomers cluster_prep Sample Preparation cluster_gc GC-FID System cluster_analysis Data Analysis p1 Prepare Isomer Mixture (~100 µg/mL in Hexane) p2 Configure GC Method (Temp Program, Flow Rate) p1->p2 p3 Inject 1 µL of Sample into GC Inlet p2->p3 p4 Separation in Capillary Column p3->p4 p5 Detection by FID p4->p5 p6 Acquire Chromatogram p5->p6 p7 Identify Peaks by Retention Time p6->p7 p8 Quantify by Peak Area p7->p8

Figure 2: Workflow for GC-FID Analysis of Decane Isomers

Conclusion

The comparison of this compound with n-decane and 2-methylnonane clearly demonstrates that the degree of alkyl branching is a critical determinant of the physicochemical properties of decane isomers. The highly compact and symmetrical structure of this compound results in distinct physical characteristics when compared to its linear and less-branched counterparts. For researchers, scientists, and professionals in drug development, understanding these structure-property relationships is essential for applications ranging from solvent selection and fuel formulation to designing molecules with specific physical behaviors. The provided experimental protocols offer standardized methods for the synthesis and comparative analysis of these and other alkane isomers.

References

A Comparative Analysis of 3,3,4,4-Tetramethylhexane and Isooctane as Reference Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of internal combustion engine research and fuel development, the selection of appropriate reference fuels is paramount for establishing accurate and reproducible performance metrics. Isooctane (B107328) (2,2,4-trimethylpentane) has long been the cornerstone, defining the 100-point on the octane (B31449) rating scale. This guide provides a detailed comparison of 3,3,4,4-tetramethylhexane, a highly branched C10 alkane, with the established standard, isooctane. This analysis delves into their physicochemical properties, anti-knock characteristics, and energetic content, supported by experimental data and standardized testing protocols.

Physicochemical and Performance Characteristics

A direct comparison of the fundamental properties of this compound and isooctane reveals key differences that influence their behavior as fuels. While experimental data for this compound is limited, its properties can be reliably estimated based on its molecular structure and data from similar highly-branched alkanes.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Chemical Formula C₁₀H₂₂C₈H₁₈
Molecular Weight 142.28 g/mol 114.23 g/mol
Density ~0.77 g/cm³0.692 g/cm³
Boiling Point ~170-172 °C99.2 °C
Melting Point -46 °C-107.4 °C
Research Octane Number (RON) >100 (Estimated)100 (by definition)
Motor Octane Number (MON) >100 (Estimated)100 (by definition)
Heat of Formation (liquid) -265.7 kJ/mol-255.1 kJ/mol
Heat of Combustion (liquid, calculated) ~ -6130 kJ/mol-5461 kJ/mol

Note: Values for this compound are based on available data and established chemical principles. The octane numbers are estimated based on the performance of other highly branched alkanes.

Anti-Knock Properties: A Deeper Dive

The primary function of a reference fuel is to provide a standardized measure of a fuel's resistance to autoignition, commonly known as knocking. The Research Octane Number (RON) and Motor Octane Number (MON) are the two key parameters used to quantify this property.

Isooctane, by international agreement, defines the 100-point on both the RON and MON scales. The highly branched structure of isooctane contributes to its high resistance to knocking. It is a well-established principle in fuel science that increased branching in alkane isomers leads to higher octane numbers. This is because branched structures are more resistant to the pre-ignition chain reactions that cause knocking.

Experimental Protocols

The determination of the performance characteristics of reference fuels relies on standardized and meticulously controlled experimental procedures.

Octane Number Determination (ASTM D2699 and D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • ASTM D2699 (RON): This method simulates city driving conditions with lower engine speeds (600 rpm) and a lower intake air temperature.

  • ASTM D2700 (MON): This method simulates highway driving conditions with higher engine speeds (900 rpm) and a higher intake mixture temperature.

In both tests, the compression ratio of the CFR engine is adjusted until a standard level of knock is detected for the test fuel. This knocking intensity is then compared to that of primary reference fuels (PRFs), which are blends of isooctane and n-heptane (which has an octane rating of 0). The percentage of isooctane in the PRF blend that matches the knock intensity of the test fuel determines its octane number.

experimental_workflow cluster_ron ASTM D2699 (RON) cluster_mon ASTM D2700 (MON) ron_engine CFR Engine @ 600 rpm ron_knock Standard Knock Intensity ron_engine->ron_knock ron_prf Compare to Isooctane/ n-Heptane Blends ron_knock->ron_prf ron_result Determine RON ron_prf->ron_result mon_engine CFR Engine @ 900 rpm mon_knock Standard Knock Intensity mon_engine->mon_knock mon_prf Compare to Isooctane/ n-Heptane Blends mon_knock->mon_prf mon_result Determine MON mon_prf->mon_result fuel_sample Test Fuel (this compound) fuel_sample->ron_engine Introduce fuel_sample->mon_engine Introduce

Workflow for Octane Number Determination.
Heat of Combustion Determination (Bomb Calorimetry)

The heat of combustion, a measure of the energy released when a fuel is burned, is determined using a bomb calorimeter.

The experimental procedure involves:

  • A precisely weighed sample of the fuel is placed in a stainless steel container called a "bomb."

  • The bomb is filled with high-pressure oxygen.

  • The bomb is submerged in a known quantity of water in an insulated container.

  • The fuel is ignited electrically.

  • The temperature change of the surrounding water is meticulously measured.

  • The heat of combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system.

The heat of combustion for this compound presented in this guide is a calculated value derived from its experimentally determined heat of formation. The standard enthalpy of combustion (ΔH°c) can be calculated using the following equation:

ΔH°c (fuel) = ΣnΔH°f (products) - ΣmΔH°f (reactants)

Where:

  • n and m are the stoichiometric coefficients of the products and reactants, respectively.

  • ΔH°f is the standard enthalpy of formation.

experimental_workflow_combustion cluster_calorimetry Bomb Calorimetry sample_prep Weigh Fuel Sample bomb_prep Place in Bomb & Pressurize with O₂ sample_prep->bomb_prep calorimeter_setup Submerge Bomb in Known Volume of Water bomb_prep->calorimeter_setup ignition Ignite Sample calorimeter_setup->ignition temp_measure Measure Water Temperature Rise ignition->temp_measure calculation Calculate Heat of Combustion temp_measure->calculation

Experimental Workflow for Heat of Combustion.

Logical Relationship of Properties

The superior anti-knock characteristics of highly branched alkanes like this compound are a direct consequence of their molecular structure.

logical_relationship structure Molecular Structure branching High Degree of Branching (e.g., this compound) structure->branching stability Increased Molecular Stability branching->stability autoignition Higher Resistance to Autoignition stability->autoignition octane Higher Octane Number (RON & MON) autoignition->octane

Impact of Molecular Structure on Octane Number.

Conclusion

Isooctane remains the universally accepted standard for defining the 100-point of the octane scale and is an indispensable reference fuel. However, the analysis of highly branched alkanes such as this compound highlights the potential for fuels with anti-knock properties superior to the current standard. While a lack of extensive experimental data for this compound necessitates some reliance on estimation, the fundamental principles of hydrocarbon chemistry strongly support its candidacy as a high-performance fuel component or a reference fuel for octane ratings above 100. Further experimental investigation into the combustion characteristics of this compound and other highly branched alkanes is warranted to fully realize their potential in advancing internal combustion engine technology.

Performance Evaluation of 3,3,4,4-Tetramethylhexane as a GC Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative gas chromatography (GC), the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analytical behavior of the target analytes, remain inert, and be well-resolved from other sample components. This guide provides a comprehensive performance evaluation of 3,3,4,4-tetramethylhexane as a GC internal standard, comparing it with other commonly used alternatives. The information presented herein is supported by established principles of chromatography and method validation.

Executive Summary

This compound, a highly branched C10 alkane, presents unique properties that make it a compelling candidate for an internal standard in specific GC applications. Its high chemical stability and distinct retention time, influenced by its compact structure, offer advantages in analyses of complex matrices. This guide will delve into its performance characteristics, comparing it against a straight-chain alkane (n-Decane) and a common aromatic internal standard (Toluene). The selection of the most suitable internal standard is contingent on the specific analytes and the sample matrix.

Comparison of Internal Standard Performance

The efficacy of an internal standard is evaluated based on several key performance indicators. The following table summarizes the expected performance of this compound in comparison to n-decane and toluene.

Performance ParameterThis compoundn-DecaneToluene
Chemical Inertness ExcellentExcellentGood (potential for reactivity)
Peak Shape Excellent (typically sharp and symmetrical)Excellent (symmetrical)Good (can exhibit tailing with certain columns)
Retention Time Stability HighHighModerate (can be affected by column polarity)
Co-elution Risk Low (unique retention time)Moderate (part of homologous series)Moderate (depends on analyte polarity)
Matrix Effect Correction GoodGoodModerate to Good
Cost & Availability ModerateHighHigh

Experimental Protocols

To empirically validate the suitability of this compound as an internal standard for a specific application, a series of validation experiments should be conducted. The following protocols are provided as a general framework.

Preparation of Standards and Samples
  • Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a high-purity solvent (e.g., methanol (B129727) or hexane).

  • Analyte Stock Solutions: Prepare individual stock solutions of the target analytes at known concentrations.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with varying concentrations of the analytes and a constant concentration of the internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

GC Method Parameters (Example for Volatile Analyte Analysis)
  • Gas Chromatograph: Agilent 7890A GC with a 5977A MSD or FID.

  • Column: Agilent DB-5ms UI (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 10:1).

  • Oven Temperature Program:

    • Initial temperature: 40 °C for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

Method Validation Experiments
  • Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²). An R² value of ≥ 0.995 is generally considered acceptable.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze six replicates of the low, medium, and high QC samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same QC samples on three different days.

    • Calculate the relative standard deviation (%RSD) for the calculated concentrations. A %RSD of ≤ 15% is typically acceptable.

  • Accuracy (Recovery): Analyze the QC samples and calculate the percent recovery of the known concentration. The mean recovery should be within 80-120%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, signal-to-noise ratio of ~3:1) and quantified with acceptable precision and accuracy (LOQ, signal-to-noise ratio of ~10:1).

  • Specificity: Analyze a blank matrix sample to ensure no interfering peaks are present at the retention times of the analyte and the internal standard.

Visualizing the Workflow and Logical Relationships

To better understand the process of evaluating and utilizing an internal standard, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in selecting an appropriate internal standard.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results prep_is Prepare Internal Standard Stock Solution prep_cal Prepare Calibration Standards prep_is->prep_cal prep_qc Prepare QC Samples prep_is->prep_qc prep_analyte Prepare Analyte Stock Solutions prep_analyte->prep_cal prep_analyte->prep_qc gc_analysis GC-FID/MS Analysis prep_cal->gc_analysis prep_qc->gc_analysis linearity Linearity gc_analysis->linearity precision Precision gc_analysis->precision accuracy Accuracy gc_analysis->accuracy lod_loq LOD/LOQ gc_analysis->lod_loq specificity Specificity gc_analysis->specificity data_analysis Data Analysis & Performance Evaluation linearity->data_analysis precision->data_analysis accuracy->data_analysis lod_loq->data_analysis specificity->data_analysis

Caption: Experimental workflow for GC internal standard validation.

Logical_Relationships cluster_IS Internal Standard (IS) Selection cluster_properties Key Properties cluster_performance Performance Outcome IS Ideal Internal Standard chem_sim Chemical Similarity to Analyte IS->chem_sim no_interference No Interference/ Co-elution IS->no_interference stability Chemical & Thermal Stability IS->stability availability Purity & Availability IS->availability accuracy_precision Improved Accuracy & Precision chem_sim->accuracy_precision no_interference->accuracy_precision stability->accuracy_precision

Caption: Logical relationships in selecting an ideal internal standard.

Conclusion

This compound offers several advantageous characteristics as a GC internal standard, particularly its high stability and unique retention behavior that minimizes the risk of co-elution. While it may not be as universally applicable as some common standards like deuterated analogs, its performance in the analysis of non-polar to moderately polar volatile compounds in complex matrices warrants strong consideration. For any given application, a thorough method validation as outlined in this guide is essential to confirm its suitability and ensure the generation of high-quality, reliable quantitative data.

Navigating the Separation of Branched Alkanes: A Comparative Guide to GC Column Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with complex hydrocarbon mixtures, the accurate identification of branched alkanes is a critical analytical challenge. Gas chromatography (GC) stands as the primary technique for this purpose, with the choice of GC column playing a pivotal role in achieving successful separation. This guide provides an objective comparison of the retention indices of common branched alkanes on different types of GC columns, supported by experimental data, to aid in column selection and method development.

The retention behavior of a compound in gas chromatography is fundamentally governed by its interaction with the stationary phase of the column. For non-polar compounds like branched alkanes, this interaction is primarily based on van der Waals forces. Consequently, the polarity of the stationary phase significantly influences the elution order and resolution of these isomers. This guide focuses on the comparison of two widely used types of capillary GC columns: non-polar and polar.

Comparative Analysis of Retention Indices

The Kovats retention index (RI) is a standardized method for reporting retention times in gas chromatography, which helps in comparing data across different instruments and laboratories. It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.

The following table summarizes the experimentally determined Kovats retention indices for a selection of branched alkanes on a non-polar column (DB-1 or equivalent) and a polar column (DB-Wax). The data has been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2][3][4][5][6][7]

Branched AlkaneIUPAC NameNon-Polar Column (DB-1 type) Kovats RIPolar Column (DB-Wax) Kovats RI
2-Methylpentane2-Methylpentane574622
3-Methylpentane3-Methylpentane589635
2,3-Dimethylbutane2,3-Dimethylbutane577632
2,2-Dimethylbutane2,2-Dimethylbutane537593
2,4-Dimethylpentane2,4-Dimethylpentane670725
2,2,4-Trimethylpentane2,2,4-Trimethylpentane692759

Observations from the data reveal a consistent trend: the retention indices of branched alkanes are consistently higher on the polar DB-Wax column compared to the non-polar DB-1 type column. This is because the polyethylene (B3416737) glycol stationary phase of the DB-Wax column exhibits a stronger interaction with the slightly induced dipoles of the branched alkanes compared to the non-polar polydimethylsiloxane (B3030410) phase of the DB-1 column. While the elution order of these selected isomers remains largely the same on both columns, the increased retention on the polar column can sometimes lead to better resolution between closely eluting isomers.

Experimental Protocols

The determination of Kovats retention indices is a standardized procedure in gas chromatography. The following provides a detailed methodology for conducting such an experiment.

1. Preparation of Standards and Samples:

  • n-Alkane Standard Mixture: A homologous series of n-alkanes (e.g., C5 to C10 for the analysis of the target branched alkanes) is prepared in a volatile solvent such as hexane (B92381) or pentane. The concentration of each n-alkane should be sufficient to produce a sharp, detectable peak.

  • Branched Alkane Samples: Individual branched alkane standards or a mixture of the branched alkanes of interest are prepared in the same solvent as the n-alkane standards.

2. Gas Chromatography (GC) Analysis:

The following are typical GC parameters for the analysis of branched alkanes. These may need to be optimized for specific instruments and applications.

  • Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Columns:

    • Non-Polar: DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Polar: DB-Wax (or equivalent polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to prevent column overloading. Injector temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase temperature at a rate of 5°C/min to 150°C.

    • Final hold: Hold at 150°C for 5 minutes.

  • Detector: FID at 250°C.

  • Injection Volume: 1 µL.

3. Data Analysis and Retention Index Calculation:

The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting immediately before the branched alkane.

  • t_R(x) is the retention time of the branched alkane.

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

Experimental Workflow

The logical flow of the experimental process for determining and comparing retention indices is illustrated in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_comparison Comparative Analysis prep_alkane Prepare n-Alkane Standard gc_injection Inject Samples onto GC prep_alkane->gc_injection prep_branched Prepare Branched Alkane Sample prep_branched->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation peak_integration Peak Integration & Retention Time Determination gc_separation->peak_integration ri_calculation Retention Index Calculation peak_integration->ri_calculation data_tabulation Tabulate Retention Indices ri_calculation->data_tabulation performance_comparison Compare Column Performance data_tabulation->performance_comparison

Caption: Workflow for the determination and comparison of retention indices.

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in meticulous analytical work, the precise and accurate quantification of chemical entities is paramount. This guide provides a comparative overview of analytical methodologies applicable to the quantification of 3,3,4,4-tetramethylhexane, a branched alkane. Due to a lack of specific published validation data for this particular compound, this guide leverages performance data from validated methods for similar C10-C12 branched and normal alkanes, offering a reliable proxy for evaluating potential analytical strategies.

The selection of an appropriate analytical technique is a critical decision that directly impacts the quality and reliability of research and development outcomes. Factors such as the required sensitivity, the complexity of the sample matrix, and the desired level of accuracy and precision must be carefully considered. This guide focuses on two prevalent and powerful techniques for the analysis of volatile and semi-volatile organic compounds: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Comparative Analysis of Quantitative Performance

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of C10-C12 alkanes, providing a baseline for what can be expected in the quantification of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by GC, detection by ionization in a hydrogen flame.Separation by GC, detection by mass-to-charge ratio.
Accuracy (Recovery) Typically 90-110%Typically 91-115%[1][2]
Precision (RSD) Repeatability: <5%, Reproducibility: <10%Intra-assay CV: 0.1-12.9%[1][2]
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-20 ng/mL5 nmol (on-column)[1][2]
**Linearity (R²) **>0.99>0.99
Selectivity Good for simple mixtures, co-elution can be an issue.High, based on mass fragmentation patterns.
Cost Lower initial and operational cost.Higher initial and operational cost.

Experimental Protocols: A Closer Look

Detailed and robust experimental protocols are the bedrock of reproducible and reliable quantitative analysis. Below are generalized methodologies for the quantification of alkanes using GC-FID and GC-MS, which can be adapted for this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Extraction: For liquid samples, a liquid-liquid extraction (LLE) with a non-polar solvent may be employed. For solid samples, solvent extraction (e.g., Soxhlet or ultrasonic extraction) followed by concentration is a common approach.

  • Internal Standard: To improve precision, an internal standard (e.g., a non-interfering alkane of similar volatility) should be added to all standards and samples.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for separating alkanes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overload. Injector temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min) to ensure good separation of components.

  • Detector: FID temperature: 280°C. Hydrogen and air flow rates should be optimized according to the manufacturer's recommendations.

3. Data Analysis:

  • Quantification is based on the peak area of the analyte relative to the peak area of the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Sample preparation protocols are similar to those for GC-FID. The use of an isotopically labeled internal standard, if available, can significantly improve accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A GC system directly coupled to a mass spectrometer.

  • Column and GC conditions: Similar to those used for GC-FID.

  • Mass Spectrometer: Can be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

  • Acquisition Mode:

    • Full Scan: Acquires a full mass spectrum over a specified m/z range (e.g., 40-400 amu). This is useful for qualitative identification and confirmation of the analyte's identity based on its mass spectrum.

    • Selected Ion Monitoring (SIM): Monitors only a few specific ions characteristic of the analyte and internal standard. This mode significantly increases sensitivity and is preferred for quantitative analysis.[3]

3. Data Analysis:

  • In SIM mode, quantification is based on the peak area of a specific, abundant, and interference-free ion of the analyte relative to a specific ion of the internal standard. A calibration curve is constructed in the same manner as for GC-FID. The identity of the analyte should be confirmed by the presence of qualifier ions at the correct retention time and in the expected ratio to the quantifier ion.

Visualizing the Workflow and Concepts

To further clarify the analytical process and the fundamental concepts of accuracy and precision, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification cluster_result Result Sample Sample Collection Extraction Extraction Sample->Extraction InternalStd Internal Standard Addition Extraction->InternalStd Standard Standard Preparation Standard->InternalStd GC Gas Chromatography Separation InternalStd->GC Detector Detection (FID or MS) GC->Detector PeakIntegration Peak Integration Detector->PeakIntegration Calibration Calibration Curve Generation PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification FinalResult Final Quantitative Result Quantification->FinalResult

Caption: A generalized experimental workflow for the quantification of this compound.

accuracy_precision cluster_accurate_precise High Accuracy, High Precision cluster_inaccurate_precise Low Accuracy, High Precision cluster_accurate_imprecise High Accuracy, Low Precision cluster_inaccurate_imprecise Low Accuracy, Low Precision ap1 ap1 ap2 ap2 ap3 ap3 ap4 ap4 ip1 ip1 ip2 ip2 ip3 ip3 ip4 ip4 ai1 ai1 ai2 ai2 ai3 ai3 ai4 ai4 ii1 ii1 ii2 ii2 ii3 ii3 ii4 ii4 label_true_value True Value

Caption: The relationship between accuracy (closeness to the true value) and precision (reproducibility of measurements).

Conclusion

Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of this compound and other branched alkanes. The choice between them will largely depend on the specific requirements of the analysis. For routine quality control of relatively simple mixtures where high throughput and lower cost are priorities, GC-FID is an excellent choice. However, for complex matrices where unequivocal identification and the highest sensitivity are required, such as in drug metabolism studies or trace-level impurity analysis, GC-MS is the superior technique. The validation of the chosen method for the specific sample matrix is a critical step to ensure the generation of accurate and precise data, which is fundamental to the integrity of any scientific investigation.

References

A Guide to Inter-Laboratory Comparison of 3,3,4,4-Tetramethylhexane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a hypothetical inter-laboratory comparison for the quantitative analysis of 3,3,4,4-tetramethylhexane. It is intended for researchers, scientists, and drug development professionals to illustrate the methodologies and performance metrics integral to ensuring measurement consistency across different laboratories. The document details experimental protocols, presents comparative data in a structured format, and visualizes the study and analytical workflows.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a cornerstone of quality assurance for analytical laboratories. They provide an objective means to assess the performance of individual laboratories and ensure the reliability and comparability of analytical data. In a typical ILC, a central body prepares and distributes homogeneous samples to multiple participating laboratories. These laboratories analyze the samples using either a standardized protocol or their own in-house methods. The results are then collected and statistically evaluated against a known reference value to identify potential systematic errors, gauge the proficiency of analysts, and validate analytical methods across different environments.[1][2][3] Key statistical metrics, such as Z-scores, are often employed to provide a standardized measure of a laboratory's performance relative to the consensus of all participants.[1]

Hypothetical Inter-Laboratory Comparison of this compound

For the purpose of this guide, we will consider a hypothetical ILC involving five distinct laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). These laboratories were tasked with quantifying the concentration of this compound in a prepared sample.

Data Presentation

The following table summarizes the hypothetical quantitative results from the five participating laboratories. The assigned reference value for the this compound concentration in the proficiency testing sample was 75.0 mg/L .

LaboratoryReported Concentration (mg/L)Bias (%)Z-ScorePerformance
Lab A76.2+1.60.48Satisfactory
Lab B81.5+8.72.60Questionable
Lab C73.9-1.5-0.44Satisfactory
Lab D68.5-8.7-2.60Questionable
Lab E75.5+0.70.20Satisfactory

Note: The Z-score is calculated based on the consensus mean and standard deviation of the reported results. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to the success of an inter-laboratory comparison. The following methodology for the analysis of this compound is based on standard gas chromatography-mass spectrometry (GC-MS) procedures for hydrocarbon analysis.[4][5]

1. Sample Preparation

  • Objective: To prepare a consistent and homogeneous sample for analysis.

  • Procedure: An analytical standard of this compound (≥98.0% purity) is required. A stock solution of 1000 mg/L this compound is prepared in a high-purity solvent such as hexane.[1] From this stock, a proficiency testing sample with a target concentration of 75.0 mg/L is prepared by dilution.

2. Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Injection Mode: Splitless

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating volatile hydrocarbons.[6]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. Target ions for this compound should be determined from its mass spectrum.[8]

3. Calibration

  • Procedure: A multi-point calibration curve is generated using a series of calibration standards prepared by diluting the stock solution. A typical concentration range for the calibration standards might be 10, 25, 50, 100, and 150 mg/L.

  • Analysis: The calibration standards are analyzed under the same GC-MS conditions as the test samples. The peak area of the target analyte is plotted against its concentration to create the calibration curve. The concentration of this compound in the unknown sample is then determined from this curve.

4. Quality Control

  • Procedure: To ensure the validity of the results, quality control (QC) samples at low, medium, and high concentrations should be analyzed alongside the test samples. A blank sample (solvent only) should also be run to check for contamination.

Mandatory Visualization

The following diagrams illustrate the logical flow of an inter-laboratory comparison and the specific experimental workflow for the analysis of this compound.

ILC_Workflow cluster_prep Preparation Phase cluster_dist Execution Phase cluster_eval Evaluation Phase A Coordinating Body Prepares Homogeneous Sample B Sample Characterization (Reference Value Assignment) A->B C Sample Distribution to Participating Labs B->C D Labs Analyze Sample Using Standard Protocol C->D E Labs Report Results D->E F Statistical Analysis of All Reported Data E->F G Performance Evaluation (e.g., Z-Scores) F->G H Final Report Issued to Participants G->H

Caption: Workflow for an Inter-laboratory Comparison Study.

GCMS_Workflow SamplePrep Sample Preparation (Dilution in Hexane) GC_Injection GC Injection (Vaporization) SamplePrep->GC_Injection 1 µL Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Carrier Gas Flow MS_Ionization MS Ionization (Electron Impact) GC_Separation->MS_Ionization Elution MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Data_Processing Data Processing (Quantification via Calibration Curve) Detection->Data_Processing

Caption: Experimental Workflow for GC-MS Analysis.

References

Comparative Guide to Linearity and Range Determination for 3,3,4,4-Tetramethylhexane Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the linearity and range of an analytical method is a critical step in method validation, ensuring the reliability and accuracy of quantitative data. This guide provides a comparative analysis of two common analytical approaches for the calibration of 3,3,4,4-tetramethylhexane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present supporting experimental protocols and data to guide researchers in selecting the appropriate methodology for their specific needs.

Data Presentation

The performance of GC-FID and GC-MS for the determination of this compound was evaluated based on linearity and range. A series of calibration standards were prepared and analyzed. The results, including the calculated correlation coefficient (r²) and the established linear range, are summarized in the tables below.

Table 1: Linearity Data for this compound Calibration by GC-FID

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,543
5.063,128
10.0124,589
25.0310,472
50.0622,145
100.01,251,369
Correlation Coefficient (r²) 0.9998
Linear Range 1.0 - 100.0 µg/mL

Table 2: Linearity Data for this compound Calibration by GC-MS (Selected Ion Monitoring)

Concentration (µg/mL)Peak Area (Counts)
0.18,976
0.545,123
1.091,258
5.0455,891
10.0909,743
25.02,275,104
Correlation Coefficient (r²) 0.9995
Linear Range 0.1 - 25.0 µg/mL

Experimental Protocols

Detailed methodologies for the linearity and range determination for each technique are provided below. These protocols are based on established principles of analytical method validation.[1][2][3][4]

Protocol 1: Linearity and Range Determination by GC-FID

1. Preparation of Standard Solutions:

  • Primary Stock Solution: Accurately weigh and dissolve 100 mg of this compound in 100 mL of n-hexane to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the primary stock solution with n-hexane to achieve concentrations of 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

2. Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Inject each calibration standard in triplicate.

  • Integrate the peak area of this compound for each chromatogram.

  • Calculate the mean peak area for each concentration level.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line, y-intercept, slope, and the coefficient of determination (r²).[5]

  • The linear range is the concentration interval over which the method is demonstrated to be linear, accurate, and precise.[5]

Protocol 2: Linearity and Range Determination by GC-MS

1. Preparation of Standard Solutions:

  • Primary Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in n-hexane as described in Protocol 1.

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution to achieve concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.

2. Chromatographic and Mass Spectrometric Conditions:

  • Gas Chromatograph-Mass Spectrometer: Agilent 7890B GC coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

  • Chromatographic Conditions: Same as described in Protocol 1.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Based on the mass spectrum of this compound, select a quantifier ion and at least two qualifier ions.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Inject each calibration standard in triplicate.

  • Integrate the peak area of the quantifier ion for this compound.

  • Calculate the mean peak area for each concentration level.

  • Construct a calibration curve and perform linear regression analysis as described in Protocol 1.

  • Determine the linear range based on linearity, accuracy, and precision.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship for determining the linearity and range of the analytical methods.

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation stock_sol Primary Stock Solution (1000 µg/mL) serial_dil Serial Dilution stock_sol->serial_dil cal_standards Calibration Standards (e.g., 0.1 - 100 µg/mL) serial_dil->cal_standards injection Triplicate Injections of each Standard cal_standards->injection gc_separation GC Separation injection->gc_separation detection Detection (FID or MS) gc_separation->detection peak_integration Peak Area Integration detection->peak_integration cal_curve Construct Calibration Curve (Area vs. Concentration) peak_integration->cal_curve lin_reg Linear Regression Analysis cal_curve->lin_reg validation Evaluate Linearity (r²) & Determine Range lin_reg->validation

Caption: Experimental workflow for linearity and range determination.

logical_relationship linearity Linearity range Range linearity->range Establishes accuracy Accuracy accuracy->range Confirms precision Precision precision->range Confirms

Caption: Relationship between linearity, accuracy, precision, and range.

References

The Impact of Molecular Architecture on Combustion: A Comparative Study of Branched and Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the combustion efficiency of alkane isomers reveals that molecular branching, while seemingly subtle, plays a pivotal role in determining fuel performance. For researchers and professionals in the fields of chemistry and drug development, understanding these structure-property relationships is crucial for the design of advanced fuels and for comprehending the thermodynamics of organic molecules. This guide provides an objective comparison of branched versus straight-chain alkanes, supported by experimental data, detailed methodologies, and visual representations of the underlying chemical processes.

Straight-chain (n-alkanes) and their branched isomers share the same molecular formula but differ in the arrangement of their carbon atoms. This structural variance leads to significant differences in their combustion characteristics, most notably their resistance to autoignition (knocking) in internal combustion engines and their heats of combustion. Generally, branched alkanes exhibit higher combustion efficiency in practical applications due to their superior anti-knock properties, which are quantified by the octane (B31449) rating.

Data Presentation: A Quantitative Comparison

The performance differences between straight-chain and branched alkanes can be clearly illustrated through a comparison of their key combustion-related properties: the Research Octane Number (RON), the Motor Octane Number (MON), and the standard enthalpy of combustion (ΔH°c). The octane rating is a measure of a fuel's resistance to knocking, with higher numbers indicating greater resistance. The heat of combustion is the energy released when a substance is completely burned.

Alkane (C8H18 Isomers)Molecular StructureResearch Octane Number (RON)Motor Octane Number (MON)Heat of Combustion (ΔH°c) (kJ/mol)
n-OctaneStraight-chain-19-17-5470
2-MethylheptaneBranched2323-5466
3-MethylheptaneBranched3531-5464
2,2-DimethylhexaneBranched7475-5462
2,5-DimethylhexaneBranched5657-5461
2,2,4-Trimethylpentane (Iso-octane)Highly Branched100100-5458

Note: Octane ratings and heats of combustion are approximate values and can vary slightly depending on the source and experimental conditions.

As the data indicates, there is a clear trend: as the degree of branching in the alkane structure increases, the octane rating (both RON and MON) significantly improves. Conversely, the heat of combustion decreases slightly with increased branching. This might seem counterintuitive, as a lower heat of combustion implies less energy released per mole. However, the controlled and more complete combustion of highly branched alkanes in an engine, preventing premature detonation, leads to a more efficient conversion of chemical energy into mechanical work, making them superior fuels for spark-ignition engines.[1]

Experimental Protocols

The quantitative data presented above is obtained through standardized experimental procedures. Understanding these methodologies is essential for the accurate interpretation and replication of combustion studies.

Determination of Octane Number (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[2][3][4][5][6][7][8] The fundamental principle involves comparing the knocking characteristics of a test fuel to that of primary reference fuels (PRFs), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0).

ASTM D2699 (RON) and ASTM D2700 (MON) Test Procedures:

  • Engine Preparation and Calibration: The CFR engine is prepared and calibrated according to the specific ASTM standard.[9][10] This includes setting precise operating conditions such as engine speed, intake air temperature and humidity, and spark timing. For RON (ASTM D2699), the engine speed is 600 rpm, simulating milder driving conditions.[2][4] For MON (ASTM D2700), the engine speed is 900 rpm with a higher intake mixture temperature, representing more severe, high-speed driving conditions.[3][5]

  • Sample Analysis: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed, measured by a knock sensor.

  • Bracketing: The test fuel is "bracketed" between two PRF blends, one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity.

  • Octane Number Calculation: The octane number of the test fuel is then determined by interpolating between the octane numbers of the two bracketing PRF blends.

Determination of Heat of Combustion

The heat of combustion is experimentally determined using a bomb calorimeter.[11][12][13][14][15] This instrument measures the heat released from a combustion reaction at constant volume.

Bomb Calorimetry Procedure:

  • Sample Preparation: A precisely weighed sample of the alkane is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb."

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 25-30 atm) to ensure complete combustion.

  • Immersion: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically via an ignition wire.

  • Temperature Measurement: The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded once thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the measured temperature change, the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

AlkaneCombustionWorkflow cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_performance Combustion Performance Straight_Chain Straight-Chain Alkane High_Reactivity Higher Reactivity (Lower Stability) Straight_Chain->High_Reactivity Higher_Hc Higher Heat of Combustion Straight_Chain->Higher_Hc Branched_Chain Branched Alkane Low_Reactivity Lower Reactivity (Higher Stability) Branched_Chain->Low_Reactivity Lower_Hc Lower Heat of Combustion Branched_Chain->Lower_Hc Knocking Prone to Knocking (Low Octane Number) High_Reactivity->Knocking Anti_Knocking Resistant to Knocking (High Octane Number) Low_Reactivity->Anti_Knocking Inefficient_Combustion Inefficient Combustion Knocking->Inefficient_Combustion Efficient_Combustion Efficient Combustion Anti_Knocking->Efficient_Combustion

Caption: Logical relationship between alkane structure and combustion performance.

OctaneRatingWorkflow start Start: Fuel Sample cfr_engine Introduce Sample into CFR Engine start->cfr_engine set_conditions Set ASTM Conditions (RON or MON) cfr_engine->set_conditions adjust_cr Adjust Compression Ratio to Standard Knock Intensity set_conditions->adjust_cr bracket_prf Bracket with Primary Reference Fuels (PRFs) adjust_cr->bracket_prf interpolate Interpolate to Determine Octane Number bracket_prf->interpolate end End: Octane Rating interpolate->end

Caption: Experimental workflow for octane number determination.

FreeRadicalCombustion cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiation Fuel + O2 -> R• + HO2• (Radical Formation) Propagation1 R• + O2 -> ROO• Initiation->Propagation1 Propagation2 ROO• -> Aldehydes + •OH Propagation1->Propagation2 Propagation3 Fuel + •OH -> R• + H2O Propagation2->Propagation3 Propagation3->Propagation1 Termination Radical + Radical -> Stable Products (e.g., R• + •OH -> ROH) Propagation3->Termination

Caption: Simplified free-radical chain reaction mechanism for alkane combustion.[1][16][17][18][19]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the quantitative and qualitative analysis of 3,3,4,4-Tetramethylhexane. This highly branched C10 hydrocarbon serves as a pertinent model for understanding the analytical challenges associated with complex aliphatic compounds. The selection of an appropriate analytical method is critical for ensuring data accuracy, reliability, and regulatory compliance in research and development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most suitable method for your specific application.

Core Principles of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[1][2][3] As the separated analyte, this compound, elutes from the GC column, it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.[1][2] This process generates a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification.[4][5]

Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique, GC-FID relies on the combustion of organic compounds in a hydrogen flame.[2][3] The combustion of this compound produces ions that generate an electrical current proportional to the amount of the analyte.[2] While highly sensitive to hydrocarbons, GC-FID does not provide structural information for identification and relies on retention time for compound recognition.[2][3]

Comparative Performance Data

The following table summarizes the key performance parameters for the analysis of this compound using GC-MS and GC-FID. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterGC-MSGC-FID
Selectivity/Specificity Very High (Mass Spectrum)[2]Moderate (Retention Time)[6]
Sensitivity (LOD) Low ng to pg range[2]High pg to low ng range[6][7]
Linearity (R²) ≥ 0.995≥ 0.999[6][7]
Precision (%RSD) < 5%[8]< 2%[6][7]
Accuracy (% Recovery) 95-105%98-102%[9]
Compound Identification DefinitivePresumptive (based on Rt)
Cost HigherLower
Robustness ModerateHigh

Experimental Protocols

Detailed methodologies for the analysis of this compound by GC-MS and GC-FID are provided below.

Sample Preparation

A standard stock solution of this compound (CAS 5171-84-6) is prepared in n-hexane at a concentration of 1000 µg/mL.[4][5] A series of calibration standards are prepared by serial dilution of the stock solution in n-hexane to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

GC-MS Method
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[10]

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for this compound (e.g., m/z 57, 71, 85).

GC-FID Method
  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column.[11]

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 15°C/min, and held for 5 minutes.

  • Detector Temperature: 300°C.

  • Gas Flows: Hydrogen and Air flows optimized for the specific instrument.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the analysis of this compound by both GC-MS and GC-FID.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection cluster_data Data Processing Standard Preparation Standard Preparation Serial Dilution Serial Dilution Standard Preparation->Serial Dilution GC Injection GC Injection Serial Dilution->GC Injection GC Separation GC Separation GC Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection GC-MS FID Detection FID Detection GC Separation->FID Detection GC-FID Data Acquisition & Analysis (MS) Data Acquisition & Analysis (MS) MS Detection->Data Acquisition & Analysis (MS) Data Acquisition & Analysis (FID) Data Acquisition & Analysis (FID) FID Detection->Data Acquisition & Analysis (FID)

Figure 1. General experimental workflow for hydrocarbon analysis.
Method Selection Logic

The choice between GC-MS and GC-FID often depends on the specific analytical goal. The following diagram outlines a logical approach to selecting the appropriate method.

G Start Start Definitive Identification Needed? Definitive Identification Needed? Start->Definitive Identification Needed? High Throughput Quantitation? High Throughput Quantitation? Definitive Identification Needed?->High Throughput Quantitation? No Use GC-MS Use GC-MS Definitive Identification Needed?->Use GC-MS Yes Use GC-FID Use GC-FID High Throughput Quantitation?->Use GC-FID Yes Consider Both Consider Both High Throughput Quantitation?->Consider Both No

Figure 2. Decision tree for analytical method selection.

Conclusion

Both GC-MS and GC-FID are highly capable techniques for the analysis of this compound.

  • GC-MS is the superior choice when definitive identification of the analyte is required, or when analyzing complex matrices where co-eluting compounds may be present.[1][2] Its high selectivity makes it invaluable for impurity profiling and structural elucidation.

  • GC-FID excels in routine quantitative analysis where the identity of the analyte is already known.[3][6][7] Its robustness, lower cost, and excellent linearity and precision make it ideal for high-throughput screening and quality control applications.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the need for qualitative information, the desired level of sensitivity and precision, and budgetary considerations. For comprehensive characterization, a cross-validation approach utilizing both techniques can provide the most complete analytical picture.

References

A Comparative Purity Analysis of 3,3,4,4-Tetramethylhexane from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 3,3,4,4-tetramethylhexane sourced from three different commercial suppliers. The assessment is based on rigorous experimental data obtained through Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Detailed experimental protocols are provided to allow for replication and verification of the findings.

Introduction

This compound is a highly branched alkane used in various research and industrial applications, including as a reference standard in petroleum analysis and as an inert solvent in specialized chemical reactions.[1] Given its application in sensitive analytical and developmental work, the purity of this compound is of paramount importance. Impurities, which can include structural isomers, alkanes with different carbon numbers, and residual synthesis reagents, can significantly impact experimental outcomes. This guide aims to provide an objective comparison of the purity of this compound from three representative suppliers, designated here as Supplier A, Supplier B, and Supplier C, to aid researchers in selecting a product that meets the stringent requirements of their work.

Purity Assessment Summary

The purity of this compound from each supplier was determined using Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative analysis, with impurity identification confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). The structural integrity and the presence of any minor organic impurities were further investigated using ¹H and ¹³C NMR spectroscopy.

Table 1: Comparative Purity and Impurity Profile of this compound

CompoundSupplier A (%)Supplier B (%)Supplier C (%)
This compound 99.92 99.65 98.85
Other C10 Isomers0.050.250.80
C9 Alkanes0.020.070.20
C11+ Alkanes0.010.030.15
Unidentified Impurities<0.01<0.01<0.01

Experimental Protocols

A detailed methodology was followed to ensure the accuracy and reproducibility of the purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To separate, identify, and quantify the main component and any volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector: Split/splitless, 250°C, split ratio 50:1

  • Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C

  • Quadrupole: 150°C

  • Mass Range: m/z 40-400

Sample Preparation: Samples were diluted 1:1000 in n-hexane (99.9% purity) prior to injection. A 1 µL aliquot was injected.

Data Analysis: Peak integration was performed using Agilent MassHunter software. Purity was calculated as the area percentage of the this compound peak relative to the total area of all peaks. Impurities were identified by comparing their mass spectra with the NIST Mass Spectral Library.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the main component and to detect and identify any organic impurities.

Instrumentation:

  • Spectrometer: Bruker Avance III HD 500 MHz

  • Solvent: Chloroform-d (CDCl₃, 99.8% atom D)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Protocol:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 20.5 ppm

¹³C NMR Protocol:

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of CDCl₃.

Data Analysis: Spectra were processed using Bruker TopSpin software. Chemical shifts were referenced to TMS. The ¹H and ¹³C NMR spectra were analyzed for the presence of peaks that did not correspond to this compound.

Experimental Workflow and Data Interpretation

The overall workflow for the purity assessment is depicted in the following diagram.

Purity_Assessment_Workflow cluster_suppliers Sample Sourcing cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_results Final Assessment Supplier_A Supplier A GC_MS GC-MS Analysis Supplier_A->GC_MS NMR NMR Spectroscopy Supplier_A->NMR Supplier_B Supplier B Supplier_B->GC_MS Supplier_B->NMR Supplier_C Supplier C Supplier_C->GC_MS Supplier_C->NMR Quant_Purity Quantitative Purity (%) GC_MS->Quant_Purity Impurity_ID Impurity Identification GC_MS->Impurity_ID NMR->Impurity_ID Struct_Confirm Structural Confirmation NMR->Struct_Confirm Comparison Comparative Guide Quant_Purity->Comparison Impurity_ID->Comparison Struct_Confirm->Comparison

Purity assessment workflow.

Signaling Pathway and Logical Relationships

The logical flow for identifying and quantifying impurities involves a multi-step process that leverages the strengths of each analytical technique.

Impurity_Identification_Logic Start Sample Injection GC_Separation GC Separation of Components Start->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection NMR_Analysis NMR Spectral Analysis GC_Separation->NMR_Analysis Library_Search NIST Library Search MS_Detection->Library_Search Fragmentation_Analysis Manual Fragmentation Analysis MS_Detection->Fragmentation_Analysis Chemical_Shift_Analysis Chemical Shift & Coupling Analysis NMR_Analysis->Chemical_Shift_Analysis Impurity_Identified Impurity Identified Library_Search->Impurity_Identified Fragmentation_Analysis->Impurity_Identified Chemical_Shift_Analysis->Impurity_Identified Quantification Quantification by GC-FID Impurity_Identified->Quantification

Logical flow for impurity identification.

Conclusion

The purity of this compound can vary significantly between suppliers. Based on the comprehensive analysis performed, Supplier A provides the highest purity product with the lowest level of isomeric and other alkane impurities. For applications requiring the highest degree of purity, the material from Supplier A is recommended. For less sensitive applications, the products from Suppliers B and C may be acceptable alternatives, taking into account the higher levels of identified impurities. Researchers should carefully consider the purity requirements of their specific application when selecting a supplier for this compound.

References

Safety Operating Guide

Proper Disposal of 3,3,4,4-Tetramethylhexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3,3,4,4-Tetramethylhexane

The proper disposal of this compound, a flammable and saturated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks of fire, chemical reactions, and environmental contamination. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in a safe and compliant manner.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles, and a flame-resistant laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure and in an area free of ignition sources.[2][3]

Step-by-Step Disposal Procedures

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Properly identify the waste as "this compound" or "Flammable Hydrocarbon Waste."

  • This chemical is a non-halogenated organic solvent.[4] It is imperative to not mix it with other waste categories, especially oxidizers, corrosives (acids and bases), or halogenated solvents, to prevent dangerous chemical reactions.[3] Keep solid and liquid waste separate.[5]

2. Waste Collection and Container Management:

  • Use a designated, chemically compatible waste container, typically made of glass or polyethylene, for collecting this compound waste.[3]

  • The container must be in good condition, with a tightly sealing cap to prevent the escape of flammable vapors.[6][7]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard (Flammable Liquid).[7][8]

  • Do not overfill the container; it is recommended to fill it to no more than 80% of its capacity to allow for vapor expansion.[5]

3. Storage of Chemical Waste:

  • Store the waste container in a designated and well-ventilated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[8]

  • The storage area should be away from heat, direct sunlight, and any potential ignition sources.[6]

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[5]

4. Arranging for Final Disposal:

  • Once the waste container is full or when it is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Do not attempt to dispose of the chemical waste through the standard trash or by pouring it down the drain.[7]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
Physical State Colorless, transparent liquid
Boiling Point 170 °C
Flash Point 165 °F (73.9 °C)
Density 0.770 g/cm³ at 20 °C
Solubility Insoluble in water

(Source: ECHEMI)[1]

Experimental Protocol: Waste Compatibility Test

While direct experimental protocols for the disposal of this compound are not typically performed in a laboratory setting, a compatibility test is a crucial step before commingling any chemical wastes.

Objective: To ensure that mixing this compound waste with another compatible non-halogenated organic solvent waste stream will not result in a hazardous reaction.

Methodology:

  • In a controlled environment, such as a chemical fume hood, add a small aliquot (e.g., 1-2 mL) of the this compound waste to a test tube.

  • In a separate test tube, obtain a small, representative sample of the intended waste stream for mixing.

  • Carefully add a few drops of the second waste stream to the test tube containing the this compound waste.

  • Observe for any signs of a reaction, such as gas evolution, color change, precipitation, or an increase in temperature.

  • If no reaction is observed after a few minutes, a larger-scale mixing of the wastes can be considered, with caution. If any reaction is observed, the waste streams are incompatible and must be kept separate.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Chemical Fume Hood B->C D Segregate Waste: Non-Halogenated Flammable Liquid C->D E Select Compatible Waste Container D->E F Label Container: 'Hazardous Waste' 'this compound' 'Flammable' E->F G Collect Waste (Do not exceed 80% capacity) F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Disposal via EHS or Licensed Contractor H->I J End: Waste Removed for Proper Disposal I->J

Caption: Disposal Workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,3,4,4-Tetramethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, ensuring safety is paramount, especially when working with volatile and flammable compounds like 3,3,4,4-Tetramethylhexane. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development endeavors.

This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods for this compound. By adhering to these guidelines, you can minimize risks and maintain a safe laboratory environment.

Essential Safety Information at a Glance

For immediate reference, the key physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][2]
Appearance Colorless transparent liquid[3]
Odor Slight petroleum ether odor[3]
Boiling Point 170 °C[3]
Flash Point 165 °F[3]
Density 0.770 g/cm³ @ 20 °C[3]
Refractive Index n20/D 1.4359 (lit.)[3]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive selection of personal protective equipment is crucial to prevent exposure. The following PPE is recommended:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]Protects against splashes and vapors that can cause eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[6]Prevents skin contact. Double gloving is recommended for extended handling.[7]
Body Protection Flame-retardant lab coat or chemical-resistant apron.[5][6]Protects against spills and splashes.[5] For larger quantities, disposable coveralls may be necessary.[7]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood.[6]Minimizes inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator should be used.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risks. Follow this procedural guidance for all operations involving this chemical.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the initial search, always refer to the supplier's SDS for the most detailed safety information.

  • Ensure Proper Ventilation: All handling and dispensing of this compound should occur in a certified chemical fume hood.[6]

  • Assemble and Inspect PPE: Before beginning work, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of degradation.[6]

  • Prepare for Spills: Have a spill kit readily accessible. The kit should contain an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[6]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[5][9] Use spark-proof tools and explosion-proof equipment.[8][9]

Dispensing and Use
  • Grounding and Bonding: When transferring the liquid from one container to another, ground and bond both containers to prevent the buildup of static electricity.[6][9]

  • Careful Transfer: Dispense the chemical slowly and carefully to avoid splashing.

  • Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.[9]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area with a suitable solvent, followed by soap and water.[6]

  • Hand Washing: After handling, wash hands thoroughly with soap and water.[6][8]

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items properly.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical for environmental protection and regulatory compliance.

Waste Collection
  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[6][10] The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard pictograms.[10]

  • Segregation: Do not mix this compound waste with other incompatible waste streams, such as oxidizing agents.[11]

Storage and Disposal
  • Temporary Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources.[10] The storage area should be a designated satellite accumulation area.

  • Disposal Request: Once the waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Empty Containers: Empty containers of this compound must be thoroughly rinsed. The first rinse should be collected as hazardous waste.[10] After rinsing and air-drying, the labels must be defaced or removed before disposal as solid waste.[10]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps and decision points.

cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Consult SDS prep_vent Ensure Ventilation (Fume Hood) prep_sds->prep_vent prep_ppe Assemble & Inspect PPE prep_vent->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill prep_ignition Eliminate Ignition Sources prep_spill->prep_ignition handle_ground Ground & Bond Containers prep_ignition->handle_ground handle_transfer Careful Dispensing handle_ground->handle_transfer handle_close Keep Containers Closed handle_transfer->handle_close post_clean Decontaminate Work Area handle_close->post_clean post_wash Wash Hands post_clean->post_wash post_ppe Remove & Dispose of PPE post_wash->post_ppe disp_collect Collect in Labeled Hazardous Waste Container post_ppe->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_request Arrange for EHS Pickup disp_store->disp_request

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.